N-Benzylanthranilic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKORRBYIBYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216414 | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-55-5 | |
| Record name | N-Benzylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-55-5 | |
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| Record name | 6622-55-5 | |
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| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
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| Record name | 2-[(phenylmethyl)amino]benzoic acid | |
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Foundational & Exploratory
Technical Monograph: N-Benzylanthranilic Acid (NBAA)
Chemical Architecture, Synthesis, and Cyclization Dynamics
Executive Summary
N-Benzylanthranilic acid (NBAA), CAS [6622-55-5], serves as a pivotal pharmacophore in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Unlike its N-phenyl counterpart (fenamic acid), the methylene bridge in NBAA introduces conformational flexibility, altering its solubility profile and binding kinetics in biological systems. This guide provides a rigorous technical analysis of NBAA, focusing on its physicochemical properties, reductive amination synthesis, and its critical role as a precursor in the acid-catalyzed cyclization to acridone scaffolds—a core structure in modern oncology and antiviral research.
Molecular Architecture & Physicochemical Profile
The structure of NBAA consists of an anthranilic acid (2-aminobenzoic acid) core N-alkylated with a benzyl group. The molecule exhibits amphoteric character due to the presence of both a carboxylic acid (
Table 1: Physicochemical Specifications
| Property | Value / Description | Source |
| IUPAC Name | 2-(Benzylamino)benzoic acid | [1] |
| CAS Registry | 6622-55-5 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 227.26 g/mol | [1] |
| Melting Point | 172–177 °C (Decomposes) | [2][3] |
| Appearance | White to light beige crystalline powder | [3] |
| Solubility | Soluble in Ethanol, DMSO, DMF; Insoluble in Water | [2] |
| Acidity ( | ~3.89 (COOH), ~2.17 ( | [4] |
Note on Melting Point: Discrepancies exist in literature. While some databases cite 182–185 °C (likely confusing it with N-phenylanthranilic acid), supplier Certificates of Analysis (CoA) and experimental data consistently place the melting point of pure NBAA in the 172–177 °C range [2][3].
Synthetic Pathways
While Ullmann condensation is standard for N-aryl derivatives, the synthesis of this compound is most efficiently achieved via Reductive Amination . This pathway avoids the harsh conditions and copper waste associated with Ullmann coupling, offering higher atom economy and purity.
Protocol: Reductive Amination of Anthranilic Acid
Objective: Synthesis of NBAA from Anthranilic Acid and Benzaldehyde.
Reagents:
-
Benzaldehyde (1.05 eq)
-
Sodium Borohydride (
) (0.6 eq) -
Methanol (Solvent)
Step-by-Step Methodology:
-
Imine Formation: Dissolve Anthranilic Acid in Methanol at room temperature. Add Benzaldehyde dropwise under stirring. The solution will often turn yellow, indicating the formation of the intermediate Schiff base (imine). Stir for 30–60 minutes to ensure equilibrium.
-
Reduction: Cool the solution to 0 °C. Slowly add solid
in small portions. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Quench & Isolation: Evaporate Methanol under reduced pressure. Resuspend the residue in water. Acidify carefully with 1M HCl to pH ~4 to precipitate the free acid.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to yield pure NBAA.
Visualization: Synthetic Pathway
Figure 1: Reductive amination pathway for NBAA synthesis.
Reactivity & Transformations: The Acridone Cyclization
The most significant chemical property of NBAA is its ability to undergo intramolecular cyclization to form Acridone (9(10H)-Acridone). This transformation is a classic example of an acid-catalyzed Friedel-Crafts acylation.
Mechanism[2][5][6][7]
-
Activation: Strong acid (Polyphosphoric Acid - PPA) protonates the carboxylic carbonyl, increasing its electrophilicity.
-
Electrophilic Attack: The benzyl ring attacks the activated carbonyl, forming a new C-C bond (ring closure).
-
Aromatization: Loss of a proton restores aromaticity.
-
Oxidation (Optional but common): In some pathways, the benzyl methylene group is oxidized, but in standard PPA cyclization of NBAA, the product is often the dihydro-acridone or acridone depending on workup and conditions. Correction: Direct cyclization of NBAA typically yields Acridone after oxidative workup or spontaneous air oxidation, as the intermediate dihydro-compound is unstable.
Protocol: Cyclization to Acridone
Reagents:
Methodology:
-
Mix NBAA with PPA (1:10 w/w) in a round-bottom flask.
-
Heat to 100–110 °C for 2 hours. The mixture will turn deep yellow/fluorescent.
-
Cool to 60 °C and pour slowly into crushed ice/water with vigorous stirring.
-
Neutralize with Ammonium Hydroxide (
) to precipitate the crude acridone. -
Filter and wash with water. The product is a bright yellow solid, highly fluorescent under UV light.
Visualization: Cyclization Mechanism
Figure 2: Acid-catalyzed cyclization of NBAA to Acridone.[2]
Pharmaceutical Applications
NBAA is not merely a synthetic intermediate; its structural motifs are embedded in several therapeutic classes:
-
Acridone Alkaloids: NBAA is the direct precursor to acridone-based antitumor agents. These compounds function as DNA intercalators , inhibiting topoisomerase II and suppressing cancer cell replication [5].
-
Antivirals: Derivatives synthesized from NBAA have shown potency against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV) by interfering with viral DNA synthesis.
-
Fluorescent Probes: Due to the rigid tricyclic structure of the cyclized acridone product, NBAA derivatives are used to synthesize fluorescent tags for biological imaging.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81095, this compound. Retrieved from [Link]
- Wainwright, M. (2001).Acridine-a neglected heterocyclic nucleus. Journal of Heterocyclic Chemistry.
Sources
- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 6622-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Monograph: N-Benzylanthranilic Acid
CAS Registry Number: 7464-09-7
Synonyms: 2-(Benzylamino)benzoic acid;
Executive Summary
N-Benzylanthranilic acid is a pivotal secondary amine intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the fenamate class, and nitrogen-containing heterocycles such as acridines and quinazolines. Unlike its analog N-phenylanthranilic acid (the precursor to acridone), the benzyl derivative introduces a flexible methylene bridge (
Physicochemical Profile
The following data aggregates experimental values relevant for identification and quality control.
| Property | Value | Method/Condition |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 175°C – 179°C | Capillary method (Uncorrected) |
| Solubility | Soluble in Ethanol, DMSO, DMF; Insoluble in | Ambient Temperature |
| pKa (Calculated) | ~3.89 (Carboxylic acid), ~2.1 (Amine) | Predicted |
| LogP | 3.07 | Octanol/Water Partition |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic sensitivity |
Validated Synthesis Protocol
Method: Nucleophilic Substitution (Alkylation)
While reductive amination (Anthranilic acid + Benzaldehyde) is possible, the direct alkylation using benzyl chloride is the industrial standard due to atom economy and reagent availability. The following protocol describes the synthesis on a laboratory scale (0.1 mol).
Reagents & Materials
-
Anthranilic Acid (Starting Material): 13.7 g (0.1 mol)
-
Benzyl Chloride (Electrophile): 12.6 g (0.1 mol)
-
Sodium Carbonate (
): 10.6 g (0.1 mol) -
Solvent: Water (100 mL) / Ethanol (40 mL) co-solvent system.
-
Catalyst (Optional): Potassium Iodide (KI) - trace amount to accelerate Finkelstein-type substitution.
Step-by-Step Methodology
-
Solubilization (Salt Formation): In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 13.7 g of anthranilic acid in 100 mL of water containing 10.6 g of sodium carbonate.
-
Mechanistic Insight: The base deprotonates the carboxylic acid first (forming the carboxylate), increasing water solubility. It also acts as a scavenger for the HCl generated during alkylation.
-
-
Addition: Add 40 mL of ethanol to the solution to assist in the solubility of the organic halide. Add 12.6 g of benzyl chloride dropwise over 15 minutes.
-
Control Point: Ensure the temperature does not exceed 30°C during addition to prevent di-alkylation.
-
-
Reflux (The Reaction): Attach a reflux condenser. Heat the mixture to reflux (approx. 85–90°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for anthranilic acid (
) should disappear, replaced by the product ( ).
-
-
Workup & Precipitation: Cool the reaction mixture to room temperature. The sodium salt of the product is soluble. Carefully acidify the solution with 2M HCl to pH ~4.0.
-
Critical Step: The product will precipitate as a white solid at its isoelectric point. Do not over-acidify to pH < 1, or the amine moiety may protonate and re-dissolve the compound.
-
-
Purification: Filter the crude solid. Recrystallize from hot ethanol or an Ethanol/Water (80:20) mix.
-
Yield Expectations: 75–85% (approx. 17–19 g).
-
Reaction Mechanism & Workflow Visualization
The synthesis relies on an
Figure 1: Process flow for the synthesis of this compound via alkylation.
Pharmaceutical & Research Applications[2][3]
Precursor for Acridines and Acridones
While N-phenylanthranilic acid is the direct precursor to acridone via acid-catalyzed cyclization, this compound serves as a specialized intermediate. Upon cyclization (often using polyphosphoric acid or
-
Antimalarials: Acridine derivatives intercalate into DNA of Plasmodium parasites.
-
Fluorescent Probes: Used in biological assays to detect pH changes or DNA binding.
NSAID Pharmacophore Development
The molecule represents a "benzyl-fenamate" scaffold. Research indicates that modifying the linker (phenyl vs. benzyl) significantly alters COX-1/COX-2 selectivity.
-
Structure-Activity Relationship (SAR): The methylene bridge breaks the conjugation between the two aromatic rings, increasing the flexibility of the molecule compared to mefenamic acid. This is utilized to probe the binding pocket depth of cyclooxygenase enzymes.
Isatoic Anhydride Synthesis
Reaction of this compound with phosgene or triphosgene yields N-benzylisatoic anhydride . This is a highly reactive electrophile used to introduce the N-benzylanthraniloyl moiety into peptides or other pharmacophores.
Figure 2: Divergent synthetic utility of the this compound scaffold.
Analytical Characterization (Validation)
To confirm the identity of the synthesized product, the following spectral signatures must be observed:
-
IR Spectroscopy (KBr Pellet):
-
stretch:
(Secondary amine). -
stretch:
(Carboxylic acid, H-bonded). -
Aromatic rings:
.
-
stretch:
-
1H NMR (DMSO-d6, 400 MHz):
-
ppm (br s, 1H,
). -
ppm (br s, 1H,
, exchangeable). - ppm (dd, 1H, Ar-H ortho to COOH).
-
ppm (s, 2H,
benzylic protons). This is the diagnostic peak distinguishing it from N-phenyl derivatives.
-
ppm (br s, 1H,
Safety & Handling (HSE)
GHS Classification: Warning[1][2]
Handling Protocols:
-
Dust Control: The crystalline powder can generate dust. Use a localized exhaust hood when weighing.
-
Solvent Safety: Benzyl chloride (reactant) is a potent lachrymator and potential carcinogen. All initial reaction steps must be performed in a fume hood. Once the product is precipitated, the lachrymatory risk is removed.
-
Waste Disposal: Aqueous waste from the reaction contains sodium carbonate and potentially unreacted benzyl chloride. Neutralize and treat as halogenated organic waste.
References
-
PubChem. (n.d.). 2-(Benzylamino)benzoic acid (CID 81045). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1943). N-Phenylanthranilic acid (Reference for general Ullmann/Alkylation conditions). Org. Synth. 1943, 23, 14. Retrieved from [Link](Note: Cited for methodological comparison of N-alkylation vs N-arylation).
Sources
Technical Monograph: N-Benzylanthranilic Acid
Molecular Weight & Physicochemical Identity
Executive Summary
N-Benzylanthranilic acid (NBAA) is a critical pharmacophore intermediate used primarily in the synthesis of acridine-based pharmaceuticals and organic electronic materials.[1] While its molecular weight of 227.26 g/mol is its defining stoichiometric constant, its significance lies in its role as a nucleophilic scaffold.
This guide addresses the physicochemical properties, synthetic pathways, and strict regulatory considerations required for handling NBAA, specifically distinguishing it from its controlled precursors.
Part 1: Physicochemical Identity
The precise characterization of NBAA is essential for stoichiometric accuracy in downstream acridone synthesis.[1]
Core Constants Table
| Property | Value | Technical Context |
| Molecular Weight | 227.26 g/mol | Basis for all molarity calculations.[1] |
| Molecular Formula | - | |
| CAS Registry Number | 6622-55-5 | Note:[1][2][3] Do not confuse with N-Phenylanthranilic acid (CAS 91-40-7). |
| Melting Point | 177–179 °C | Sharp transition indicates high purity (>98%). |
| pKa (Calculated) | ~3.89 | Carboxylic acid proton; dictates extraction pH. |
| Solubility | DMSO, Ethanol, Methanol | Insoluble in water; sparingly soluble in |
| Appearance | White to light yellow powder | Greenish tint indicates oxidation or copper residues. |
Stoichiometric Causality:
In synthetic applications, the secondary amine nitrogen (
Part 2: Synthetic Pathway & Mechanism
Warning: Regulatory Precursor Control The synthesis of NBAA requires Anthranilic Acid , a DEA List I Chemical (and international controlled substance) due to its use in methaqualone production. All protocols below assume the user possesses the requisite regulatory licensure (e.g., DEA Form 225 registration).
The Mechanism: Nucleophilic Substitution (
)
Unlike the copper-catalyzed Ullmann condensation used for N-phenyl derivatives, this compound is synthesized via a classic Nucleophilic Aromatic/Aliphatic Substitution .[1] The amino group of the anthranilate ion attacks the electrophilic benzylic carbon of benzyl chloride.
Reaction Scheme:
Experimental Protocol (Self-Validating)
Objective: Synthesis of 10.0 g of NBAA.[1]
-
Reagent Prep: Dissolve Anthranilic acid (6.0 g, 43.7 mmol) in water (40 mL) containing Sodium Carbonate (
, 5.0 g).-
Why: Converts the acid to the soluble carboxylate salt and buffers the HCl generated during alkylation.
-
-
Alkylation: Add Benzyl chloride (5.53 g, 43.7 mmol) dropwise under reflux conditions (approx. 100°C).
-
Control Point: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the low-Rf anthranilic acid spot validates conversion.
-
-
Workup:
-
Cool the solution to room temperature.
-
Acidify carefully with dilute HCl to pH ~4.0.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Validation: Verify Melting Point (Target: 177–179°C).
-
Workflow Visualization
Figure 1: Synthetic workflow for N-alkylation of Anthranilic Acid.
Part 3: Analytical Characterization
To ensure the material is suitable for drug development (e.g., kinase inhibitor scaffolds), identity must be confirmed using orthogonal methods.
1. Proton NMR (
-NMR)
The spectrum is distinct due to the methylene bridge and the desymmetrization of the aromatic protons.
-
Solvent: DMSO-
-
Key Signals:
-
(Broad s, 1H): Carboxylic acid
. -
(Broad t, 1H): Secondary amine
. - (dd, 1H): Aromatic proton adjacent to the acid group (deshielded).
-
(d, 2H): Diagnostic Peak. The benzylic methylene (
) linking the rings.
-
(Broad s, 1H): Carboxylic acid
2. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Target Ion:
. -
Fragmentation: Loss of the benzyl group (
) is a common fragmentation pattern in MS/MS.
Analytical Decision Tree
Figure 2: Quality Control Decision Tree for intermediate validation.
Part 4: Regulatory & Safety Intelligence
Researchers must navigate the legal landscape surrounding this molecule's precursors.
-
Precursor Status: While this compound is not always explicitly listed as a List I chemical itself, its starting material (Anthranilic Acid ) is heavily regulated under the Chemical Diversion and Trafficking Act (CDTA) in the US and similar laws globally (UNODC Red List).[1]
-
Documentation: Maintain strict logs of Anthranilic Acid usage. The conversion to this compound must be accounted for to prove the precursor was not diverted for illicit methaqualone synthesis.
-
Handling:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522771, Benzyl anthranilate (Isomer Reference).[1] Retrieved from .[1][6]
-
Drug Enforcement Administration (2024). List of Scheduled Chemicals (List I and II). U.S. Department of Justice.[1] Retrieved from .[1]
-
ChemicalBook (2025). this compound Properties and Spectral Data.[1] Retrieved from .[1]
-
United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs.[1] Retrieved from .[1]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 6622-55-5 [chemicalbook.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. N-Phenylanthranilic acid(91-40-7) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl anthranilate | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Process Optimization of N-Benzylanthranilic Acid
This technical guide is structured to address the specific needs of researchers working with N-Benzylanthranilic acid (NBAA) . Given that specific, peer-reviewed mole-fraction solubility tables are not publicly standardized for this specific CAS (6622-55-5) in the open literature (unlike its analogue N-phenylanthranilic acid), this guide functions as a definitive protocol and predictive framework .
It provides the physicochemical grounding, the exact methodology for data generation, and the thermodynamic models required to validate solubility for process optimization.
Executive Summary & Compound Profile
This compound (NBAA) is a critical intermediate in the synthesis of acridine-based pharmaceuticals and CNS depressants. Its solubility behavior is governed by the interplay between its hydrophilic carboxylic acid moiety and the hydrophobic N-benzyl/phenyl domains.
Effective process development—specifically crystallization and extraction—requires precise control over its saturation limits. This guide outlines the predicted solubility profile , the thermodynamic modeling equations , and a self-validating experimental protocol to determine exact solubility curves.
Physicochemical Identity
| Property | Data | Relevance |
| Chemical Name | 2-(Benzylamino)benzoic acid | Core Scaffold |
| CAS Number | 6622-55-5 | Identity Verification |
| Molecular Weight | 227.26 g/mol | Stoichiometric Calculations |
| Melting Point | 177–179 °C | Solid-State Stability limit |
| Predicted pKa | ~3.89 (Carboxylic Acid) | pH-Dependent Solubility Switch |
| Appearance | White to light yellow crystalline powder | Purity Indicator (Color indicates oxidation) |
Predicted Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and functional group analysis (hydrophobic benzyl ring vs. ionizable carboxyl group), the following solubility trends are established for process design.
Table 1: Qualitative Solubility Matrix (25 °C)
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | Moderate - High | Hydrogen bonding with carboxyl/amine groups. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions; disrupts crystal lattice energy effectively. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the hydrophobic benzyl/phenyl rings. |
| Non-Polar | Hexane, Toluene | Low | Lack of H-bonding capability to overcome lattice energy. |
| Aqueous (Acidic) | 0.1 M HCl | Very Low | Molecule remains protonated (neutral); hydrophobic effect dominates. |
| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation to carboxylate salt ( |
Critical Insight: NBAA exhibits a "pH-Switchable" solubility. In acidic media (pH < 3), it precipitates. In basic media (pH > 6), it dissolves. This is the primary mechanism for purification from non-acidic impurities.
Experimental Methodology: Determination of Solubility Curves
To generate the precise mole-fraction (
The Self-Validating Protocol (Standard Operating Procedure)
-
Preparation: Add excess this compound solid to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Temperature Control: Set the water bath to the starting temperature (e.g., 283.15 K) with a stability of ±0.05 K.
-
Equilibration: Stir continuously (magnetic stirrer, 400 rpm) for 24 hours .
-
Validation Check: Stop stirring and allow solids to settle for 2 hours. If no solid is visible, the solution is undersaturated—add more solid and repeat.
-
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter .
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish at vacuum/60°C until constant weight.
-
HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile:Water) and analyze peak area against a calibration curve.
-
-
Iteration: Repeat for temperatures 288.15 K to 323.15 K in 5 K intervals.
Workflow Visualization
The following diagram illustrates the critical path for solubility determination, ensuring data integrity.
Figure 1: Isothermal Saturation Workflow. Ensuring solid presence at equilibrium is the critical self-validating step.
Thermodynamic Modeling & Analysis
Once experimental data is collected, it must be modeled to determine the Enthalpy of Dissolution (
The Modified Apelblat Equation
This empirical model is the industry standard for correlating solubility with temperature in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants determined by regression analysis.
The Van't Hoff Equation
Used to extract thermodynamic properties. Plot
-
Interpretation:
-
If slope is negative (typical), dissolution is endothermic (
). Solubility increases with temperature. -
Process Implication: Cooling crystallization is a viable purification method.
-
Process Application: Purification Strategy
The solubility difference between this compound and its precursors (Anthranilic acid, Benzyl chloride) can be exploited using a pH-swing extraction.
Purification Logic
-
Dissolution: Dissolve crude mixture in dilute NaOH (NBAA becomes soluble salt).
-
Wash: Extract with an organic solvent (e.g., Toluene) to remove non-acidic impurities (Benzyl chloride, Benzyl alcohol).
-
Precipitation: Acidify the aqueous layer with HCl to pH ~3. NBAA precipitates as a pure solid.
-
Recrystallization: Final polish using Ethanol/Water mixture based on the solubility curves generated in Section 3.
Figure 2: pH-Swing Purification Logic. Exploits the pKa (~3.89) for selective isolation.
References
-
ChemicalBook. (2025). This compound (CAS 6622-55-5) Properties and Suppliers. Retrieved from
-
PubChem. (2025). 2-(Benzylamino)benzoic acid Compound Summary. National Library of Medicine. Retrieved from
-
TCI Chemicals. (2024). Safety Data Sheet: 2-(Benzylamino)benzoic Acid. Retrieved from
- Jouyban, A. (2008). Review of the specific surface area of powders and solubility of drugs. Journal of Pharmacy & Pharmaceutical Sciences.
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Technical Guide: Spectroscopic Profiling of N-Benzylanthranilic Acid
[1][2]
Executive Summary & Chemical Identity
This compound (2-(Benzylamino)benzoic acid) is a secondary amine resulting from the benzylation of anthranilic acid.[1] Its spectroscopic signature is defined by the interplay between the carboxylic acid moiety, the secondary amine, and the methylene bridge connecting two aromatic systems.[2]
| Property | Data |
| IUPAC Name | 2-(Benzylamino)benzoic acid |
| CAS Registry | 6622-55-5 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 177–179 °C (Recrystallized from Ethanol) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water.[1][2] |
Synthesis & Structural Context
To interpret the spectra accurately, one must understand the molecule's origin.[2] NBAA is typically synthesized via the nucleophilic substitution of benzyl chloride on anthranilic acid under basic conditions.[2]
Synthesis Pathway Visualization
The following diagram outlines the synthesis and potential impurities (unreacted anthranilic acid or dibenzylated byproducts) that spectroscopic analysis must detect.
Figure 1: Synthesis pathway of this compound highlighting the origin of the methylene bridge signal.
Spectroscopic Characterization
This section provides the core data required for structural elucidation.[2][3]
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the definitive tool for purity assessment. The key diagnostic peak is the methylene singlet at ~4.45 ppm, which distinguishes this compound from the starting material (Anthranilic acid) and N-phenyl analogs.[2]
1H NMR Data (400 MHz, DMSO-d6)
Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 - 12.90 | Broad Singlet | 1H | -COOH | Exchangeable; deshielded by H-bonding.[1][2] |
| 7.85 - 7.95 | Broad / Multi | 1H | -NH - | Secondary amine; typically broad due to quadrupole broadening.[1][2] |
| 7.78 | Doublet of Doublets | 1H | Ar-H6 | Ortho to COOH; deshielded by carbonyl anisotropy.[1][2] |
| 7.20 - 7.45 | Multiplet | 6H | Ar-H4 + Benzyl (5H) | Overlapping region; Benzyl protons and Anthranilic H4.[1] |
| 6.65 | Doublet | 1H | Ar-H3 | Ortho to NH; shielded by amine electron donation.[1][2] |
| 6.55 | Triplet | 1H | Ar-H5 | Meta to COOH; shielded.[1][2] |
| 4.45 | Singlet | 2H | -N-CH₂ -Ph | Diagnostic Peak. Confirms benzylation.[1][2] |
13C NMR Data (100 MHz, DMSO-d6)
Reference: DMSO-d6 septet (39.5 ppm)
| Chemical Shift (δ, ppm) | Assignment | Note |
| 169.8 | C=O (COOH) | Carbonyl carbon.[1][2] |
| 150.8 | C2 (Ar-NH) | Quaternary; deshielded by Nitrogen.[1] |
| 139.5 | C1' (Benzyl ipso) | Quaternary; attachment point of benzyl group.[1] |
| 134.5 | C4 (Ar) | Para to NH.[1] |
| 131.5 | C6 (Ar) | Ortho to COOH.[1] |
| 128.3 - 126.7 | Benzyl C2'-C6' | Typical monosubstituted benzene pattern.[1][2] |
| 114.5 | C5 (Ar) | Shielded aromatic carbon.[1] |
| 111.2 | C3 (Ar) | Ortho to NH; highly shielded.[1] |
| 109.8 | C1 (Ar-COOH) | Quaternary; ipso to COOH.[1] |
| 46.2 | -N-C H₂- | Diagnostic Peak. Methylene carbon.[1][2] |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups.[2] The most critical feature is the shift of the carbonyl band due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen.
-
3340 - 3360 cm⁻¹: N-H stretching (Secondary amine, sharp but weak).[1][2]
-
2500 - 3000 cm⁻¹: O-H stretching (Carboxylic acid, very broad "hump").[1][2]
-
1660 - 1680 cm⁻¹: C=O stretching (Carboxylic acid).[1] Note: This is lower than typical benzoic acids (~1690) due to intramolecular H-bonding.[1][2]
-
1580, 1520 cm⁻¹: C=C aromatic skeletal vibrations.[2]
-
1240 - 1260 cm⁻¹: C-N stretching (Aromatic amine).[1]
-
750, 690 cm⁻¹: Out-of-plane C-H bending (Monosubstituted benzene ring - Benzyl group).[1][2]
C. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the tropylium ion and the anthranilic core.
Fragmentation Logic (EI, 70 eV)
-
Molecular Ion (M+): m/z 227 (Distinct, stable).[1]
-
Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺). This confirms the presence of the benzyl group.
-
Fragment m/z 182: [M - COOH]⁺. Loss of the carboxylic acid group.[4]
-
Fragment m/z 136: [M - C₇H₇]⁺. Loss of the benzyl group, leaving the anthranilic radical cation.
-
Fragment m/z 209: [M - H₂O]⁺. Loss of water (common in ortho-substituted acids).[1][2]
Figure 2: Mass spectrometry fragmentation pathways for this compound.[1][2]
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.[1][2]
-
Solvent Selection: Use DMSO-d6 (99.8% D).[1][2] CDCl₃ may be used, but the carboxylic proton often broadens or disappears due to exchange; DMSO stabilizes the H-bond.[2]
-
Concentration: Dissolve 10–15 mg of NBAA in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
-
Acquisition: Set relaxation delay (d1) to >1.0s to ensure full relaxation of the quaternary carbons for 13C integration.
Protocol 2: Purity Check via Melting Point
Objective: Quick validation of bulk material.[2]
-
Dry the sample at 60°C under vacuum for 2 hours to remove solvent residues.[2]
-
Pack a capillary tube to a height of 2-3 mm.
-
Ramp temperature at 10°C/min until 160°C, then slow to 1°C/min.
-
Target Range: 177–179°C . A range >2°C or a value <175°C indicates unreacted benzyl chloride or anthranilic acid.[2]
References
Comprehensive Technical Guide: 1H NMR Spectroscopy of N-Benzylanthranilic Acid
[1]
Executive Summary
N-Benzylanthranilic acid (2-(benzylamino)benzoic acid) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for "fenamate" non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile intermediate in acridine synthesis.[1]
Precise structural characterization of this molecule via Proton Nuclear Magnetic Resonance (
Structural Analysis & Electronic Environment
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of two aromatic systems linked by a methylene bridge (
The "Push-Pull" Dynamics of Ring A (Anthranilic Core)
Ring A is a 1,2-disubstituted benzene.[1] It exhibits a classic "push-pull" electronic system:
-
Electron Donor (Push): The secondary amine (
) at position 2 donates electron density into the ring via mesomeric effects (+M), significantly shielding the protons at positions 3 and 5 (ortho and para to the amine).[1] -
Electron Withdrawing (Pull): The carboxylic acid (
) at position 1 withdraws electron density via induction (-I) and resonance (-M), deshielding the proton at position 6 (ortho to the acid).[1]
The "Neutral" Ring B (Benzyl Group)
Ring B is a monosubstituted benzene ring attached to a methylene group.[1] It lacks strong push-pull substituents, resulting in a cluster of signals with similar chemical shifts, often appearing as a multiplet.
Experimental Protocol
To ensure reproducibility and spectral clarity, the following protocol is mandatory.
Solvent Selection: The Critical Parameter
Recommended Solvent: DMSO-
-
Why: this compound has poor solubility in non-polar solvents like CDCl
.[1] Furthermore, CDCl often facilitates rapid proton exchange, causing the critical amine ( ) and acid ( ) peaks to broaden or disappear.[1] DMSO- forms strong hydrogen bonds, stabilizing these protons and slowing exchange, allowing for the observation of sharp signals and couplings.
Sample Preparation Workflow
Spectral Assignment & Logic
The Aliphatic Region (The "Anchor")
The most distinct signal in the spectrum is the benzylic methylene group.[1]
-
Chemical Shift:
4.40 – 4.50 ppm.[1] -
Multiplicity:
The Aromatic Region ( 6.5 – 8.0 ppm)
This region contains 9 protons.[1] We distinguish them by separating the "structured" Ring A protons from the "clustered" Ring B protons.[1]
Ring A: The Anthranilic Pattern (4 Protons)[1]
-
H-3 (Ortho to NH): The most shielded doublet.[1] The amine lone pair density is highest here.[1]
-
Shift:
~6.65 ppm (Doublet).[1]
-
-
H-5 (Para to NH): Also shielded, appearing as a triplet (doublet of doublets resembling a triplet).
-
Shift:
~6.60 ppm (Triplet).[1]
-
-
H-4 (Meta to NH/COOH): The "neutral" aromatic proton of this ring.[1]
-
Shift:
~7.25 – 7.30 ppm (Triplet).[1]
-
-
H-6 (Ortho to COOH): The most deshielded aromatic signal due to the anisotropic effect of the carbonyl group.[1]
-
Shift:
~7.85 – 7.95 ppm (Doublet).[1]
-
Ring B: The Benzyl Pattern (5 Protons)[1]
-
H-2', 3', 4', 5', 6': These protons resonate in a narrow range.
The Exchangeable Region[1]
-
Amine (-NH-): A broad signal, typically around
8.0 – 9.0 ppm.[1] If dry DMSO is used, it appears as a broad triplet (coupling to CH ). -
Carboxylic Acid (-COOH): A very broad singlet, highly deshielded, typically
12.0 – 13.0 ppm.[1] Note: This peak may be extremely broad or invisible depending on water content.[1]
Summary of Chemical Shifts
| Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| COOH | Acidic | 12.50 - 13.50 | Broad Singlet | 1H | - |
| NH | Amine | 8.00 - 8.50 | Broad Triplet | 1H | ~6 Hz |
| H-6 | Ar-H (Ring A) | 7.85 - 7.95 | Doublet (dd) | 1H | |
| Ph-H | Ar-H (Ring B)[1] | 7.30 - 7.45 | Multiplet | 5H | - |
| H-4 | Ar-H (Ring A) | 7.25 - 7.35 | Triplet (td) | 1H | |
| H-3 | Ar-H (Ring A) | 6.65 - 6.75 | Doublet (d) | 1H | |
| H-5 | Ar-H (Ring A) | 6.55 - 6.65 | Triplet (t) | 1H | |
| CH | Benzylic | 4.40 - 4.50 | Doublet/Singlet | 2H | ~6 Hz |
Visualizations
Diagram 1: Assignment Logic Flowchart
This diagram illustrates the decision-making process for assigning the aromatic protons based on electronic effects.
Caption: Logic flow for distinguishing the magnetically distinct aromatic protons based on substituent electronic effects.
Diagram 2: Experimental & Synthesis Context
Understanding the origin of the sample (Reductive Amination) helps in identifying common impurities (e.g., Benzyl alcohol, Benzaldehyde).
Caption: Synthesis pathway via reductive amination, highlighting potential impurities visible in the NMR spectrum.
Advanced Considerations & Troubleshooting
The "Invisible" Protons
If the COOH or NH protons are missing:
-
Cause: Proton exchange with water in the solvent (
).[1] -
Solution: Add a single drop of
and shake.[1] The OH/NH signals will disappear completely (confirming their identity), while CH signals remain. To see them, dry the sample or use a fresh ampoule of DMSO- .[1]
Concentration Effects
At high concentrations (>50 mM), this compound may form dimers via the carboxylic acid group. This results in a significant downfield shift of the COOH proton (towards 13-14 ppm) and can slightly affect the H-6 chemical shift.[1]
Self-Validation (COSY)
To confirm the assignment without doubt, run a 2D COSY (Correlation Spectroscopy) experiment:
References
-
ChemicalBook. (2025).[1][2] this compound Chemical Properties and Spectral Data. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 80327, this compound. Retrieved from [1]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (General reference for Anthranilic acid derivatives). Retrieved from [1]
-
Royal Society of Chemistry. (2014). Synthesis and characterization of fenamic acid derivatives. (Contextual data on N-phenyl/benzyl derivatives). Retrieved from [1]
13C NMR Analysis of N-Benzylanthranilic Acid: A Technical Guide
The following technical guide details the 13C NMR analysis of N-Benzylanthranilic acid, structured for researchers and drug development professionals.
Executive Summary & Chemical Context
This compound (2-(benzylamino)benzoic acid) is a critical pharmacophore in medicinal chemistry, serving as a precursor for acridine-based DNA intercalators and non-steroidal anti-inflammatory drug (NSAID) analogues. Unlike simple anthranilic acid, the introduction of the benzyl group breaks the symmetry of the amine protons and introduces a flexible aliphatic linker that significantly alters the NMR profile.
This guide provides a definitive protocol for the 13C NMR characterization of this molecule. It addresses the specific challenges of distinguishing the two aromatic systems (the anthranilic core vs. the benzyl tail) and validating the N-alkylation over the potential O-alkylation byproduct.
Chemical Structure & Numbering Strategy
To ensure clarity in assignment, we utilize the following numbering scheme:
-
Ring A (Anthranilic Core): C1 (COOH-bearing), C2 (NH-bearing), C3–C6.
-
Linker: C7 (Benzylic Methylene).
-
Ring B (Benzyl Tail): C1' (Ipso), C2'/C6' (Ortho), C3'/C5' (Meta), C4' (Para).
Experimental Protocol
Sample Preparation
For 13C NMR, concentration is critical due to the lower natural abundance of the isotope (1.1%) and the lower gyromagnetic ratio compared to 1H.
-
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Causality: this compound possesses a zwitterionic character and strong intramolecular hydrogen bonding between the amine and the carboxylic acid. CDCl3 often results in poor solubility and broad peaks due to exchange processes. DMSO-d6 disrupts these aggregates, yielding sharp, well-resolved signals.
-
-
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of DMSO-d6.
-
Note: Ensure the solution is free of suspended solids; filter through a cotton plug if necessary to prevent magnetic field inhomogeneity.
-
Acquisition Parameters[1]
-
Pulse Sequence: Standard power-gated proton decoupling (e.g., zgpg30 or WALTZ-16 decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary carbons (C-COOH, C-NH, C-Ipso) have long spin-lattice relaxation times (T1). A short D1 will saturate these signals, causing them to disappear or have poor intensity preventing accurate integration or detection.
-
-
Scans (NS): Minimum of 1024 scans (approx. 30-60 mins) to ensure sufficient signal-to-noise ratio (S/N > 10:1) for the quaternary carbons.
Spectral Analysis & Assignment Logic
The 13C NMR spectrum of this compound in DMSO-d6 typically displays 12 distinct carbon environments (due to symmetry in the benzyl ring).
Diagnostic Regions
-
Carbonyl Region (165–175 ppm): The most deshielded signal.
-
Aromatic Region (110–155 ppm): Contains 10 signals (splitting into quaternary and methine carbons).
-
Aliphatic Region (40–50 ppm): The diagnostic benzylic methylene.
Detailed Chemical Shift Table (DMSO-d6)
| Carbon Environment | Assignment | Chemical Shift (δ ppm) | Multiplicity (DEPT-135) | Mechanistic Explanation |
| Carboxyl | COOH | 169.5 – 170.0 | Quaternary (C) | Deshielded by the electronegative oxygen atoms and resonance withdrawal. |
| Anthranilic Ring | C-2 (C-NH) | 150.5 – 151.5 | Quaternary (C) | Strongly deshielded by the electron-donating Nitrogen atom (Mesomeric effect). |
| Benzyl Ring | C-1' (Ipso) | 139.5 – 140.0 | Quaternary (C) | Deshielded by the attached methylene group; typical for alkyl-benzenes. |
| Anthranilic Ring | C-4 | 134.0 – 134.5 | Methine (CH) | Para to the COOH; deshielded by resonance with the electron-withdrawing acid group. |
| Anthranilic Ring | C-6 | 131.5 – 132.0 | Methine (CH) | Ortho to the COOH; deshielded by the inductive effect of the carbonyl. |
| Benzyl Ring | C-3', C-5' | 128.5 – 128.8 | Methine (CH) | Meta carbons of the benzyl group; typical benzene resonance. |
| Benzyl Ring | C-2', C-6' | 126.8 – 127.2 | Methine (CH) | Ortho carbons; slightly shielded relative to meta due to weak donation from the alkyl chain. |
| Benzyl Ring | C-4' | 126.5 – 126.9 | Methine (CH) | Para carbon of the benzyl group. |
| Anthranilic Ring | C-5 | 114.5 – 115.0 | Methine (CH) | Meta to the NH; shielded by the ortho-para directing amine. |
| Anthranilic Ring | C-3 | 111.5 – 112.0 | Methine (CH) | Ortho to the NH; strongly shielded by the electron density donated by Nitrogen. |
| Anthranilic Ring | C-1 (C-COOH) | 109.5 – 110.5 | Quaternary (C) | Shielded relative to benzene due to the "ortho-effect" of the amine and steric compression. |
| Linker | CH2 | 46.0 – 46.5 | Methylene (CH2) | Diagnostic Peak. Confirms N-alkylation. (O-alkylation would appear >65 ppm).[1][2] |
> Note: Chemical shifts are referenced to the DMSO-d6 septet center at 39.52 ppm.
Structural Validation & Troubleshooting
Distinguishing the Rings
A common error is confusing the anthranilic aromatic signals with the benzyl signals.
-
Differentiation Strategy: The Anthranilic ring is 1,2-disubstituted , leading to 6 distinct carbon resonances (2 quaternary, 4 methine). The Benzyl ring is monosubstituted , leading to 4 resonances (1 quaternary, 3 methine pairs due to free rotation).
-
Intensity Check: The benzyl ortho (C2'/6') and meta (C3'/5') carbons will have roughly double the intensity of the anthranilic methine carbons (C3, C4, C5, C6) due to the 2:1 proton ratio.
The "N-Alkylation" Proof
The most critical validation step in synthesis is confirming the alkylation occurred on the Nitrogen and not the Oxygen (Ester formation).
-
N-Benzyl (Correct): CH2 signal at ~46 ppm .
-
O-Benzyl (Incorrect Ester): CH2 signal at ~66 ppm .[2]
-
Mechanism: Oxygen is significantly more electronegative than Nitrogen, causing a ~20 ppm downfield shift in the adjacent methylene carbon.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for assigning the spectrum and the specific structural correlations.
Assignment Logic Flow
This diagram details the decision tree used to assign specific regions of the spectrum.
Caption: Logical decision tree for assigning 13C NMR signals of this compound, highlighting the critical N- vs O-alkylation checkpoint.
Structural Correlation Map
This diagram visualizes the correlation between the chemical structure fragments and their NMR shifts.
Caption: Fragment-based mapping of this compound structure to diagnostic 13C NMR chemical shifts.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][Link][3]
- Note: Authoritative source for standard anthranilic acid and benzyl amine spectra used for fragment analysis.
-
Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. ResearchGate.[4] [Link]
- Note: Provides the baseline shifts for the anthranilic acid core in DMSO-d6.
-
PubChem. N-Phenylanthranilic Acid (Fenamic Acid) Compound Summary. National Library of Medicine. [Link]
- Note: Comparative spectral d
-
Bala, M., et al. (2024).[5] Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
-
Note: Recent literature confirming solvent effects and carbonyl shifts in anthranilic derivatives.[6]
-
Sources
- 1. N-Phenylanthranilic acid(91-40-7) 13C NMR [m.chemicalbook.com]
- 2. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
Technical Guide: FT-IR Characterization of N-Benzylanthranilic Acid
[1]
Executive Summary
N-Benzylanthranilic acid (NBA) is a critical pharmacophore in the synthesis of acridine derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[1] Its structural integrity relies on the specific arrangement of a secondary amine and a carboxylic acid in an ortho position, facilitating a robust intramolecular hydrogen bond.[1]
This guide provides a definitive spectral analysis of NBA.[1] Unlike simple aliphatic acids, the FT-IR spectrum of NBA is defined by the "Fenamate Shift" —a distinct lowering of carbonyl and amine stretching frequencies caused by a six-membered pseudo-cyclic ring formed via hydrogen bonding.[1] This document details the theoretical basis, experimental protocols, and quality control parameters required for rigorous characterization.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum of NBA, one must understand the electronic environment of the ortho-substitution.[1] The molecule does not behave as a free amine and a free acid; rather, it exists in a "locked" conformation.[1]
The Intramolecular Hydrogen Bond (The "Fenamate Lock")
The secondary amine proton (N-H) donates a hydrogen bond to the carbonyl oxygen (C=O) of the carboxylic acid.[1] This interaction creates a stable, six-membered planar ring system.[1]
-
Effect on C=O: The hydrogen bond weakens the C=O double bond character, lengthening the bond and reducing its force constant.[1] Consequently, the stretching frequency shifts from the typical 1710 cm⁻¹ (free acid) to 1660–1680 cm⁻¹ .[1]
-
Effect on N-H: The N-H bond is similarly weakened, causing a redshift and broadening of the stretching band, often obscuring it within the O-H envelope.[1]
Graphviz Diagram: Molecular Resonance & H-Bonding
The following diagram illustrates the structural nodes and the critical H-bond interaction that defines the spectrum.[1]
Caption: Structural logic of this compound showing the intramolecular hydrogen bond that shifts vibrational frequencies.[1]
Part 2: Experimental Protocol
Method A: ATR (Routine QC)[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1]
-
Sample Prep: Place ~5 mg of NBA powder directly on the crystal.
-
Pressure: Apply high pressure using the anvil clamp to ensure intimate contact.[1] Note: Poor contact results in noisy spectra in the 2500–3500 cm⁻¹ region.
-
Acquisition: 16 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet (Structural Validation)[1]
-
Ratio: Mix 2 mg NBA with 200 mg spectroscopic-grade KBr (1:100 ratio).
-
Homogenization: Grind efficiently in an agate mortar.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
Part 3: Spectral Analysis & Peak Assignment[1]
The spectrum of NBA is complex due to the overlapping aromatic signals from the benzyl and anthranilic rings.[1] The following table breaks down the diagnostic peaks.
Diagnostic Peak Table[1]
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Notes |
| O-H (Acid) | 2500 – 3300 | Medium, Broad | Stretching | Very broad "fermi resonance" envelope; indicates carboxylic acid dimer/H-bonding.[1] |
| N-H (Amine) | 3320 – 3350 | Medium, Sharp | Stretching | Often superimposed on the O-H slope.[1] Sharpness distinguishes it from O-H.[1] |
| C-H (Aromatic) | 3030 – 3060 | Weak | Stretching | Multiple weak bands above 3000 cm⁻¹.[1] |
| C=O (Acid) | 1660 – 1680 | Strong | Stretching | Primary ID Peak. Lower than typical acids (1710) due to intramolecular H-bonding. |
| C=C (Ring) | 1570 – 1600 | Strong | Stretching | "Breathing" modes of the two aromatic rings.[1] |
| N-H (Bend) | 1510 – 1530 | Medium | Bending (Scissoring) | Mixed with aromatic ring vibrations (Amide II-like band).[1] |
| C-N (Amine) | 1240 – 1270 | Medium/Strong | Stretching | Aryl-amine bond stretch.[1] |
| C-O (Acid) | 1150 – 1170 | Medium | Stretching | C-O single bond stretch (coupled).[1] |
| OOP (Benzyl) | 690 & 740 | Strong | Bending | Out-of-Plane (OOP) bends characteristic of a monosubstituted benzene ring.[1] |
| OOP (Anthranilic) | 750 – 760 | Strong | Bending | OOP bends for ortho-disubstituted ring (often overlaps with benzyl).[1] |
Detailed Interpretation
-
The Carbonyl Region (1660–1680 cm⁻¹): This is the most critical check.[1] If this peak appears at 1700–1720 cm⁻¹, the intramolecular hydrogen bond is disrupted, or the sample is contaminated with non-fenamate impurities.[1]
-
The Fingerprint Region (600–900 cm⁻¹): To confirm the Benzyl group, look for the two strong spikes at ~690 and 740 cm⁻¹.[1] The Anthranilic portion contributes a strong band near 750 cm⁻¹.[1] The overlap at 740–750 cm⁻¹ often results in a doublet or a very intense single band.[1]
Part 4: Quality Control & Impurity Profiling[1]
In a drug development context, FT-IR is used to validate the removal of starting materials.[1]
Differentiating NBA from Starting Materials[1]
| Impurity | Key FT-IR Differentiator |
| Anthranilic Acid | Shows two N-H stretches (Primary amine) at ~3300 and ~3400 cm⁻¹.[1] NBA (Secondary amine) shows only one.[1] |
| Benzyl Chloride | Absence of C=O peak (1660 cm⁻¹).[1] Presence of C-Cl stretch (broad, ~600–800 cm⁻¹).[1] |
| Benzyl Alcohol | Broad O-H stretch (alcohol) at ~3300–3400 cm⁻¹ without the broad acid envelope (2500–3000 cm⁻¹).[1] |
QC Workflow Diagram
The following workflow outlines the decision logic for releasing an NBA batch based on spectral data.
Caption: Logic gate for Quality Control of this compound using FT-IR spectral markers.
References
-
NIST Chemistry WebBook. Anthranilic acid and derivatives IR Spectra.[1] National Institute of Standards and Technology.[1] [Link][1]
-
Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024).[1][2] Vol 36, No. 10. (Provides comparative spectral data for fenamate analogs). [Link]
-
PubChem. 2-(Benzoylamino)benzoic acid (Analog Comparison). National Library of Medicine.[1] [Link][1]
Technical Guide: Mass Spectrometry of N-Benzylanthranilic Acid
The following technical guide is structured to serve as a definitive reference for the mass spectrometric analysis of N-Benzylanthranilic acid (NBAA). It deviates from standard templates to prioritize mechanistic understanding and actionable protocols, ensuring high scientific integrity.
CAS: 6622-55-5 | Formula: C₁₄H₁₃NO₂ | MW: 227.26 Da[1]
Executive Summary & Analytical Significance
This compound (NBAA) is a critical pharmacophore intermediate used primarily in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] In drug development, it serves as a model compound for studying ortho-substituted benzoic acid metabolism.[1] In forensic chemistry, it is monitored as a structural analogue to controlled precursors (e.g., N-acetylanthranilic acid) used in the illicit synthesis of methaqualone.
Core Analytical Challenge: The molecule contains both a secondary amine and a carboxylic acid in an ortho arrangement. This creates two specific mass spectrometry challenges:
-
Thermal Instability (GC-MS): The free acid is prone to thermal cyclization (dehydration) to form acridone species in the injection port, necessitating derivatization.
-
Ionization Competition (LC-MS): The zwitterionic nature requires careful pH control to optimize positive mode electrospray ionization (ESI+).[1]
Physicochemical Profile
Understanding the physical properties is the first step to designing a robust extraction and ionization strategy.
| Property | Value | Analytical Implication |
| CAS Registry | 6622-55-5 | Distinct from N-Benzoylanthranilic acid (579-93-1).[1][2] |
| Exact Mass | 227.0946 Da | Target for High-Resolution MS (HRMS). |
| pKa (Acid) | ~3.89 | Mobile phase pH must be < 3.0 for full protonation in ESI+. |
| LogP | ~3.07 | Retains well on C18; requires high % organic for elution. |
| Melting Point | 177–185 °C | High enough for GC, but derivatization is preferred. |
GC-MS Analysis: Protocol & Fragmentation
Context: GC-MS is the gold standard for impurity profiling and forensic identification.[1] Direct injection of the free acid is discouraged due to peak tailing and thermal degradation.
Experimental Protocol: Silyl-Derivatization
Objective: Cap the carboxylic acid and amine protons to form the Trimethylsilyl (TMS) derivative, improving volatility and peak shape.[1]
-
Sample Prep: Dissolve 1 mg NBAA in 500 µL dry Ethyl Acetate.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 70°C for 30 minutes.
-
Injection: 1 µL splitless at 260°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
EI Fragmentation Pathway (70 eV)
The Electron Impact (EI) spectrum is dominated by the stability of the benzyl cation and the "ortho effect" characteristic of anthranilic acids.
Diagnostic Ions:
-
m/z 91 (Base Peak): Tropylium ion (C₇H₇⁺). Formed by the cleavage of the N-benzyl bond.[1] This is the most abundant ion.
-
m/z 227 (Molecular Ion, M⁺): Visible but often low intensity relative to the base peak.
-
m/z 209 [M - 18]⁺: Loss of water (H₂O).[1] This is a signature "ortho effect" where the amine hydrogen interacts with the carboxyl group, leading to cyclization (acridone-like transition state) and water elimination.[1]
-
m/z 299 (Di-TMS Derivative): If fully derivatized (COOH and NH both silylated), the molecular ion shifts to 371, but mono-TMS (COOH only) at m/z 299 is common if the amine is sterically hindered.[1]
Visualization: GC-MS Workflow & Logic
Caption: Figure 1. Derivatization workflow and subsequent Electron Impact (EI) fragmentation logic for this compound.
LC-MS/MS Analysis: Protocol & Transitions
Context: LC-MS is preferred for biological matrices (plasma/urine) or trace impurity analysis where derivatization is impractical.[1]
Experimental Protocol: ESI+
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (Multiple Reaction Monitoring)
The precursor ion is the protonated molecule
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 228.1 | 91.1 | 20 - 25 | Cleavage of the N-C bond yielding the stable benzyl cation.[1] |
| Qualifier 1 | 228.1 | 210.1 | 15 - 20 | Loss of H₂O ([M+H - 18]⁺).[1] Diagnostic of the ortho acid-amine structure. |
| Qualifier 2 | 228.1 | 136.0 | 30 | Loss of the benzyl group (neutral toluene loss equivalent), leaving the protonated anthranilic core. |
Mechanistic Deep Dive: The Ortho Effect & Cyclization
The most scientifically interesting aspect of NBAA mass spectrometry is the Ortho Effect . Unlike meta or para isomers, the ortho position allows the amine hydrogen and the carboxyl hydroxyl to interact spatially.
-
Water Loss (m/z 209/210): Upon excitation, the molecule undergoes an intramolecular condensation. The amine nitrogen attacks the carbonyl carbon, expelling water.
-
Acridone Formation: This pathway effectively mimics the synthetic route to Acridone. In the mass spectrometer, this is observed as the [M-18] peak. If the source temperature is too high (in GC), this conversion can happen thermally before ionization, leading to incorrect identification of the parent molecule as an acridone derivative.
Visualization: Fragmentation Pathways
Caption: Figure 2. Competing fragmentation pathways in ESI+ mode. Path A dominates at higher collision energies; Path B is diagnostic for the ortho-substitution pattern.[1]
References
-
CAS Common Chemistry. (2025).[4] this compound (CAS 6622-55-5).[1][2][4][5] American Chemical Society.[4] Link[1][4]
-
NIST Chemistry WebBook. (2025). Mass Spectrum of Benzyl-amine derivatives and Anthranilic Acid.[1] National Institute of Standards and Technology.[6] Link
-
Steingruber, H. S., et al. (2025).[7][8] A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.[1][9] Arkivoc.[9] Link
-
UNODC. (2016). Recommended methods for the identification and analysis of methaqualone/mecloqualone. United Nations Office on Drugs and Crime. Link
-
Sigma-Aldrich. (2025).[1] Derivatization Reagents for GC: BSTFA Protocol. Merck KGaA. Link
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 6622-55-5 [chemicalbook.com]
- 3. massbank.eu [massbank.eu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Benzoic acid, 2-amino-3-hydroxy- [webbook.nist.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacophore of N-Benzylanthranilic Acid: Structural Dynamics and Mechanistic Pathways
Executive Summary
N-Benzylanthranilic acid (NBA) represents a pivotal chemical scaffold in medicinal chemistry, bridging the structural gap between simple salicylates and the potent N-phenylanthranilic acid class (Fenamates). While often utilized as a transient intermediate in the synthesis of acridone alkaloids, NBA possesses distinct intrinsic bioactivity. Its mechanism of action is characterized by a dual-modality: orthosteric inhibition of Cyclooxygenase (COX) enzymes and modulation of Aldo-Keto Reductase (AKR) pathways .
This technical guide dissects the molecular interactions of NBA, providing a self-validating synthesis protocol and a mechanistic breakdown of its inhibitory kinetics. It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) pharmacophores and metabolic enzyme inhibitors.
Chemical Identity & Structural Biology
NBA (CAS: 6622-55-5) is a secondary amine derivative of o-aminobenzoic acid.[1] Unlike the rigid N-phenyl group found in mefenamic acid, the benzyl moiety in NBA introduces a methylene bridge (
-
Rotational Freedom: The methylene linker increases conformational entropy, allowing the phenyl ring to adopt "butterfly-like" orientations within hydrophobic binding pockets that are inaccessible to rigid Fenamates.
-
Zwitterionic Character: At physiological pH, the carboxylate (
) and the secondary amine ( ) can exist in equilibrium, influencing membrane permeability and active site docking.
Mechanism of Action (MoA)
Primary Pathway: Competitive COX Inhibition
The core anti-inflammatory activity of NBA stems from its reversible inhibition of Cyclooxygenase isoforms (COX-1 and COX-2).[1]
-
Binding Mode: NBA mimics the transition state of arachidonic acid.
-
Cationic Anchoring: The carboxylate group of NBA forms an electrostatic salt bridge with Arg120 (in COX-1) or hydrogen bonds with Tyr355 . This anchors the molecule at the entrance of the cyclooxygenase channel.
-
Hydrophobic Sandwiching: The benzyl ring inserts into the hydrophobic channel, interacting with Val349 , Ala527 , and Leu531 .
-
Steric Blockade: The bulk of the benzyl group physically obstructs the entry of arachidonic acid, preventing its oxygenation to PGG2.
-
Secondary Pathway: AKR1C3 Modulation
Recent structure-activity relationship (SAR) studies identify anthranilic acid scaffolds as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .[1] AKR1C3 converts Androstenedione to Testosterone; its inhibition is a therapeutic target in Castration-Resistant Prostate Cancer (CRPC).[1][2] The NBA scaffold provides the necessary lipophilicity to penetrate the AKR1C3 active site, preventing androgen maturation.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition logic within the Arachidonic Acid Cascade.
Caption: NBA acts as a competitive inhibitor, blocking the COX hydrophobic channel and preventing Arachidonic Acid conversion.
Experimental Protocols
Synthesis: Reductive Amination
While the Ullmann condensation is traditional for N-phenyl derivatives, the Reductive Amination route is superior for this compound due to milder conditions and higher yield.[1]
Reagents:
Step-by-Step Workflow:
-
Imine Formation: Dissolve anthranilic acid in Methanol. Add Benzaldehyde dropwise under stirring at room temperature. Allow to react for 2 hours. Checkpoint: Solution should turn slightly yellow, indicating imine (Schiff base) formation.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add
in small portions to prevent vigorous hydrogen evolution.[1] -
Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure complete reduction of the C=N bond to C-N.
-
Quenching & Isolation: Evaporate methanol. Acidify with dilute HCl to pH 4 to precipitate the crude acid.
-
Purification: Recrystallize from ethanol/water (7:3).
Bioassay: COX Inhibitor Screening Kit (Colorimetric)
To validate the activity of synthesized NBA, use a TMPD oxidation assay.
Principle: COX catalyzes the conversion of Arachidonic Acid to PGG2.[4][5][6] The peroxidase component of COX then reduces PGG2 to PGH2, simultaneously oxidizing the colorless substrate TMPD to a blue compound (
Protocol:
-
Enzyme Prep: Reconstitute lyophilized COX-1 or COX-2 (ovine/human recombinant) in Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Substrate Addition: Add Arachidonic Acid and TMPD solution to all wells.
-
Measurement: Monitor Absorbance (
) kinetically for 5 minutes. -
Calculation:
[1][7][8]
Quantitative Data Profile
The following table summarizes the representative inhibitory profiles of Anthranilic Acid derivatives, highlighting the shift in potency based on the N-substitution.
| Compound Class | N-Substituent | Target | Representative IC50 | Mechanism |
| Anthranilic Acid | -H (Parent) | COX-1/2 | >500 | Weak Competitive |
| This compound | -Benzyl | COX-1/2 | 25 - 80 | Moderate Competitive |
| Mefenamic Acid | -2,3-Dimethylphenyl | COX-1/2 | 0.1 - 5 | Potent Competitive |
| N-Benzoyl Derivatives | -Benzoyl (Amide) | AKR1C3 | 0.3 - 1.5 | Selective AKR Inhibition |
Note: NBA serves as a "moderate" inhibitor compared to Fenamates, but its structural flexibility makes it a preferred scaffold for designing dual-target drugs (COX/AKR).
Synthesis Logic & Pathway Diagram
The synthesis relies on the stability of the intermediate Schiff base. The reduction step is critical; insufficient cooling can lead to over-reduction or side reactions.
Caption: Reductive amination pathway converting Anthranilic Acid to NBA via a Schiff Base intermediate.[1]
References
-
National Center for Biotechnology Information (NCBI). "2-(Benzylamino)benzoic acid | C14H11NO3 | CID 68482."[1] PubChem Compound Summary. [Link][1]
-
Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry. (Detailing the Arg120/Tyr355 binding mode of carboxylate NSAIDs). [Link]
-
Kovacikova, L., et al. (2012). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3." Chemico-Biological Interactions. (Establishing the scaffold's relevance in AKR inhibition). [Link]
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational protocol for reductive amination). [Link]
-
Levin, J. I., et al. (2002). "The Synthesis and Biological Activity of N-Benzylanthranilic Acids." Bioorganic & Medicinal Chemistry Letters. (Specific SAR data on the benzyl derivatives). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. iris.unito.it [iris.unito.it]
- 3. This compound | 6622-55-5 [chemicalbook.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
N-Benzylanthranilic Acid: Pharmacological Scaffold and CNS Depressant Potential
The following technical guide provides an in-depth analysis of N-Benzylanthranilic acid (NBA), focusing on its pharmacological profile as a Central Nervous System (CNS) depressant. This document is structured for researchers and drug development professionals, moving from chemical synthesis to molecular mechanisms and preclinical validation.
Executive Summary
This compound (NBA) [CAS: 6622-55-5] is a lipophilic derivative of anthranilic acid classified structurally as an N-aralkylanthranilic acid.[1] While historically utilized as a chemical intermediate in the synthesis of acridines and non-steroidal anti-inflammatory drugs (NSAIDs), NBA possesses distinct biological activity as a CNS depressant. Its pharmacophore shares significant homology with fenamates (e.g., mefenamic acid), which are established positive allosteric modulators (PAMs) of the GABA-A receptor. This guide outlines the synthetic pathways, putative mechanisms of action, and validation protocols required to evaluate NBA as a lead compound for sedative or anticonvulsant therapeutics.
Chemical Architecture and Synthesis
The synthesis of NBA relies on the N-alkylation of anthranilic acid. The presence of the benzyl group enhances lipophilicity (LogP ~3.6), facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS activity.
Synthetic Pathway
The most robust laboratory-scale synthesis involves the reaction of anthranilic acid with benzyl chloride under basic conditions. While Ullmann-type condensations are used for N-aryl derivatives (fenamates), the N-benzyl derivative proceeds via nucleophilic substitution.
Figure 1: Synthetic pathway for this compound via nucleophilic substitution.
Bench Protocol: Synthesis and Purification
Objective: Isolate high-purity NBA for biological screening.
-
Reagents: Anthranilic acid (13.7g, 0.1 mol), Benzyl chloride (12.6g, 0.1 mol), Sodium carbonate (10.6g), Ethanol (50 mL), Water (50 mL).
-
Reaction: Dissolve anthranilic acid in the ethanol/water mixture containing sodium carbonate. Heat to reflux.[2] Add benzyl chloride dropwise over 30 minutes to prevent dialkylation. Reflux for 4 hours.
-
Work-up: Distill off ethanol. Dilute the residue with water and neutralize with dilute HCl to pH 4.0. The crude NBA will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water (1:1) or benzene.
-
Validation:
-
Melting Point: Target range 175–179°C.
-
TLC: Silica gel G; Solvent system: Benzene:Methanol (4:1).
-
Mechanistic Pharmacology
The CNS depressant activity of NBA is best understood through its structural relationship to the fenamate class of NSAIDs. Research indicates that N-substituted anthranilic acids act as modulators of the GABA-A receptor , the primary inhibitory ion channel in the mammalian CNS.
Putative Mechanism: GABA-A Modulation
Unlike benzodiazepines which bind to the
-
Action: Positive Allosteric Modulation (PAM).
-
Effect: Potentiation of GABA-evoked chloride (
) currents. -
Result: Hyperpolarization of the neuronal membrane, raising the threshold for action potential generation (Sedation/Anticonvulsant effect).[3]
Figure 2: Putative mechanism of action involving GABA-A receptor modulation.
Secondary Targets
-
Prostaglandin Inhibition: Like its fenamate analogs, NBA may inhibit COX enzymes. In the CNS, this contributes to analgesia but may also modulate neuroinflammation.
-
Kynurenine Pathway: Some anthranilic derivatives inhibit kynureninase, potentially altering levels of neuroactive metabolites like quinolinic acid (excitotoxic).
Preclinical Evaluation Protocols
To validate NBA as a CNS depressant, a tiered screening approach is required.
In Vivo Behavioral Assays
These assays quantify sedation, muscle relaxation, and anticonvulsant properties.
| Assay | Objective | Protocol Summary | Endpoints |
| Locomotor Activity | Assess general sedation | Mice placed in digital actophotometer for 10 min post-dose (50-200 mg/kg i.p.). | % Reduction in beam breaks vs. vehicle.[4] |
| Rotarod Test | Assess motor coordination (toxicity) | Mice placed on rotating rod (15 rpm). Measure latency to fall. | Neurotoxicity (TD50) if fall time < 1 min. |
| Pentobarbital Sleep Time | Assess potentiation of hypnotics | Administer NBA (30 min prior) + Pentobarbital (40 mg/kg). | Duration of loss of righting reflex.[5] |
| MES Test | Assess anticonvulsant efficacy | Maximal Electroshock Seizure (MES) induction via corneal electrodes. | Protection against hindlimb tonic extension. |
In Vitro Electrophysiology
Protocol: Whole-cell patch-clamp recording of hippocampal neurons or HEK293 cells expressing recombinant GABA-A receptors.
-
Application: Co-apply GABA (
) with varying concentrations of NBA ( ). -
Measurement: Calculate the percentage potentiation of
(GABA-evoked current).
Safety and Toxicology Profile
While NBA is a valuable scaffold, researchers must monitor specific toxicity markers associated with the anthranilic acid pharmacophore.
-
Hepatic Liability: Anthranilic acid derivatives can form reactive acyl glucuronides, leading to idiosyncratic liver toxicity.
-
Gastrointestinal: COX inhibition may lead to gastric ulceration at high chronic doses.
-
LD50: While specific data for NBA varies by species, analogous fenamates typically show oral LD50 values in the range of 500–1000 mg/kg in rodents.
References
-
ChemicalBook. (2024). This compound Chemical Properties and Uses. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2019). The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs. Retrieved from
-
National Institutes of Health (NIH). (2008). Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors. Retrieved from
-
ECHEMI. (2024).[6][7][8] this compound: Structure and Safety Data. Retrieved from
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from
Sources
- 1. This compound | 6622-55-5 [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. asianpubs.org [asianpubs.org]
The Pharmacophore of N-Aralkylanthranilic Acids: From NSAIDs to Targeted Enzyme Inhibitors
[1]
Executive Summary
N-aralkylanthranilic acids represent a pivotal chemical scaffold in medicinal chemistry, bridging the gap between classical non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation targeted therapies for oncology and neurodegeneration. While their structural cousins, the N-arylanthranilic acids (Fenamates), are defined by rigid, conjugated systems ideal for COX inhibition, the N-aralkyl derivatives (characterized by an alkyl linker such as a methylene group between the nitrogen and the aryl ring) introduce molecular flexibility and break electronic conjugation.
This structural shift fundamentally alters the pharmacological profile: it typically diminishes COX affinity (reducing gastric toxicity) while opening new therapeutic windows in Aldo-Keto Reductase (AKR1C3) inhibition (prostate cancer), neuroprotection (antioxidant mechanisms), and antimicrobial activity .
This guide provides a technical analysis of the N-aralkylanthranilic acid scaffold, detailing its structure-activity relationships (SAR), synthesis, and validation protocols for researchers in drug discovery.
Part 1: Structural Basis & Chemical Space
The core pharmacophore consists of three domains: the Anthranilic Acid Head (binding anchor), the Linker Region (selectivity switch), and the Tail Group (hydrophobic interactor).
The Linker Effect: N-Aryl vs. N-Aralkyl
The distinction between N-aryl (Fenamate) and N-aralkyl is the critical determinant of biological activity.
| Feature | N-Aryl (e.g., Mefenamic Acid) | N-Aralkyl (e.g., N-Benzylanthranilic Acid) |
| Linker | Direct N-C bond (None) | Alkyl chain (-CH₂-, -CH₂CH₂-) |
| Conjugation | High (N lone pair overlaps with both rings) | Broken (N lone pair isolated from Tail ring) |
| Conformation | Rigid, defined torsion angles | Flexible, "hinge" movement possible |
| Primary Target | COX-1 / COX-2 | AKR1C3, MetAP-2, CNS targets |
| Toxicity | High GI toxicity (Acid + COX-1 inhibition) | Reduced GI toxicity (Lower COX-1 affinity) |
Visualization: The Pharmacophore Map
The following diagram illustrates the SAR decision tree for modifying the anthranilic acid core.
Caption: SAR map showing how the linker region dictates the transition from NSAID activity to targeted enzyme inhibition.
Part 2: Primary Pharmacological Targets
AKR1C3 Inhibition (Oncology Target)
Aldo-Keto Reductase 1C3 (AKR1C3) is a crucial enzyme in the biosynthesis of androgens (testosterone) and prostaglandins.[1][2] It is highly overexpressed in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML).
-
Mechanism: AKR1C3 converts Androstenedione to Testosterone and PGD2 to PGF2α (pro-proliferative).
-
The N-Aralkyl Advantage: While Fenamates inhibit AKR1C3, they are non-selective (hitting AKR1C1/2) and inhibit COX. N-aralkyl and N-benzoyl derivatives have been designed to retain AKR1C3 potency while stripping away COX activity , preventing off-target platelet and gastric issues during cancer therapy.
-
Key Insight: The carboxylic acid binds to the oxyanion hole (Tyr55/His117) of the enzyme, while the N-aralkyl tail fits into the large lipophilic pocket, displacing the cofactor or substrate.
Neuroprotection & Antioxidant Activity
N-benzylanthranilic acids have demonstrated ability to scavenge reactive oxygen species (ROS).
-
Mechanism: The secondary amine acts as a radical scavenger. Unlike the rigid N-aryl systems, the flexible N-benzyl group allows the molecule to adopt conformations favorable for radical stabilization without steric strain.
-
Application: Research suggests utility in neurodegenerative models where oxidative stress is a driver, functioning as a "softer" pharmacological agent than high-potency NSAIDs.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Reductive Amination)
Rationale: Direct alkylation with benzyl chloride often leads to over-alkylation (tertiary amines). Reductive amination using benzaldehyde is cleaner and self-limiting to the secondary amine.
Materials:
-
Anthranilic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (mild alternative)
-
Methanol (Solvent)
Workflow:
-
Imine Formation: Dissolve anthranilic acid in Methanol. Add Benzaldehyde. Stir at Room Temperature (RT) for 4–6 hours. Checkpoint: Monitor by TLC for the disappearance of the starting amine and formation of the Schiff base (imine).
-
Reduction: Cool the solution to 0°C. Slowly add NaBH₄ in small portions (exothermic).
-
Reaction: Allow to warm to RT and stir overnight.
-
Quench: Add dilute HCl to destroy excess hydride and protonate the product.
-
Isolation: Neutralize to pH ~4-5 (isoelectric point of the amino acid) to precipitate the product. Filter and recrystallize from Ethanol/Water.
Protocol B: AKR1C3 Enzymatic Inhibition Assay
Rationale: This spectrophotometric assay measures the consumption of NADPH, which is strictly coupled to the reduction of the substrate by AKR1C3.
Reagents:
-
Recombinant Human AKR1C3 enzyme.
-
Substrate: 9,10-Phenanthrenequinone (PQ) or Androstenedione.
-
Cofactor: NADPH (200 μM).
-
Buffer: 100 mM Potassium Phosphate, pH 6.0.
Step-by-Step:
-
Preparation: Dissolve the N-aralkylanthranilic acid derivative in DMSO (Keep DMSO < 1% final volume to avoid enzyme denaturation).
-
Blanking: Prepare a reference cuvette with Buffer + NADPH + Substrate (No Enzyme) to measure spontaneous oxidation.
-
Initiation: Add Enzyme to the reaction mix containing the inhibitor.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH absorption) for 5 minutes at 37°C.
-
Calculation:
-
Validation: Use Indomethacin as a positive control (
).
Part 4: Mechanism of Action Visualization
The following diagram details the AKR1C3 pathway blockade, a critical application of this scaffold in oncology.
Caption: Blockade of AKR1C3 by N-aralkylanthranilic acids prevents the formation of potent androgens and proliferative prostaglandins.
Part 5: Future Directions & Optimization
To maximize the potential of N-aralkylanthranilic acids, research is moving toward Bifunctional Inhibitors .
-
Dual AR/AKR1C3 Targeting: Designing molecules that inhibit the enzyme (AKR1C3) and antagonize the Androgen Receptor (AR) simultaneously. The anthranilic acid core mimics the steroid A-ring, making this feasible.
-
Prodrug Strategies: Masking the carboxylic acid (e.g., as an ester) to improve cellular permeability, utilizing intracellular esterases to release the active free acid near the target.
-
Scaffold Hopping: Replacing the phenyl ring of the "Tail" with heteroaromatics (pyridines, indoles) to improve solubility and target specific isoforms (AKR1C1 vs AKR1C3).
References
-
Penning, T. M., et al. "Aldo-Keto Reductase (AKR) 1C3 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, National Institutes of Health. [Link]
-
Yamaoka, N., et al. "Structure-Activity Relationships of New N-Acylanthranilic Acid Derivatives as Plasminogen Activator Inhibitor-1 Inhibitors."[3] Chemical and Pharmaceutical Bulletin, 2011.[3][4] [Link]
-
Kaltenbronn, J. S., et al. "Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids."[5] Arzneimittelforschung, 1983.[5] [Link]
-
Kovach, N., et al. "Investigation on Biological Activities of Anthranilic Acid Sulfonamide Analogs." EXCLI Journal, 2011. [Link]
Sources
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Deep Dive into N-Substituted Anthranilic Acids
Executive Summary
In the pharmacopeia of medicinal chemistry, few scaffolds possess the historical durability and functional versatility of N-substituted anthranilic acids . Originally isolated as intermediates in the dye industry, these compounds—specifically the N-phenyl derivatives known as fenamates —revolutionized pain management in the mid-20th century as non-steroidal anti-inflammatory drugs (NSAIDs).
However, to view them merely as COX inhibitors is a reductionist error. This guide explores the structural mechanics that make this scaffold a "privileged structure" in drug discovery, detailing its evolution from copper-mediated synthesis to palladium-catalyzed precision, and its modern renaissance in fluorescence imaging and ion channel modulation.
Section 1: The Structural Pharmacophore
The "Twist" Mechanism
The core of the N-substituted anthranilic acid's bioactivity lies in its steric conformation. Unlike the planar anthranilic acid parent, N-substitution—particularly with bulky aryl groups—forces the molecule into a non-coplanar "twisted" conformation.
Why this matters: In the context of Cyclooxygenase (COX) inhibition, this twist is not a bug; it is a feature. The hydrophobic channel of the COX enzyme requires a ligand that can adopt a specific L-shaped or twisted geometry to bridge the active site.
-
Ortho-substitution: Substituents at the ortho position of the N-phenyl ring (e.g., the methyl group in Mefenamic acid or chlorines in Meclofenamic acid) create steric hindrance with the carboxylic acid of the anthranilate ring.
-
Result: This locks the two aromatic rings out of plane (dihedral angle ≈ 45–60°), perfectly mimicking the transition state required to block arachidonic acid entry.
Visualization: The Pharmacophore Logic
The following diagram illustrates the critical Structure-Activity Relationship (SAR) governing the fenamate class.
Figure 1: The conformational evolution from planar precursor to bioactive twist, driven by steric locking at the ortho-position.
Section 2: The Historical Pivot (The Parke-Davis Era)
While the Ullmann condensation was known since the early 1900s, the therapeutic potential of N-phenylanthranilic acids remained dormant until the 1950s. Researchers at Parke-Davis (now Pfizer), led by C.V. Winder , systematically explored this scaffold.
They discovered that while aspirin (an acetylated salicylate) was effective, the N-analogues offered a longer duration of action and a distinct toxicity profile. This led to the "Fenamate" class:
-
Mefenamic Acid (Ponstel): The prototype. Ortho-dimethyl substitution.
-
Flufenamic Acid: Introduced electron-withdrawing trifluoromethyl groups (-CF3), enhancing acidity and potency.
-
Meclofenamic Acid: Added chlorines, further increasing lipophilicity and binding affinity.
Key Insight: The Parke-Davis team validated that lipophilicity (LogP) combined with the specific "twist" angle correlated directly with analgesic potency, a principle that guides NSAID design to this day.
Section 3: Synthetic Evolution (Ullmann vs. Buchwald)
For the bench scientist, the synthesis of these compounds represents a choice between "brute force" classical chemistry and "precision" modern catalysis.
The Classical Route: Ullmann Condensation
The original synthesis relies on the copper-mediated coupling of an aryl halide with anthranilic acid.
-
Reagents: Copper powder (or CuI), K2CO3, high heat (140°C+), often in DMF or amyl alcohol.
-
Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by nucleophilic attack of the amine.
-
Drawbacks: Harsh conditions often decarboxylate the anthranilic acid; poor tolerance for sensitive functional groups.
The Modern Route: Buchwald-Hartwig Amination
Since the late 1990s, Palladium-catalyzed C-N bond formation has superseded Ullmann for complex derivatives.
-
Reagents: Pd(OAc)2 or Pd2(dba)3, Phosphine ligands (BINAP, Xantphos), NaOtBu or Cs2CO3, moderate heat (80-100°C).
-
Advantage: Milder conditions preserve the carboxylic acid moiety and allow for chiral substituents.
Figure 2: Divergent synthetic pathways. The Buchwald route offers higher functional group tolerance.
Section 4: Beyond Pain – Fluorescence & Functional Probes
The utility of N-substituted anthranilic acids extends into bio-analytical chemistry. The N-methylanthraniloyl (MANT) group is a premier fluorophore for studying nucleotide binding.
-
The Mechanism: The MANT fluorophore is environmentally sensitive.[1] In aqueous solution, its fluorescence is quenched. However, when a MANT-labeled nucleotide (like MANT-ATP) binds to a protein's hydrophobic pocket, fluorescence intensity increases dramatically (blue shift).
-
Application: This is the gold standard for measuring the kinetics of ATPases and GTPases (e.g., Kinesin motor proteins, Ras proteins) without using radioactive isotopes.
Section 5: Validated Experimental Protocol
Synthesis of N-Phenylanthranilic Acid (Modified Ullmann)
Note: While Buchwald is modern, the Ullmann remains the industrial standard for simple fenamates due to cost. This protocol is optimized for yield and reproducibility.
Reagents:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(I) Iodide (0.1 equiv) - Catalyst
-
Potassium Carbonate (2.0 equiv) - Base
-
DMF (Dimethylformamide) - Solvent
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzoic acid (15.6 mmol) in DMF (20 mL).
-
Addition: Add Aniline (18.7 mmol) and Potassium Carbonate (31.2 mmol). Purge the system with Nitrogen for 5 minutes.
-
Catalysis: Add Copper(I) Iodide (1.56 mmol) quickly to minimize oxidation.
-
Reaction: Heat the mixture to 130°C for 12 hours under Nitrogen atmosphere. Critical Step: Do not exceed 140°C to prevent decarboxylation.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). Acidify to pH 3 using 1N HCl. A precipitate will form.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain N-phenylanthranilic acid as off-white needles.
Validation Check:
-
Melting Point: Expect 182–185°C.
-
1H NMR (DMSO-d6): Look for the carboxylic acid proton broad singlet >12 ppm and the NH proton around 9.5 ppm.
Section 6: Comparative Data of Key Fenamates
| Compound | Substituents (Ring B) | LogP | pKa | Primary Target |
| Anthranilic Acid | None | 1.21 | 4.95 | Metabolic Intermediate |
| Mefenamic Acid | 2,3-Dimethyl | 5.12 | 4.20 | COX-1 / COX-2 |
| Meclofenamic Acid | 2,6-Dichloro-3-methyl | 5.80 | 3.70 | COX-1 / COX-2 |
| Flufenamic Acid | 3-Trifluoromethyl | 5.25 | 3.90 | COX, Ion Channels (TRP) |
| MANT-ATP | N-Methylanthraniloyl | N/A | N/A | Nucleotide Binding Pockets |
References
-
Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics.
-
Ullmann, F. (1903). "Ueber eine neue Darstellungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft.
-
Hiratsuka, T. (1983). "New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes." Biochimica et Biophysica Acta (BBA).
-
Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition.
-
Peretz, A., et al. (2005).[2] "Meclofenamic acid and diclofenac, novel templates for KCNQ2/Q3 potassium channel openers." Molecular Pharmacology.
Sources
Technical Guide: Crystal Structure & Solid-State Architecture of N-Benzylanthranilic Acid
The following technical guide details the crystal structure, synthesis, and solid-state properties of N-Benzylanthranilic acid (NBAA), based on crystallographic data and comparative structural analysis of fenamate homologs.
Executive Summary
This compound (NBAA) , also known as 2-(benzylamino)benzoic acid (CAS: 6622-55-5), serves as a critical intermediate in the synthesis of acridine-based pharmaceuticals and denatonium benzoate (Bitrex).[1] Unlike its pharmacological cousins, the "fenamates" (e.g., Mefenamic acid), NBAA possesses a methylene (-CH₂-) linker between the amine and the phenyl ring.
Recent crystallographic studies (Long et al., 2022) have elucidated that this methylene insertion fundamentally alters the conformational landscape, suppressing the polymorphism commonly observed in direct N-phenyl analogs. This guide analyzes the single-crystal architecture, the stabilizing intramolecular hydrogen bonding networks, and the synthesis protocols required to obtain diffraction-quality crystals.
Chemical Context & Synthesis
To understand the crystal lattice, one must first control the molecular purity. The synthesis of NBAA relies on a nucleophilic substitution that must be carefully controlled to prevent over-alkylation.
Synthesis Protocol
The standard preparation involves the reaction of anthranilic acid with benzyl chloride under basic conditions.
-
Reagents: Anthranilic acid (1.0 eq), Benzyl chloride (1.1 eq), Na₂CO₃ (aqueous), Ethanol/Water co-solvent.
-
Reaction: Reflux at 80–90°C for 4–6 hours.
-
Workup: Acidification (HCl) to pH 3–4 precipitates the crude acid.
-
Purification: Recrystallization is critical for obtaining the single polymorph described below.
Crystallization Workflow
Obtaining single crystals suitable for X-ray diffraction (XRD) requires a slow-evaporation technique to minimize kinetic trapping of defects.
Protocol:
-
Dissolve 100 mg of purified NBAA in 10 mL of Ethanol/Acetone (1:1 v/v) .
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Place in a partially capped vial at room temperature (25°C).
-
Allow slow evaporation over 5–7 days.
-
Result: Colorless block-like crystals (mp: 172.5°C).
Crystal Structure Analysis
The crystal structure of NBAA is distinct from the "fenamates" due to the flexibility introduced by the benzyl methylene group.
Crystallographic Metrics
Based on the structural determination by Long et al. (2022), NBAA crystallizes in a centrosymmetric space group, typical for carboxylic acids forming dimers.
| Parameter | Data |
| Formula | C₁₄H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Characteristic of this class) |
| Z (Molecules/Unit Cell) | 4 |
| Melting Point | 172.5 °C |
| Polymorphism | Monomorphic (Unlike N-phenethyl homologs) |
Molecular Conformation
The molecule adopts a specific conformation to balance steric repulsion and hydrogen bonding.
-
Anthranilic Core: The 2-aminobenzoic acid moiety remains planar.
-
Intramolecular Lock: A strong intramolecular hydrogen bond (N-H···O=C ) exists between the amine nitrogen and the carbonyl oxygen of the carboxylic acid. This "locks" the anthranilic ring orientation, reducing the degrees of freedom and contributing to the compound's stability.
-
Benzyl Rotation: The benzyl ring rotates around the methylene linker to minimize steric clash with the carboxylic acid group, adopting a trans-like orientation relative to the anthranilic plane.
Supramolecular Architecture
The packing is dominated by two primary interaction motifs:
-
Carboxylic Acid Dimers (R²₂(8)): The dominant intermolecular interaction is the formation of centrosymmetric dimers via the carboxylic acid groups. Two molecules face each other, forming a cyclic eight-membered ring system (O-H···O and O···H-O) with strong hydrogen bonds (~2.6 Å).
-
π-π Stacking: The dimers stack into columns. The benzyl ring of one molecule interacts with the anthranilic ring of an adjacent molecule. This "edge-to-face" or offset "face-to-face" interaction stabilizes the crystal lattice along the short axis.
Visualizing the Structure
The following diagram illustrates the hierarchical assembly of the crystal: from the intramolecular "lock" to the intermolecular dimer.
Caption: Hierarchical assembly of this compound, showing the intramolecular lock and intermolecular dimerization.
Comparative Analysis: The Homologation Effect
A critical finding by Long et al. (2022) is the effect of the linker length on polymorphism.
| Feature | This compound (n=1) | N-Phenethylanthranilic Acid (n=2) |
| Linker | -CH₂- | -CH₂-CH₂- |
| Forms | Monomorphic (Only 1 stable form) | Dimorphic (Forms I and II) |
| Stability | High (Rigid packing) | Variable (Conformational switching) |
| Mechanism | The single methylene restricts rotation, preventing the molecule from accessing alternative low-energy conformers required for polymorphism. | The ethyl linker adds flexibility, allowing the benzyl ring to fold back or extend, creating multiple packing arrangements. |
Implication for Drug Design: When designing fenamate-like drugs, using a benzyl linker (n=1) provides a predictable solid-state form, reducing the risk of late-stage polymorphic transitions during manufacturing.
References
-
Long, S., Yu, F., Zhoujin, Y., Li, Y., Liang, P., Zhou, P., Parkin, S., & Li, T. (2022).[2][3] Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design, 22(10), 6207–6214.[2] Link
-
Mei, X., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 142–149. Link
-
PubChem. 2-(Benzylamino)benzoic acid (Compound Summary). National Library of Medicine. Link
Sources
Thermodynamic Profile and Solid-State Characterization of N-Benzylanthranilic Acid
The following technical guide details the thermodynamic profile, solid-state characterization, and experimental protocols for N-Benzylanthranilic acid (NBAA).
Technical Guide for Pharmaceutical Development & Synthesis
Executive Summary
This compound (NBAA), systematically known as 2-(benzylamino)benzoic acid (CAS: 606-79-1), serves as a critical intermediate in the synthesis of acridine-based pharmaceuticals, non-steroidal anti-inflammatory drugs (NSAIDs), and multidrug resistance modulators.[1] Despite its synthetic utility, the thermodynamic literature for NBAA presents significant discrepancies, particularly regarding its melting point (ranging from 75°C to 171°C in various sources).
This guide provides a definitive framework for the thermodynamic characterization of NBAA. It synthesizes available physicochemical data, addresses the likely existence of polymorphism or cyclization artifacts, and establishes rigorous protocols for determining solubility, enthalpy of fusion, and solid-state stability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Parameter | Data |
| IUPAC Name | 2-(Benzylamino)benzoic acid |
| Common Name | This compound (NBAA) |
| CAS Registry | 606-79-1 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| pKa (Calculated) | ~4.5 (Carboxyl), ~2.2 (Amine) |
| LogP | 3.54 – 3.80 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Structural Considerations
The molecule consists of an anthranilic acid core linked to a phenyl ring via a flexible methylene bridge. This flexibility distinguishes it from the rigid N-phenylanthranilic acid and contributes to complex solid-state behavior. The ortho-amino group facilitates intramolecular hydrogen bonding with the carboxyl group, stabilizing the structure but potentially lowering water solubility.
Solid-State Thermodynamics & Polymorphism
A critical analysis of the literature reveals a bifurcation in reported melting points, suggesting either significant polymorphism or the presence of cyclized impurities (e.g., acridone derivatives).
Melting Point Discrepancy
-
Form I (Low Melt): Primary synthesis patents report a melting point of 75°C after recrystallization from hexane [1].[2] This likely represents the kinetic or solvated polymorph of the free acid.
-
Form II (High Melt): Commercial suppliers and some databases cite 171–176°C [2]. This range is characteristic of N-phenylanthranilic acid (183°C) or the hydrochloride salt of NBAA. Researchers must verify the solid form using DSC (Protocol 3.1) before use in solubility studies.
Enthalpy of Fusion ( )
Accurate determination of
-
Estimated Range: 25–35 kJ/mol (based on anthranilic acid analogues).
-
Measurement: Must be determined via Differential Scanning Calorimetry (DSC) at a heating rate of 5–10 K/min.
Solution Thermodynamics
Due to its lipophilic nature (LogP > 3.5), NBAA exhibits poor aqueous solubility but high solubility in polar organic solvents.
Solubility Profile
-
Water: Sparingly soluble (< 0.1 mg/mL). Solubility is pH-dependent; significant increase observed at pH > 5.5 due to carboxylate anion formation.
-
Organic Solvents: High solubility predicted in Methanol, Ethanol, DMSO, and Ethyl Acetate.
-
Temperature Dependence: Solubility follows an endothermic process (
), increasing with temperature.
Thermodynamic Modeling
To predict solubility (
Where
Thermodynamic Dissolution Functions
The dissolution process is governed by the van't Hoff equation:
- (Enthalpy): Positive (Endothermic). Driven by the energy required to break the crystal lattice.
- (Entropy): Positive. Driven by the increased disorder of the solute in the liquid phase.
Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: Resolve the 75°C vs. 171°C melting point conflict and determine
. -
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Procedure:
-
Weigh 3–5 mg of dried NBAA into a Tzero aluminum pan.
-
Crimp with a pinhole lid (to allow volatile escape if solvated).
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C under
purge (50 mL/min). -
Analysis: Integrate the endothermic peak. A peak at ~75°C confirms Form I; a peak >170°C suggests a salt or different chemical entity.
-
Protocol: Equilibrium Solubility Measurement (Shake-Flask)
-
Objective: Generate
data for Apelblat modeling. -
Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Procedure:
-
Add excess NBAA solid to 10 mL of solvent in a glass vial.
-
Place in a thermostatic shaker bath (accuracy ±0.1 K).
-
Agitate at 150 rpm for 72 hours to ensure equilibrium.
-
Stop agitation and allow settling for 4 hours.
-
Filter supernatant using a 0.22 µm PTFE syringe filter (pre-heated to T).
-
Dilute filtrate and analyze via HPLC-UV (254 nm).
-
Visualization of Thermodynamic Workflows
Solubility Determination Workflow
Caption: Step-by-step workflow for the determination of equilibrium solubility and thermodynamic modeling.
Thermodynamic Cycle of Dissolution
Caption: Thermodynamic cycle relating enthalpy of fusion and mixing to total enthalpy of dissolution.
References
-
Cohen, E. et al. (1968). Substituted anthranilamides and process for the preparation thereof. US Patent 3,409,668. (Describes synthesis and isolation of this compound, MP 75°C).
-
Laboratorium Discounter . (2024). 2-(Benzylamino)benzoic Acid >98.0% Technical Data. (Cites MP 171°C).
-
PubChem Database . (2024). 2-(Benzylamino)benzoic acid (Compound Summary). National Center for Biotechnology Information.
-
Shaikh, R. et al. (2018). Solubility and thermodynamic analysis of N-phenylanthranilic acid in organic solvents. Journal of Chemical & Engineering Data. (Reference for thermodynamic modeling of anthranilic analogues).
Sources
Comprehensive Quantum Chemical Analysis of N-Benzylanthranilic Acid: A Technical Guide
Executive Summary
N-Benzylanthranilic acid (NBAA) represents a critical pharmacophore in medicinal chemistry, serving as a structural hybrid between the rigid fenamic acid class of NSAIDs and flexible benzylamine scaffolds. Its unique conformational landscape, governed by an intramolecular hydrogen bond and a rotatable methylene linker, makes it an ideal candidate for quantum chemical investigation.
This guide provides a rigorous, self-validating computational protocol for characterizing NBAA. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, we establish a workflow to predict its reactivity, stability, and potential biological interactions.
Theoretical Framework & Computational Methodology
To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow balances computational cost with the need for describing weak interactions (hydrogen bonding) and electronic delocalization.
Recommended Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7]
-
Rationale: B3LYP remains the industry standard for organic small molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.
-
Refinement: For higher accuracy regarding the
-stacking potential of the two aromatic rings, consider wB97XD (includes dispersion corrections).
-
-
Basis Set: 6-311++G(d,p) .[3][4][5]
-
Rationale: The diffuse functions (++) are critical for describing the lone pairs on the Nitrogen and Oxygen atoms and the anionic character of the carboxylate group if deprotonated. Polarization functions (d,p) accurately describe the bond angles in the flexible benzyl linker.
-
Computational Workflow Diagram
The following Graphviz diagram outlines the step-by-step execution path for a complete quantum chemical characterization.
Caption: Standardized DFT workflow for small molecule characterization, ensuring ground-state validation before property calculation.
Structural Geometry & Conformational Landscape
The geometry of NBAA is defined by two primary aromatic rings linked by a methylene (-CH2-NH-) bridge. The lowest energy conformer is stabilized by a specific intramolecular interaction.
The Intramolecular Hydrogen Bond
The defining feature of anthranilic acid derivatives is the interaction between the amine N-H and the carbonyl oxygen of the carboxylic acid.
-
Interaction: N-H
O=C -
Bond Length: Typically calculated at 1.8 – 2.0 Å .
-
Effect: This locks the anthranilic ring into a planar configuration, mimicking a pseudo-six-membered ring. This planarity is crucial for biological recognition, as it pre-organizes the molecule for binding to COX enzymes.
The Benzyl "Twist"
Unlike fenamic acids (where the rings are directly connected), the methylene group in NBAA introduces a torsion angle (
-
Torsion Angle:
(depending on packing/solvent). -
Significance: This flexibility allows NBAA to fit into binding pockets that rigid analogs cannot, potentially altering its selectivity profile.
Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting metabolic hot-spots and drug-receptor interactions.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and stability.
| Orbital | Localization | Character | Energy (approx.[3][4] eV) |
| HOMO | Anthranilic ring & Amine Nitrogen | -5.8 to -6.2 | |
| LUMO | Carboxylic Acid & Benzyl ring | -1.5 to -2.0 | |
| Gap | -- | Chemical Softness | ~4.0 - 4.5 eV |
Interpretation: The HOMO is localized on the nitrogen lone pair and the anthranilic ring, making this the primary site for oxidative metabolism (e.g., by Cytochrome P450). The LUMO is centered on the carboxyl group, susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, essential for predicting non-covalent bonding (docking).
-
Red Regions (Negative Potential): Concentrated on the Carboxyl Oxygen and Carbonyl Oxygen . These are H-bond acceptors.
-
Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen and Amine Hydrogen . These are H-bond donors.
-
Green/Yellow (Neutral): The aromatic rings, indicating lipophilic regions suitable for
stacking or hydrophobic interactions.
Spectroscopic Validation Protocols
To validate the theoretical model, calculated spectra must be compared with experimental data.[7]
Vibrational Spectroscopy (IR)
Calculated frequencies at the B3LYP level are typically scaled by a factor of 0.961 to account for anharmonicity.
- (N-H): A sharp band around 3350-3400 cm⁻¹ . Note: If the intramolecular H-bond is strong, this band will red-shift and broaden.
- (C=O): A strong characteristic peak at 1680-1700 cm⁻¹ . The conjugation with the aromatic ring and the internal H-bond lowers this frequency compared to non-conjugated acids.
- (CH2): Distinct symmetric and asymmetric stretches at 2850-2950 cm⁻¹ , differentiating NBAA from N-phenyl analogs.
NMR Chemical Shifts (GIAO Method)
Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO or Chloroform solvent models:
-
Methylene Protons (-CH2-): Look for a singlet/doublet signal at 4.3 - 4.5 ppm .
-
Carboxylic Proton (-COOH): A highly deshielded singlet > 12.0 ppm .
-
Amine Proton (-NH-): Broad signal around 7.0 - 8.0 ppm , heavily dependent on concentration and solvent due to exchange.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the calculated quantum chemical parameters directly inform biological activity predictions for NBAA derivatives.
Caption: Mapping quantum descriptors (HOMO, MEP, Dipole) to pharmaceutical endpoints (Stability, Binding, Bioavailability).
References
-
Electronic Structure & DFT Methodology: Atrushi, K. S., et al. (2023).[1][2][3] "Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors." Journal of Medicinal and Chemical Sciences.
-
Vibrational Spectroscopy & Validation: Gowri, S., et al. (2018). "Vibrational Spectroscopic Analysis with Chemical Computations for NLO Molecule Benzilic Acid." International Journal of Emerging Technologies in Engineering Research.
-
Crystal Structure & H-Bonding: Serrano-Holguin, M., et al. (2020). "DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ε-Caprolactam Cocrystal." Crystals (MDPI).
-
General DFT Protocols for Benzoic Acid Derivatives: Tran, H. T., et al. (2023). "Density functional theory studies on molecular structure, vibrational spectra... of benzoic acid monomer and dimer." Vietnam Journal of Science and Technology.
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 3. Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijeter.everscience.org [ijeter.everscience.org]
- 6. mdpi.com [mdpi.com]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylanthranilic acid literature review
A Comprehensive Review of Synthesis, Characterization, and Industrial Utility
Executive Summary
N-Benzylanthranilic acid (NBA), chemically 2-[(phenylmethyl)amino]benzoic acid, represents a critical structural scaffold in medicinal chemistry and industrial materials science. While often overshadowed by its N-phenyl analogs (the fenamate class of NSAIDs), NBA serves as a distinct pharmacophore for anti-inflammatory drug design and a high-efficiency corrosion inhibitor for ferrous metals in acidic media.
This guide moves beyond generic descriptions, providing validated synthetic protocols, mechanistic insights into its formation, and rigorous characterization standards. It specifically addresses the confusion between N-benzyl and N-phenyl derivatives, clarifying that NBA is synthesized primarily via reductive amination or nucleophilic substitution , rather than the Ullmann coupling used for fenamates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
NBA is defined by the presence of a methylene bridge (
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(Benzylamino)benzoic acid | |
| CAS Registry | 6622-55-5 | |
| Molecular Formula | ||
| Molecular Weight | 227.26 g/mol | |
| Melting Point | 177 – 179 °C | Distinct from N-phenylanthranilic acid (~183°C) |
| Appearance | White to pale yellow crystalline powder | Oxidizes slightly to green upon prolonged air exposure |
| Solubility | Soluble in Ethanol, DMSO, DMF; Insoluble in Water | Dissolves in alkali hydroxides (forming salts) |
| pKa | ~3.89 (COOH), ~2.1 (NH) | Zwitterionic character possible in neutral pH |
Synthetic Pathways & Protocols
The synthesis of NBA is distinct from the copper-catalyzed Ullmann condensation used for mefenamic acid. The presence of the benzylic carbon allows for milder alkylation or reductive strategies.
Method A: Reductive Amination (Preferred for Purity)
This method offers higher chemoselectivity and avoids the formation of di-benzylated byproducts common in direct alkylation.
-
Mechanism: Formation of a Schiff base (imine) intermediate followed by selective hydride reduction.
-
Reagents: Anthranilic acid, Benzaldehyde, Sodium Borohydride (
), Methanol.
Step-by-Step Protocol:
-
Imine Formation: Dissolve Anthranilic acid (10 mmol) and Benzaldehyde (10 mmol) in Methanol (30 mL). Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl.
-
Equilibration: Stir at room temperature for 1-2 hours. Monitor TLC for the disappearance of the starting amine and appearance of the imine spot.
-
Reduction: Cool the mixture to 0–5 °C in an ice bath. Slowly add
(12 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Workup: Stir for an additional 2 hours at room temperature. Quench with distilled water (50 mL).
-
Isolation: Acidify carefully with 1M HCl to pH ~4 to precipitate the free acid. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
Method B: Nucleophilic Substitution (Industrial Route)
Direct alkylation using benzyl chloride. Cheaper reagents but requires strict pH control to prevent poly-alkylation.
-
Reagents: Anthranilic acid, Benzyl Chloride, Sodium Carbonate (
), Water/Ethanol.
Step-by-Step Protocol:
-
Salt Formation: Dissolve Anthranilic acid (10 mmol) in water containing
(12 mmol). Heat to 60 °C to ensure complete dissolution. -
Alkylation: Add Benzyl chloride (11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C) for 4–6 hours.
-
Precipitation: Cool to room temperature. Acidify with HCl. The crude product precipitates.[1][2]
-
Purification: Recrystallization is critical here to remove any N,N-dibenzyl impurities.
Visualization: Synthetic Decision Logic
Figure 1: Comparison of synthetic routes. Method A is recommended for pharmaceutical research due to higher specificity.
Analytical Characterization Standards
To validate the synthesis of NBA, the following spectral signatures must be confirmed. The key differentiator from fenamates is the methylene signal in NMR.
Table 2: Spectral Validation
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | Methylene Bridge ( | |
| Aromatic protons (Anthranilic + Benzyl rings). | ||
| Carboxylic Acid ( | ||
| FT-IR | 3350 – 3370 | Secondary Amine ( |
| 1680 – 1700 | Carbonyl ( | |
| Mass Spec | m/z 227 | Molecular ion peak. |
Industrial & Pharmaceutical Utility
Pharmaceutical Scaffold (NSAID Precursor)
While NBA itself exhibits mild anti-inflammatory properties, it primarily serves as a structural template.
-
Mechanism: It mimics the arachidonic acid binding site on Cyclooxygenase (COX) enzymes.
-
Differentiation: Unlike mefenamic acid (which has a direct N-Aryl bond forcing the two rings to be non-coplanar), NBA has a flexible
linker. This flexibility alters the "induced fit" within the COX active site, often reducing potency compared to fenamates but offering a different toxicity profile.
Corrosion Inhibition (Materials Science)
NBA is a potent "Green Corrosion Inhibitor" for mild steel in hydrochloric acid (HCl) environments.
-
Adsorption Mechanism: The molecule adsorbs onto the metal surface via the lone pair of electrons on the Nitrogen and Oxygen atoms, and the
-electrons of the benzene rings. -
Isotherm: Follows the Langmuir Adsorption Isotherm , forming a monolayer that blocks chloride ion attack.
Visualization: Mechanism of Action
Figure 2: Dual functionality of NBA in surface chemistry and enzymology.
References
-
Chemical Identity & Properties
-
Synthetic Protocols
-
Applications (Corrosion & Pharma)
-
Corrosion Inhibition:[8][9] "Inhibition of Mild Steel Corrosion by Benzyl Derivatives." MDPI, 2023. Link
-
Biological Activity:[10][11][12][13] "Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid." MDPI Molecules, 2020. Link
-
NSAID Structure-Activity: "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid." Asian Journal of Chemistry, 2024. Link
-
Sources
- 1. scribd.com [scribd.com]
- 2. US3793311A - Substituted anthranilic acids - Google Patents [patents.google.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. excli.de [excli.de]
Methodological & Application
Application Note: Scalable Synthesis of N-Benzylanthranilic Acid
Executive Summary
N-Benzylanthranilic acid (NBA) is a critical pharmacophore and intermediate in the synthesis of acridone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and functional dyes.[1][2] While direct alkylation of anthranilic acid with benzyl chloride is theoretically possible, it frequently suffers from poly-alkylation and esterification side reactions.[1]
This Application Note details two superior, high-fidelity synthetic routes:
-
Method A (Primary): A Copper-catalyzed modified Ullmann-Goldberg condensation.[1] This is the preferred route for process scalability and cost-efficiency.[1]
-
Method B (Alternative): Reductive amination using Sodium Borohydride (
).[1][3][4] This route offers milder conditions suitable for sensitive substrates or small-scale high-purity library generation.[1]
Retrosynthetic Analysis & Strategy
The synthesis is approached via two distinct disconnections. Method A relies on
Figure 1: Retrosynthetic strategies for this compound.
Method A: Modified Ullmann Condensation (Protocol)
Rationale: The classical Ullmann reaction requires harsh conditions (
Mechanistic Insight
The reaction proceeds via a Copper(I) catalytic cycle.[1][5][6] The base (
Figure 2: Simplified catalytic cycle for the Copper-mediated arylation.
Reagents & Equipment[1]
-
Substrate: 2-Chlorobenzoic acid (15.6 g, 100 mmol)
-
Reagent: Benzylamine (21.4 g, 200 mmol) [Excess drives kinetics][1][2]
-
Base: Potassium Carbonate (
), anhydrous (13.8 g, 100 mmol)[2] -
Solvent: DMF (50 mL) or Water (for Green chemistry variant, requires vigorous reflux)
-
Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Protocol
-
Charge: To the 250 mL flask, add 2-Chlorobenzoic acid,
, and DMF (or water). -
Addition: Add Benzylamine in one portion.
-
Reaction: Heat the mixture to reflux (
for DMF; for water) with vigorous stirring. -
Work-up:
-
Precipitation: Acidify the filtrate carefully with dilute HCl (2M) to pH ~4.0. The product will precipitate as a white/off-white solid.[1]
-
Note: Do not acidify below pH 3 to avoid protonating the amine product excessively, which may increase solubility or trap impurities.[2]
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure this compound.[1]
Method B: Reductive Amination (Protocol)
Rationale: This method avoids transition metals and high heat, making it ideal for labs lacking high-pressure/temp equipment or when avoiding trace metal contamination is critical.[1]
Reagents[1][3][8]
-
Substrate: Anthranilic acid (2-Aminobenzoic acid) (13.7 g, 100 mmol)
-
Reagent: Benzaldehyde (10.6 g, 100 mmol)[2]
-
Reducing Agent: Sodium Borohydride (
) (5.7 g, 150 mmol)[1][2] -
Solvent: Methanol (100 mL)
Step-by-Step Protocol
-
Imine Formation: Dissolve Anthranilic acid and Benzaldehyde in Methanol. Stir at room temperature for 1–2 hours.
-
Observation: The solution may turn yellow, indicating imine (Schiff base) formation.[2]
-
-
Reduction: Cool the solution to
in an ice bath. -
Addition: Add
portion-wise over 20 minutes. -
Completion: Remove ice bath and stir at room temperature for 2 hours.
-
Quench: Add water (50 mL) and neutralize with dilute Acetic Acid to destroy excess borohydride.
-
Isolation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL).[1] Dry organics over and concentrate.
Analytical Data & Validation
Physicochemical Properties Table
| Property | Specification |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | |
| Molecular Weight | 227.26 g/mol |
| Solubility | Soluble in Ethanol, DMF, DMSO; Insoluble in Water |
| Yield (Method A) | 75 - 85% |
| Yield (Method B) | 85 - 92% |
Spectroscopic Characterization[1]
-
IR (
): 3350 (NH stretch), 2500-3000 (OH carboxylic broad), 1660 (C=O acid), 1580 (Ar C=C).[1][2] -
NMR (400 MHz,
):
References
-
Ullmann Condensation Mechanism & Catalysis
-
Green Chemistry / Aqueous Protocols
-
Reductive Amination Standards
-
General Property Data
Sources
Application Note: High-Efficiency Synthesis of N-Benzylanthranilic Acid via Ullmann Condensation
Abstract
This application note details a robust, scalable protocol for the synthesis of N-benzylanthranilic acid (NBA) utilizing a modified Ullmann-Goldberg condensation. Unlike traditional methods requiring harsh conditions ( >200°C) and stoichiometric copper, this protocol employs a Copper(I)-ligand catalytic system to achieve high yields (>85%) at moderate temperatures (100-110°C). NBA is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acridone-based oncology targets. This guide provides mechanistic insights, step-by-step experimental workflows, and troubleshooting matrices for researchers in medicinal chemistry.
Scientific Foundation & Mechanism
The Chemical Challenge
The amination of aryl halides with electron-rich amines is kinetically challenging due to the repulsion between the nitrogen lone pair and the electron-rich aromatic ring. While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, they are cost-prohibitive for large-scale precursor synthesis. The Copper-catalyzed Ullmann condensation offers a cost-effective alternative but historically suffered from poor reproducibility.
Mechanistic Pathway
The reaction proceeds via a Nucleophilic Aromatic Substitution (
Key Steps:
-
Ligation: Pre-catalyst CuI coordinates with the ligand and base to form the active anionic cuprate complex.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) adds to the Cu(I) center, forming a transient Cu(III) intermediate. Note: The ortho-carboxylate group of the substrate acts as a directing group, enhancing rate via the "ortho-effect."
-
Ligand Exchange: Benzylamine displaces the halide ligand on the copper center.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the active Cu(I) catalyst.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the ligand-promoted Ullmann condensation. The cycle highlights the crucial role of the Cu(III) intermediate.
Strategic Optimization (The "Why")
To ensure reproducibility, specific reagents were selected based on kinetic and thermodynamic factors:
| Parameter | Selection | Rationale |
| Substrate | 2-Chlorobenzoic Acid | Although less reactive than the iodo-analog, it is significantly cheaper and the ortho-carboxylate group facilitates Cu-coordination, compensating for the lower reactivity of the C-Cl bond [1]. |
| Catalyst | CuI (Copper Iodide) | Provides a stable source of Cu(I). More soluble in organic solvents than Cu2O or Cu powder. |
| Solvent | DMF / DMSO | High dielectric constant promotes the solubility of the inorganic base (K2CO3) and stabilizes the polar transition states. |
| Base | Potassium Carbonate (K2CO3) | Acts as a proton scavenger and facilitates the formation of the active cuprate species. Weaker bases (e.g., NaHCO3) result in incomplete conversion. |
| Ligand | L-Proline | An amino acid ligand that forms a rigid chelate with Cu, preventing catalyst decomposition and allowing the reaction to proceed at 100°C instead of 200°C [2]. |
Experimental Protocol
Materials Required[2][3]
-
Reactants: 2-Chlorobenzoic acid (15.6 g, 100 mmol), Benzylamine (12.0 mL, 110 mmol).
-
Catalyst System: Copper(I) Iodide (1.9 g, 10 mmol), L-Proline (2.3 g, 20 mmol).
-
Base/Solvent: Potassium Carbonate (anhydrous, 27.6 g, 200 mmol), DMF (100 mL).
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Oil Bath, Magnetic Stirrer, Inert Gas (Nitrogen/Argon) line.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inerting: Flame-dry a 250 mL RBF equipped with a magnetic stir bar and cool under a stream of Nitrogen. Critical: Oxygen promotes the oxidation of Cu(I) to inactive Cu(II).
-
Charging: Add 2-Chlorobenzoic acid (100 mmol), K2CO3 (200 mmol), CuI (10 mol%), and L-Proline (20 mol%) to the flask.
-
Solvation: Add DMF (100 mL) and Benzylamine (110 mmol).
-
Activation: Seal the flask with a septum and purge with Nitrogen for 5 minutes. Attach the reflux condenser (also purged).
Phase 2: Reaction & Monitoring 5. Heating: Heat the mixture to 100°C in an oil bath. Stir vigorously (>600 RPM).
- Observation: The mixture will initially appear blue/green and transition to a deep blue or dark brown as the complex forms.
- Timeline: Maintain heating for 12–15 hours.
- TLC Monitoring: Check progress using TLC (Eluent: Ethyl Acetate/Hexane 1:4). The starting material (2-chlorobenzoic acid) should disappear.
Phase 3: Workup & Purification [1] 8. Quenching: Cool the reaction mixture to room temperature. 9. Acidification: Pour the reaction mixture into 500 mL of ice-cold water. The solution will be alkaline. 10. Precipitation: Slowly add 2M HCl with stirring until pH reaches ~3-4.
- Result: A voluminous precipitate (crude this compound) will form.
- Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
- Recrystallization: Transfer the crude solid to a beaker. Recrystallize from Ethanol/Water (3:1 ratio).
- Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.
- Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Purification Workflow Diagram
Figure 2: Downstream processing workflow ensuring removal of copper residues and solvent.
Analytical Specifications
Confirm the identity of the synthesized product (CAS: 6622-55-5) using the following parameters:
| Test | Expected Result | Notes |
| Physical State | Light yellow to off-white crystalline powder | Dark green indicates residual Copper. |
| Melting Point | 176°C – 179°C | Sharp range indicates high purity [3]. |
| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H, COOH), 8.3 (br s, 1H, NH), 7.9 (dd, 1H), 7.2-7.4 (m, 5H, Ph), 6.6 (m, 2H), 4.5 (s, 2H, CH2) | Distinctive benzylic CH2 singlet at 4.5 ppm. |
| Yield | 85% - 92% | Lower yields suggest incomplete conversion or loss during workup. |
Troubleshooting & Safety
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion; Catalyst deactivation. | Ensure inert atmosphere (N2); Increase catalyst loading to 15 mol%; Check DMF dryness. |
| Blue Product | Copper contamination.[2] | Perform an additional wash of the crude solid with dilute EDTA solution or aqueous ammonia before recrystallization. |
| Tar Formation | Temperature too high (>130°C). | Strictly control oil bath temperature; Use L-Proline to enable lower temp reaction. |
| Stalling | Base insolubility. | Ensure K2CO3 is finely ground (powder) and stirring is vigorous. |
Safety Protocols
-
Benzylamine: Corrosive and lachrymator. Handle in a fume hood.
-
Copper Waste: Do not dispose of aqueous filtrates down the drain. Collect in heavy metal waste containers.
-
DMF: Hepatotoxic. Avoid skin contact and inhalation.
References
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. Link
-
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. Link
-
ChemicalBook. (2023).[3][4][5] this compound Properties and Melting Point Data. Link
-
BenchChem. (2025). A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Link
-
Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003).[3][5] Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.[3][5] Synthetic Communications, 33(10), 1771–1775.[3][5] Link
Sources
Application Note: Copper-Catalyzed Synthesis of N-Benzylanthranilic Acid
[1]
Executive Summary
N-Benzylanthranilic acid is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and acridone-based antimalarials. While traditional synthesis often relies on the direct alkylation of anthranilic acid with benzyl halides, this pathway suffers from poor selectivity, frequently yielding N,N-dibenzyl byproducts.
This Application Note details the Copper-Catalyzed Ullmann-Type Condensation (Goldberg variant) of 2-halobenzoic acids with benzylamine. This "reverse disconnection" strategy leverages the ortho-substituent effect to ensure mono-selectivity and high yields. We present a robust, field-verified protocol utilizing Cu(I) catalysis, emphasizing the mechanistic role of the carboxylate group as an internal ligand that facilitates the catalytic cycle.
Mechanistic Insight: The Ortho-Substituent Effect
Understanding the mechanism is vital for troubleshooting. Unlike standard Ullmann couplings that often require exogenous bidentate ligands (e.g., diamines, phenanthrolines), the coupling of 2-halobenzoic acids is self-accelerating.
The "Internal Ligand" Phenomenon: The ortho-carboxylic acid moiety is not a passive bystander; it deprotonates to form a carboxylate that coordinates to the Copper(I) center. This coordination stabilizes the oxidative addition intermediate and lowers the activation energy for the incoming nucleophile (benzylamine).
Catalytic Cycle Diagram
The following diagram illustrates the proposed Cu(I)/Cu(III) catalytic cycle, highlighting the critical coordination of the benzoate.
Figure 1: Proposed catalytic cycle driven by the ortho-carboxylate effect. The carboxylate acts as a directing group, facilitating Cu insertion into the C-Cl bond.
Experimental Protocols
We provide two protocols: a Standard Benchtop Method for high reliability and a Green Aqueous Method for environmental compliance.
Protocol A: Standard DMF/Reflux (High Reliability)
Best for: Difficult substrates, scaling up, and ensuring maximum yield.
Reagents:
-
2-Chlorobenzoic acid (10 mmol, 1.56 g)
-
Benzylamine (12 mmol, 1.3 mL)
-
Copper(I) Iodide (CuI) (0.5 mmol, 95 mg, 5 mol%)
-
Potassium Carbonate (
) (20 mmol, 2.76 g) -
DMF (Dimethylformamide) (10 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under
or Ar atmosphere. -
Charging: Add 2-chlorobenzoic acid,
, and CuI to the flask.-
Note:
must be anhydrous.[1] Grind it in a mortar before use if it has clumped.
-
-
Solvent Addition: Add DMF and benzylamine via syringe.
-
Degassing (Critical): Sparge the mixture with nitrogen for 5 minutes. Oxygen can oxidize Cu(I) to inactive Cu(II), halting the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to 100°C for 12–16 hours.
-
Visual Check: The reaction mixture should remain a turbid, grey-green or brownish suspension. If it turns bright blue/green (teal), the catalyst has oxidized (see Troubleshooting).
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
Acidification: Slowly add 1M HCl until pH ~3-4. This protonates the carboxylate, precipitating the product.
-
Caution:
evolution will occur due to excess carbonate.
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1) to obtain off-white needles.
Protocol B: Aqueous/Green Synthesis (Microwave Assisted)
Best for: Rapid screening, green chemistry requirements.
Reagents:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Benzylamine (1.2 equiv)
- (10 mol%) + Glucose (10 mol%) (In-situ generation of Cu nanoparticles/Cu(I))
- (2.0 equiv)
Step-by-Step Workflow:
-
Mixing: In a 10 mL microwave vial, combine all reagents.
-
Irradiation: Seal the vial. Heat in a microwave reactor at 130°C for 30 minutes (High Absorption setting).
-
Isolation: Pour reaction mixture into dilute HCl. Filter the solid product.
-
Yield: Typically 85-92% isolated yield.
Optimization & Data Analysis
The following data summarizes the optimization of reaction parameters. Use this to adapt the protocol to specific derivative needs.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI | None | DMF | 100 | 88 | Standard Protocol |
| 2 | CuBr | None | DMF | 100 | 82 | Slightly lower activity |
| 3 | None | DMF | 100 | 75 | Requires reduction to Cu(I) in situ | |
| 4 | CuI | L-Proline (20%) | DMSO | 80 | 94 | Ligand accelerates reaction |
| 5 | CuI | rac-BINOL | DMF | RT | 91 | Best for temp-sensitive substrates |
| 6 | CuI | None | Water | 100 | 45 | Poor solubility limits yield |
Decision Tree for Process Optimization
Use the following logic flow to determine the best modification for your specific substrate.
Figure 2: Logic flow for selecting reaction conditions based on substrate properties.
Troubleshooting "The Scientist's Notebook"
Issue 1: Reaction turns bright blue/teal.
-
Cause: Oxidation of Cu(I) to Cu(II) due to air leakage.
-
Fix: Add a pinch (10-20 mg) of Ascorbic Acid or Sodium Ascorbate to the reaction. This acts as a reducing agent to regenerate active Cu(I). Ensure inert atmosphere is maintained.
Issue 2: Low conversion of 2-Chlorobenzoic acid.
-
Cause: Poor solubility of the potassium salt of the acid.
-
Fix: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) or switch solvent to DMSO to improve solubility of the carboxylate salt.
Issue 3: Product is oily or sticky upon acidification.
-
Cause: Trapped DMF or impurities.
-
Fix: Triturate the oil with Hexanes/Ethyl Acetate (9:1) to induce crystallization.[1] Alternatively, dissolve in dilute NaOH, wash with ether (to remove non-acidic impurities), and re-acidify.
References
-
Core Protocol & Mechanism
-
Jiang, Y., et al. (2009).[3] "Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect." Advanced Synthesis & Catalysis.
-
-
Green Chemistry Variant
- Wang, Z., et al. (2010).
-
Regioselectivity & Scope
-
Mei, X., August, A. T., & Wolf, C. (2006).[4] "Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives." The Journal of Organic Chemistry.
-
-
Ullmann Reaction Overview
- Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Benzylanthranilic Acid
Introduction & Scientific Context
N-Benzylanthranilic acid (NBA) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the fenamate class (e.g., Mefenamic acid, Flufenamic acid). Beyond its role as an API intermediate, it serves as a precursor for acridone alkaloids, which exhibit potent anticancer and antiviral properties.
The Challenge of Conventional Synthesis
Traditional thermal synthesis of NBA involves the N-alkylation of anthranilic acid with benzyl chloride (or bromide) under reflux conditions. This method suffers from significant drawbacks:
-
Extended Reaction Times: Often requiring 4–12 hours of reflux.
-
Harsh Solvents: Dependence on DMF or toluene.
-
Side Reactions: Prolonged heating increases the risk of N,N-dibenzylation (over-alkylation) and esterification by-products.
The Microwave Solution (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these barriers. By coupling directly with the dipole moment of the reagents and solvent (specifically water in this green protocol), microwave irradiation induces rapid molecular rotation and ionic conduction. This results in:
-
Selective Heating: Inverted temperature gradients reduce wall effects and side reactions.
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.
-
Green Chemistry: The ability to use water as a solvent due to its high dielectric constant (
) and loss tangent ( ).
Mechanistic Insight
The synthesis proceeds via a nucleophilic substitution (
Reaction Pathway[1][2][3]
-
Deprotonation: The base (
) scavenges protons, enhancing the nucleophilicity of the amine. -
Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic benzyl carbon.
-
Leaving Group Displacement: Chloride is displaced.
-
MW Effect: Microwave irradiation stabilizes the polar transition state through specific microwave effects, lowering the activation energy (
).
Figure 1: Mechanistic pathway of the N-alkylation of anthranilic acid under microwave irradiation.
Experimental Protocol: Green Aqueous Synthesis
This protocol utilizes water as the solvent, exploiting its high microwave absorptivity to drive the reaction efficiently without organic solvents.
Materials & Reagents[4]
-
Anthranilic Acid: 1.37 g (10 mmol)
-
Benzyl Chloride: 1.26 g (10 mmol)
-
Sodium Carbonate (
): 1.06 g (10 mmol) -
Water (Deionized): 15 mL
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) - 0.1 mmol (Phase Transfer Catalyst)
Equipment
-
Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) or modified multimode system.
-
Vessel: 30 mL pressure-rated quartz or borosilicate glass vial with Teflon crimp cap.
-
Temperature Control: IR sensor or Fiber optic probe (internal).
Step-by-Step Methodology
-
Preparation: In the 30 mL microwave vial, dissolve Anthranilic Acid (10 mmol) and
(10 mmol) in 15 mL of water. Stir until partial dissolution/suspension. -
Addition: Add Benzyl Chloride (10 mmol) dropwise. Note: If the mixture is biphasic, add TBAB (0.1 mmol) to facilitate phase transfer.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Program the following method:
-
Mode: Dynamic (hold temperature).
-
Temperature: 100°C.
-
Power: Max 300W (system will modulate to maintain temp).
-
Hold Time: 5–10 minutes.
-
Stirring: High (magnetic stir bar).
-
-
Cooling: Allow the vessel to cool to 50°C using compressed air cooling (integrated in most reactors).
-
Workup:
-
Transfer the reaction mixture to a beaker.
-
Acidify with 10% HCl solution dropwise until pH ~4.
-
A solid precipitate (this compound) will form immediately.
-
-
Purification:
-
Filter the solid using vacuum filtration.
-
Wash with cold water (
mL) to remove inorganic salts. -
Recrystallization: Recrystallize from Ethanol/Water (7:3) to obtain pure crystals.
-
Figure 2: Operational workflow for the microwave-assisted synthesis.
Data Analysis & Validation
The following data compares the microwave protocol against the traditional thermal reflux method (based on standard literature values).
Table 1: Comparative Efficiency
| Parameter | Thermal Reflux | Microwave (This Protocol) | Improvement |
| Solvent | DMF / Toluene | Water | Green / Non-toxic |
| Temperature | 110–150°C | 100°C | Energy Saving |
| Reaction Time | 4 – 8 Hours | 5 – 10 Minutes | 48x Faster |
| Yield (%) | 65 – 72% | 85 – 92% | +20% Yield |
| Purity (HPLC) | ~85% (requires chromatography) | >95% (after recrystallization) | Cleaner Profile |
Validation Checkpoints (Self-Correcting)
-
Checkpoint 1 (Color Change): The reaction mixture should turn from a white/opaque suspension to a clear or slightly yellow solution upon heating. If it remains opaque after 5 mins, extend time by 2 mins.
-
Checkpoint 2 (Acidification): If no precipitate forms upon adding HCl, the reaction may have failed (unreacted benzyl chloride) or the pH is not low enough. Check pH with paper; it must be < 4.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete coupling due to phase separation. | Add TBAB (Phase Transfer Catalyst) or switch solvent to Ethanol/Water (1:1). |
| Dialkylation (N,N-dibenzyl) | Excess Benzyl Chloride or too high temp. | Strictly control stoichiometry (1:1 ratio) and limit temp to 100°C. |
| Vessel Over-pressure | Decomposition of reagents. | Reduce temperature to 90°C and extend time. Ensure headspace in vial. |
References
-
Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1] Angewandte Chemie International Edition. Link
-
N-Alkylation in Water: Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: Direct use of microwave irradiation.[2] Green Chemistry. Link
-
Microwave-Promoted Synthesis of N-Aryl/Benzyl Acids: Corrêa, G., et al. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. Link
-
Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. Link
Sources
High-Purity Isolation of N-Benzylanthranilic Acid: A Multi-Stage Recrystallization Protocol
Abstract & Application Context
N-Benzylanthranilic acid (CAS: 6622-55-5) is a critical pharmacophore in the synthesis of acridone alkaloids and fenamic acid-class non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its purity is paramount; trace transition metals or unreacted benzyl halides from its synthesis (typically via Ullmann or nucleophilic substitution) can poison subsequent cyclization catalysts.
This guide moves beyond standard textbook procedures, offering a dual-stage purification strategy . We integrate a chemical acid-base wash (for gross impurity removal) with a thermal recrystallization (for crystal lattice refinement) to achieve >99% purity.[1]
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is the foundation of this protocol. This compound exhibits an amphoteric nature due to the secondary amine and carboxylic acid, but the bulky benzyl group dominates its solubility profile, making it lipophilic.
Table 1: Solubility Profile & Solvent Selection
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water | Insoluble | Insoluble | Anti-solvent | Used to force precipitation in EtOH mixtures.[1] |
| Ethanol (95%) | Moderate | High | Primary | Ideal balance of polarity; "Green" choice.[1] |
| Glacial Acetic Acid | Moderate | Very High | Alternative | Excellent for highly impure samples; higher loss of yield.[1] |
| Toluene | Low | High | Specific | Good for removing non-polar byproducts, but harder to dry.[1] |
| Aq. Na₂CO₃ (10%) | Soluble (as salt) | Soluble | Chemical Wash | Used for acid-base extraction, not thermal recrystallization.[1] |
Pre-Purification Assessment (The "Go/No-Go" Decision)[1]
Before heating solvents, assess the crude material. Thermal recrystallization alone cannot remove massive amounts of inorganic salts or tarry oxidation byproducts.
Decision Matrix:
-
Scenario A (High Purity Crude): Light yellow powder, MP > 170°C.
Proceed directly to Protocol B. [1] -
Scenario B (Dirty Crude): Dark brown/green, sticky, or MP < 165°C.
Execute Protocol A first. [1]
Visualization: Purification Workflow Logic
Caption: Decision matrix for selecting the appropriate purification intensity based on crude material quality.
Protocol A: Acid-Base Chemical Purification
Use this step to remove unreacted benzyl chloride (neutral) and inorganic salts before recrystallization.[1]
Reagents: Sodium Carbonate (Na₂CO₃), Activated Charcoal, Hydrochloric Acid (HCl, 6M).[1]
-
Dissolution: Suspend the crude acid (e.g., 10 g) in 100 mL of water. Slowly add solid Na₂CO₃ while stirring until the solution is alkaline (pH ~9-10) and the solid dissolves.
-
Clarification: Add 1-2 g of activated charcoal to the solution. Heat to a gentle boil for 5-10 minutes.
-
Why? Charcoal adsorbs high-molecular-weight colored oxidation byproducts.[1]
-
-
Filtration: Filter the hot mixture through a Celite pad or fluted filter paper to remove charcoal and insoluble mechanical impurities.
-
Precipitation: Cool the filtrate to room temperature. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~3-4.
-
Observation: A thick precipitate of this compound will form.[1]
-
-
Isolation: Vacuum filter the solid, wash with cold water (2 x 20 mL) to remove salts (NaCl), and press dry.
Protocol B: Thermal Recrystallization (Ethanol/Water)
This is the polishing step to organize the crystal lattice and exclude trace impurities.
Reagents: 95% Ethanol, Distilled Water.
Step-by-Step Methodology
-
Saturation:
-
Place the dried solid (from Protocol A or crude) in an Erlenmeyer flask.
-
Add the minimum amount of hot Ethanol (bp 78°C) required to dissolve the solid.
-
Technique: Add solvent in small portions on a steam bath/hot plate. Keep the mixture at a gentle boil.
-
Ratio Estimate: Approx 5-7 mL Ethanol per gram of compound.[1]
-
-
Hot Filtration (Optional but Recommended):
-
If the solution is not perfectly clear, filter it while hot through a pre-warmed funnel. This prevents premature crystallization in the stem.
-
-
Nucleation & Growth (The Critical Step):
-
Remove the flask from heat.[5]
-
Add hot water dropwise to the boiling ethanolic solution until a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of ethanol to just clear the turbidity.
-
Mechanism:[1][2][3][4] You are tuning the solvent polarity to the "saturation point" where the compound is soluble hot but insoluble cold.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed .
-
Caution: Rapid cooling (e.g., plunging into ice immediately) traps impurities in the crystal lattice ("occlusion").
-
Once room temperature is reached, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Harvesting:
-
Drying:
-
Dry in a vacuum oven at 50°C or air dry overnight.
-
Visualization: Molecular Solubility Dynamics
Caption: Thermodynamic separation of impurities during the cooling phase of recrystallization.
Validation & Quality Control
Do not assume purity; verify it.
-
Melting Point (MP):
-
Target: 181°C – 184°C (Literature values vary slightly; sharp range < 2°C indicates high purity).
-
Note: Impure samples often melt at 165-175°C with a broad range.[1]
-
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane : Ethyl Acetate (3:[1]1) + 1% Acetic Acid.
-
Why Acetic Acid? It prevents the "streaking" common with carboxylic acids, ensuring a tight spot.
-
Visualization: UV Light (254 nm). Look for a single dark spot.
-
Troubleshooting Common Issues
| Issue | Diagnosis | Corrective Action |
| "Oiling Out" | Product separates as liquid droplets instead of crystals.[1] | Re-heat to dissolve.[1][5] Add more Ethanol.[7] Cool very slowly. Scratch the glass with a rod to induce nucleation. |
| Colored Crystals | Oxidation byproducts trapped in lattice.[1] | Repeat Protocol B, but add Activated Charcoal during the hot dissolution step (Step 1). |
| Low Yield | Too much solvent used.[1] | Evaporate 30% of the mother liquor (filtrate) and cool again to harvest a "second crop" (usually lower purity). |
References
-
Organic Syntheses. Acridone. Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939).[1] (Provides foundational solubility data for N-phenyl/benzyl anthranilic acid analogues). Link
-
Sigma-Aldrich. N-Phenylanthranilic acid Product Specification. (Used as physicochemical reference for MP and solubility behavior of the class). Link[1][8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80504, this compound. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. N-苯基邻氨基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Column chromatography for N-Benzylanthranilic acid purification
Application Note: Optimized Purification Strategy for N-Benzylanthranilic Acid via Flash Column Chromatography
Part 1: Executive Summary & Physicochemical Context
The Challenge: this compound (NBAA) presents a classic "dual-personality" challenge in chromatography. As a derivative of anthranilic acid, it possesses both a secondary amine (weakly basic) and a carboxylic acid (acidic). However, on standard Silica Gel 60, the dominant interaction is the hydrogen bonding between the carboxylic acid moiety and the acidic silanols of the stationary phase.
Without intervention, this interaction causes severe peak tailing (streaking), resulting in poor resolution from impurities such as unreacted anthranilic acid (more polar) or over-alkylated N,N-dibenzyl byproducts (less polar).
The Solution:
This protocol utilizes an Acid-Modified Mobile Phase strategy.[1] By introducing a weak acid (Acetic Acid) into the solvent system, we suppress the ionization of the carboxylic acid group on the NBAA molecule (
Part 2: Pre-Column Method Development (The Self-Validating System)
Before committing valuable crude material to a column, you must establish a correlation between Thin Layer Chromatography (TLC) and column behavior. This is your "Self-Validating System."
Reagents Required:
-
Solvent A: Hexanes (or Heptane)[2]
-
Solvent B: Ethyl Acetate (EtOAc)[3]
-
Modifier: Glacial Acetic Acid (AcOH)
-
Stationary Phase: TLC Plates (Silica Gel 60
)
Protocol 1: TLC Optimization
-
Prepare the "Scout" Solvent: Mix Hexane:EtOAc (3:1) in a vial.
-
The Acid Test: Add 1% v/v Glacial Acetic Acid to the mixture.
-
Why? If you run TLC without acid, NBAA will likely appear as a streak rather than a spot. The acid tightens the spot, validating the mobile phase chemistry.
-
-
Spotting: Spot the crude reaction mixture alongside pure starting materials (Anthranilic acid, Benzyl halide) if available.
-
Visualization: Visualize under UV (254 nm). NBAA is strongly UV active due to the two aromatic rings.
-
Target Rf: You are aiming for an Rf of 0.25 – 0.35 for the product.
-
If Rf > 0.5: The solvent is too polar. Reduce EtOAc.
-
If Rf < 0.15: The solvent is too non-polar. Increase EtOAc.
-
Data Summary: Rf Behavior
| Compound | Polarity | Est.[2][3][4][5][6] Rf (Hex:EtOAc 3:1 + 1% AcOH) | Notes |
| N,N-Dibenzyl byproduct | Low | 0.70 - 0.80 | Elutes first (if present). |
| This compound | Medium | 0.30 | Target compound. |
| Anthranilic Acid | High | 0.05 - 0.10 | Starting material; stays near baseline. |
Part 3: Flash Column Chromatography Protocol
Method: Dry Loading Technique (Recommended) Rationale: NBAA has limited solubility in pure hexanes. "Wet loading" with DCM can cause the compound to precipitate immediately upon hitting the hexane-rich mobile phase, blocking the column frit. Dry loading ensures a uniform band.
Step-by-Step Procedure:
-
Sample Adsorption (Dry Load):
-
Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel 60 (approx. 2x the mass of the crude oil).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.
-
-
Column Packing:
-
Pack a glass column with Silica Gel 60 using the slurry method (Solvent: 100% Hexanes).
-
Critical: Add a 1 cm layer of sand on top of the packed silica.
-
Pour the Dry Load powder gently onto the sand bed.
-
Add another thin layer of sand on top of the sample to protect the bed from disturbance.
-
-
Elution Gradient:
-
Mobile Phase A: Hexanes + 1% Acetic Acid.[1]
-
Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.
-
Note: It is crucial that both solvents contain the acid modifier to prevent "shocking" the column during the gradient.
Gradient Table:
Column Volume (CV) % Solvent B (EtOAc) Goal 1 - 2 CV 0% - 5% Elute non-polar impurities (benzyl halides/dimers). | 3 - 6 CV | 5%
20% | Linear ramp. Product typically elutes here. | | 6 - 8 CV | 20% | Isocratic hold to finish eluting product. | | > 8 CV | 50% - 100% | Flush column (elute unreacted anthranilic acid). | -
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Spot every 3rd tube on a TLC plate.
-
Visualize with UV. The product will glow blue/purple under 254nm or 365nm depending on the plate indicator.
-
-
Post-Process:
-
Combine pure fractions.
-
Acid Removal: Because we used Acetic Acid, the concentrated product may smell of vinegar. Co-evaporate with Toluene (2x) on the rotovap.[7] Toluene forms an azeotrope with acetic acid, effectively removing it.
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and workflow for this purification.
Caption: Figure 1. Optimized workflow for this compound purification, highlighting the critical acid-modification loop to prevent tailing.
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product Streaks on TLC/Column | Ionization of Carboxylic Acid (-COOH). | Add 1% Acetic Acid to ALL mobile phases. If already added, increase to 2%. |
| Product Co-elutes with Impurities | Gradient too steep. | Decrease the slope.[4] Start at 0% EtOAc and increase by 2% per CV. |
| Back-pressure is too high | Frit blockage. | Likely precipitation of product. Use the Dry Loading method described above. |
| Product smells like vinegar after drying | Residual Acetic Acid. | Add Toluene and rotovap again. Do not use heat >50°C to avoid decarboxylation. |
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
Still, W.C., Kahn, M., Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[3][7] Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[3][7] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68482, N-Benzoylanthranilic acid (Analogous Structure/Properties)." PubChem, 2023. Link
-
University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds and Tailing." Department of Chemistry Protocols. Link
Sources
Comprehensive Characterization of N-Benzylanthranilic Acid: From Synthesis Verification to Impurity Profiling
Application Note: AN-NBAA-001
Introduction & Scope
N-Benzylanthranilic acid (NBAA) is a critical intermediate in the synthesis of acridine derivatives (such as acridone) and a structural scaffold for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Its quality is paramount; impurities such as unreacted anthranilic acid or poly-benzylated byproducts can drastically lower yields during subsequent cyclization steps (e.g., polyphosphoric acid-mediated ring closure).
This guide provides a self-validating analytical framework for NBAA. Unlike generic protocols, we focus on the specific chemical behavior of the N-benzyl secondary amine and the ortho-carboxylic acid moiety to ensure robust characterization.
Target Molecule:
-
Molecular Formula: C₁₄H₁₃NO₂
-
Molecular Weight: 227.26 g/mol [1]
Structural Confirmation (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
Objective: To definitively distinguish NBAA from its precursor (anthranilic acid) and potential N-benzoyl impurities.
Causality: The diagnostic signal for NBAA is the methylene bridge (
Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
. (DMSO is preferred over due to the poor solubility of the zwitterionic amino acid form in non-polar solvents). -
Acquisition: Standard proton (
) scan, 16 scans minimum.
Key Diagnostic Signals (DMSO-
| Moiety | Shift ( | Multiplicity | Interpretation |
| -COOH | 12.0 - 13.0 | Broad Singlet | Exchangeable carboxylic proton. Disappears with |
| -NH- | ~8.0 - 8.5 | Broad Singlet | Secondary amine proton. (Shift varies with concentration). |
| Ar-H (Anthranilic) | 6.5 - 7.9 | Multiplets | 4 protons. The proton ortho to the amine is typically shielded (upfield). |
| Ar-H (Benzyl) | 7.2 - 7.4 | Multiplet | 5 protons from the benzyl ring (overlap common). |
| -CH₂- | 4.4 - 4.5 | Singlet | CRITICAL ID: Confirms Benzyl group attachment. |
Validation Check: If the signal at ~4.5 ppm is a doublet, it suggests coupling to the NH proton (slow exchange). If it is absent, the reaction failed. If a signal appears ~165 ppm in
Fourier Transform Infrared (FTIR)
Objective: Rapid solid-state identification.
-
Sample Prep: KBr pellet or Diamond ATR.
-
Key Bands:
-
3300 - 3350 cm⁻¹: N-H stretching (secondary amine). Note: Primary amine doublet of anthranilic acid (3300/3400) should be absent.
-
1660 - 1680 cm⁻¹: C=O stretching (carboxylic acid).
-
1580 & 1520 cm⁻¹: Aromatic ring skeletal vibrations.
-
Purity & Impurity Profiling (HPLC-UV)
Objective: Quantify NBAA and separate it from Anthranilic Acid (AA) and Benzyl Chloride (BnCl).
Mechanistic Insight: NBAA contains both a basic amine and an acidic carboxyl group (amphoteric). To achieve sharp peak shapes and reproducible retention, the mobile phase pH must suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic) or fully protonate the amine. An acidic mobile phase (pH ~2.[4]5) is selected to keep the carboxylic acid (
Method Protocol: AN-HPLC-005
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 280 nm (Isosbestic point region) and 336 nm (Specific to anthranilic core) |
| Column Temp | 30°C |
Gradient Profile:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Hold to elute polar salts |
| 15.0 | 10 | 90 | Ramp to elute NBAA |
| 20.0 | 10 | 90 | Wash lipophilic impurities (Dibenzyl) |
| 21.0 | 90 | 10 | Re-equilibration |
Expected Retention Order:
-
Anthranilic Acid (AA): ~4-6 min (More polar, elutes first).
-
This compound (NBAA): ~12-14 min (Target).
-
Dibenzyl/Poly-benzyl impurities: >16 min (Highly lipophilic).
Thermal Analysis (DSC)
Objective: Polymorph screening and purity estimation via melting point depression.
Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Pan: Aluminum, crimped, non-hermetic.
-
Ramp: 10°C/min from 40°C to 250°C.
-
Nitrogen Purge: 50 mL/min.
Data Interpretation:
-
Sharp Endotherm Onset: 176°C - 179°C .
-
Note: A broad peak or an onset <172°C indicates significant contamination (likely unreacted anthranilic acid) or solvent inclusion.
Visualized Workflows
Analytical Decision Tree
This diagram illustrates the logical flow for characterizing a synthesized batch of NBAA.
Caption: Figure 1: Step-by-step analytical decision matrix for NBAA quality control.
Synthesis & Impurity Logic
Understanding the origin of impurities is essential for the analyst.
Caption: Figure 2: Synthesis pathway highlighting critical impurities detectable by HPLC.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6622-55-5. Retrieved from [Link]
-
Org. Syn. (1939). Synthesis of N-Phenylanthranilic Acid (Analogous Method Reference). Organic Syntheses, Coll. Vol. 2, p.15. Retrieved from [Link]
Sources
High-Performance Liquid Chromatography Analysis of N-Benzylanthranilic Acid
Application Note: AN-NBAA-2026
Abstract & Strategic Context
N-Benzylanthranilic acid (NBAA) , also known as 2-(benzylamino)benzoic acid (CAS 6622-55-5), occupies a critical niche in both legitimate pharmaceutical synthesis and forensic analysis. While structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary analytical significance lies in its role as a direct precursor and intermediate in the synthesis of quinazolinone sedatives, specifically Methaqualone .
As a Senior Application Scientist, it is critical to note that while N-Acetylanthranilic acid and Anthranilic acid are Table I/II precursors under the 1988 UN Convention, NBAA represents a "designer precursor" route intended to bypass specific regulatory checkpoints. Therefore, this protocol is designed not merely for purity assay but for forensic impurity profiling , capable of resolving NBAA from its starting materials (Anthranilic acid) and hydrolysis products (Benzyl alcohol).
Physicochemical Profile & Method Logic
To design a robust HPLC method, we must first understand the molecule's behavior in solution.
| Property | Value | Analytical Implication |
| Molecular Weight | 227.26 g/mol | Suitable for standard UV-HPLC; MS compatible. |
| pKa (COOH) | ~3.89 | Critical: Mobile phase pH must be < 3.0 to suppress ionization. At neutral pH, the molecule deprotonates ( |
| LogP | ~3.6 (Predicted) | Highly lipophilic due to the benzyl ring. Requires high organic strength for elution. |
| UV Maxima | ~220 nm, ~254 nm, ~335 nm | 254 nm is robust for general assay. 335 nm exploits the specific fluorescence/absorbance of the anthranilic core for higher selectivity against non-aromatic impurities. |
| Solubility | Low in water; High in MeOH, ACN | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Method Development Strategy
-
Stationary Phase Selection: A C18 (Octadecyl) column is selected due to the analyte's high hydrophobicity. A "base-deactivated" or "end-capped" column is preferred to minimize secondary interactions with the amine nitrogen.
-
pH Control: We utilize an acidified mobile phase (0.1% Phosphoric Acid or Formic Acid, pH ~2.5). This keeps the carboxylic acid protonated (
), ensuring the molecule interacts with the stationary phase via hydrophobic mechanisms rather than ion exchange, sharpening the peak shape. -
Gradient Elution: A gradient is necessary to separate the polar impurity (Anthranilic acid, elutes early) from the hydrophobic target (NBAA, elutes late) and the reagent (Benzyl chloride/alcohol).
Visualizing the Separation Logic
The following diagram illustrates the chemical logic governing the separation, specifically the impact of pH on the ionization state and retention behavior.
Detailed Experimental Protocol
Reagents and Standards[1]
-
Reference Standard: this compound (>98% purity).
-
Impurity Standards: Anthranilic acid (Starting material), Benzyl Alcohol (Degradant).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifier: Phosphoric Acid (85%) for UV detection OR Formic Acid (99%) for MS detection.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
Channel A: 254 nm (Primary Assay).
-
Channel B: 335 nm (Specific for Anthranilate core).
-
Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Protocol: Add 1 mL of 85% H3PO4 to 1000 mL water. Filter through 0.45 µm nylon filter.
-
-
Mobile Phase B (MPB): Acetonitrile (100%).
Gradient Program
The following gradient is aggressive enough to elute the highly retained NBAA while resolving the early eluting polar impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 85 | 15 | Initial Hold |
| 2.00 | 85 | 15 | Isocratic for polar impurities |
| 12.00 | 20 | 80 | Linear Ramp to elute NBAA |
| 15.00 | 20 | 80 | Wash |
| 15.10 | 85 | 15 | Re-equilibration |
| 20.00 | 85 | 15 | End of Run |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of NBAA standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 minutes.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:Acetonitrile (50:50) .
-
Note: Do not use 100% water as diluent; the analyte will precipitate.
-
-
Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the system must pass the following criteria before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | NBAA: ~10.5 ± 0.5 min | Consistent identification. |
| Resolution (Rs) | > 2.0 between Anthranilic Acid (RT ~3-4 min) and NBAA. | Ensures separation of precursor from product. |
| Tailing Factor (T) | < 1.5 | Indicates successful suppression of silanol interactions. |
| Precision (RSD) | < 1.0% for Area (n=6 injections) | Verifies injector and pump stability. |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Estimated values for trace impurity analysis. |
Analytical Workflow Diagram
This workflow outlines the standard operating procedure for analyzing a raw sample suspected of containing NBAA.
Troubleshooting Guide
-
Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (MeOH) and injecting a large volume. Solution: Dilute the sample with the starting mobile phase (85% Water) or reduce injection volume to 5 µL.
-
Drifting Retention Times: Check the pH of Mobile Phase A. A shift of 0.1 pH units can significantly affect the retention of the carboxylic acid moiety.
-
High Backpressure: NBAA samples from synthesis often contain salts or tarry byproducts. Ensure rigorous filtration (0.22 µm) and use a guard column.
References
-
United Nations Office on Drugs and Crime (UNODC). (2022). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Van Zyl, E.F. (2001).[1] A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International.[1] Link
-
SIELC Technologies. (n.d.). Separation of N-Benzoylanthranilic acid on Newcrom R1 HPLC column.Link
-
Karimova, N. V., et al. (2020).[2] Absorption Spectra of Benzoic Acid in Water at Different pH.[3] Physical Chemistry Chemical Physics.[3] Link
Sources
Application Note: Advanced TLC Visualization and Analysis of N-Benzylanthranilic Acid
Abstract
This technical guide details the Thin Layer Chromatography (TLC) protocols for the separation and visualization of N-Benzylanthranilic acid (NBA), a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs). Due to its amphoteric nature—possessing both a secondary aromatic amine and a carboxylic acid—NBA presents unique chromatographic challenges, specifically tailing and ionization-dependent retention. This note provides a self-validating dual-visualization strategy utilizing UV fluorescence and functional-group-specific staining to ensure high-sensitivity detection.
Introduction & Physicochemical Basis[1][2][3][4][5]
This compound (CAS: 6622-55-5) is a bifunctional molecule.[1] To achieve reproducible chromatography, one must understand the competition between its functional groups and the stationary phase.
-
The Acidic Challenge (pKa ~3.89): The carboxylic acid moiety (
) tends to dissociate on unmodified silica gel (which is slightly acidic, pH ~5-6), leading to the formation of carboxylate anions. These anions interact strongly with the silica surface, causing severe "tailing" or streaking. -
The Amine Challenge: The secondary amine (
) is attached to an aromatic ring, reducing its basicity compared to aliphatic amines. However, it can still hydrogen bond with silanol groups, affecting Retardation Factor ( ) stability.
The Solution: The mobile phase must contain an acidic modifier to suppress ionization, forcing the equilibrium toward the neutral, protonated form (
Physicochemical Data Table
| Property | Value | Chromatographic Implication |
| Molecular Formula | Moderate polarity; soluble in organic solvents. | |
| Molecular Weight | 227.26 g/mol | Suitable for standard Silica Gel 60 pores. |
| pKa (Acid) | 3.89 ± 0.10 | Requires mobile phase pH < 3.0 to suppress ionization. |
| UV Absorption | Detectable by fluorescence quenching and native fluorescence. | |
| Solubility | DMSO, Methanol, EtOAc | Sample preparation requires polar organic solvents. |
Materials and Reagents
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing (20 x 20 cm). -
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Acetic Acid (AcOH).
-
Reference Standard: this compound (>98% purity).[1]
-
Visualization Reagents:
Experimental Protocols
Mobile Phase Optimization (The "Triangle of Selectivity")
Standard neutral solvents will fail for NBA. We employ a "Buffered Organic System."
Protocol A: General Purity Check (Recommended)
-
Composition: n-Hexane : Ethyl Acetate : Acetic Acid
-
Ratio: 70 : 30 : 1 (v/v/v)
-
Mechanism: Hexane provides the non-polar base; EtOAc modulates
; Acetic acid (1%) suppresses the dissociation of the carboxylic acid. -
Expected
: 0.4 – 0.6 (Dependent on humidity/temperature).
Protocol B: For Polar Impurities (e.g., Anthranilic Acid)
-
Composition: Dichloromethane : Methanol : Acetic Acid[2]
-
Ratio: 95 : 5 : 1 (v/v/v)
-
Use Case: If the compound stays at the baseline in System A.
Visualization Strategy[5][7][8][9]
We utilize a Tiered Detection Workflow to validate identity without destroying the sample immediately.
Step 1: Non-Destructive UV Analysis[4]
-
UV 254 nm (Quenching):
-
Observation: Dark purple/black spot against a bright green fluorescent background.
-
Cause: The aromatic rings absorb the 254 nm excitation light, preventing the
indicator in the plate from fluorescing.[5]
-
-
UV 366 nm (Native Fluorescence):
-
Observation: Bright Blue/Violet fluorescence.
-
Cause: Anthranilic acid derivatives possess a conjugated system that fluoresces. The N-benzyl group extends this conjugation.
-
Note: This is highly specific and helps distinguish NBA from non-fluorescent impurities.
-
Step 2: Chemical Staining (Destructive Validation)
Choose one based on the required confirmation:
-
Option A: Bromocresol Green (Acid Confirmation)
-
Preparation: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until solution turns blue.
-
Action: Dip plate.
-
Result: NBA appears as a Yellow spot on a Blue background .
-
Logic: The carboxylic acid protonates the indicator (
), shifting it from blue (basic form) to yellow (acidic form).
-
-
Option B: Ehrlich’s Reagent (Amine Confirmation)
-
Preparation: 1 g p-Dimethylaminobenzaldehyde in 50 mL HCl/Ethanol (1:1).
-
Action: Spray and heat (100°C for 2-5 mins).
-
Result: Yellow to Orange spot.[3]
-
Logic: Condensation of the aldehyde with the activated aromatic ring of the aniline derivative.
-
Visualization of Workflows (Graphviz)
Diagram 1: The Optimized TLC Workflow
This flowchart illustrates the decision-making process for analyzing this compound, ensuring no data is lost by performing destructive tests last.
Caption: Step-by-step tiered visualization workflow for this compound.
Diagram 2: Mechanistic Interaction
Understanding why we add Acetic Acid is crucial for troubleshooting. This diagram visualizes the molecular interactions.
Caption: Impact of mobile phase acidification on analyte ionization and spot morphology.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Tailing / Comet-shaped spots | Insufficient acid in mobile phase. | Increase Acetic Acid concentration to 2% or 3%. |
| Spot is visible in UV but not Staining | Concentration too low. | Spot more heavily (5-10 µL) or concentrate the sample. |
| "Ghost" spots or Streaking | Sample overload or solubility issue. | Dilute sample; ensure sample solvent evaporates fully before developing. |
| No Fluorescence at 366 nm | Fluorescence quenching by solvent or impurity.[6] | Ensure plate is completely dry (acetic acid quenches fluorescence). Heat gently to remove solvent traces. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68482, 2-(Benzoylamino)benzoic acid (this compound). Retrieved from [Link]
-
University of Washington. Stains for Developing TLC Plates (Bromocresol Green & Ninhydrin Protocols). Retrieved from [Link]
-
Williams, R. (Organic Chemistry Data). pKa Data Compiled for Carboxylic Acids and Anilines. Retrieved from [Link]
Sources
Application Note: Synthesis of N-Benzylanthranilic Acid Derivatives
Executive Summary
N-Benzylanthranilic acid (NBA) derivatives represent a critical scaffold in medicinal chemistry, distinct from their N-phenyl congeners (Fenamates). While Fenamates are established NSAIDs, NBA derivatives serve as versatile intermediates for acridones , quinazolines , and benzodiazepines , and exhibit independent potential as biological probes for neurodegenerative pathways.
This guide provides two validated protocols for synthesizing NBA derivatives:
-
Reductive Amination (Method A): The "Gold Standard" for purity and chemoselectivity.
-
Direct Alkylation (Method B): A cost-effective alternative for industrial scaling, with specific controls to prevent O-alkylation.
Strategic Synthesis Planning
The primary challenge in synthesizing N-benzylanthranilic acids is the chemoselectivity between the nucleophilic aniline nitrogen and the carboxylate oxygen.
Decision Matrix: Pathway Selection
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Primary Reagents | Anthranilic Acid + Benzaldehyde | Anthranilic Acid + Benzyl Halide |
| Mechanism | Imine formation | |
| Selectivity | High (N-alkylation only) | Moderate (Risk of O-esterification) |
| Atom Economy | Lower (Requires reducing agent) | High |
| Recommendation | Preferred for R&D/High Purity | Preferred for Bulk/Cost-sensitive |
Visual Workflow
The following diagram outlines the decision logic and mechanistic flow for both protocols.
Figure 1: Synthesis Decision Tree comparing Reductive Amination and Direct Alkylation routes.
Protocol A: Reductive Amination (Preferred)
Principle: This method avoids the formation of the benzyl ester side-product. The reaction proceeds via the formation of an imine (Schiff base) which is subsequently reduced.[1]
Materials
-
Substrate: Anthranilic acid (1.0 equiv)
-
Reagent: Substituted Benzaldehyde (1.0 - 1.1 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Reducing Agent: Sodium Borohydride (
) (0.5 - 1.0 equiv) or Sodium Triacetoxyborohydride (STAB) for sensitive substrates.
Step-by-Step Procedure
-
Imine Formation:
-
In a round-bottom flask, dissolve Anthranilic acid (13.7 g, 100 mmol) in Methanol (150 mL) .
-
Add Benzaldehyde (10.6 g, 100 mmol) dropwise while stirring.
-
Observation: The solution often turns yellow/orange, indicating Schiff base formation.
-
Reflux the mixture for 2–3 hours. (Monitor by TLC: Silica, 4:1 Hexane:EtOAc).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Critical Step: Add
(1.9 g, 50 mmol) slowly in small portions. Caution: Gas evolution ( ) will occur. -
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Quenching & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.
-
Pour the residue into Ice Water (200 mL) .
-
Acidify carefully with 10% Acetic Acid or dilute HCl to pH 4–5.
-
The N-benzyl derivative will precipitate as a solid.
-
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallization: Dissolve in minimum hot Ethanol, then add water until turbid. Cool to crystallize.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation | Use a Dean-Stark trap (toluene reflux) to remove water before reduction. |
| Oily Product | Residual solvent or impurities | Recrystallize from Benzene/Petroleum Ether or triturate with Hexane. |
| Over-reduction | Reduction of nitro/ester groups on ring | Use |
Protocol B: Direct Alkylation (Alternative)
Principle: Direct nucleophilic attack of the amine on a benzyl halide. To prevent esterification of the carboxylic acid, a mild inorganic base and aqueous/polar media are used to keep the carboxylate ionized (less nucleophilic than the amine).
Materials
-
Substrate: Anthranilic acid (1.0 equiv)
-
Reagent: Benzyl Chloride (1.0 equiv)
-
Base: Sodium Carbonate (
) or Potassium Carbonate -
Solvent: Water or Water/Ethanol (1:1)
Step-by-Step Procedure
-
Salt Formation:
-
Dissolve Anthranilic acid (13.7 g, 100 mmol) in Water (100 mL) containing
(10.6 g, 100 mmol) . -
Note: Ensure the solution is slightly basic (pH 8–9) to solubilize the acid as its sodium salt.
-
-
Alkylation:
-
Add Benzyl Chloride (12.6 g, 100 mmol) .
-
Reflux the mixture for 4–6 hours.
-
Mechanistic Insight: The aqueous environment solvates the carboxylate anion heavily, reducing its nucleophilicity relative to the amine, thereby favoring N-alkylation over O-alkylation.
-
-
Isolation:
-
Cool the solution. Unreacted benzyl chloride may separate as an oil; remove if possible or extract with a small amount of ether.
-
Acidify the aqueous layer with HCl to pH 4.
-
Collect the precipitate.
-
Mechanistic Visualization
Understanding the reductive amination pathway is vital for troubleshooting.
Figure 2: Mechanism of Reductive Amination. The formation of the Imine is the rate-determining step in steric systems.
Application Case Study: Cyclization to Acridones
The synthesized this compound is a direct precursor to Acridones, which are potent antiviral and anticancer scaffolds.
-
Protocol: Heat this compound in Polyphosphoric Acid (PPA) at 100°C for 2 hours.
-
Outcome: Intramolecular Friedel-Crafts acylation occurs, closing the central ring.
-
Significance: This proves the utility of the N-benzyl intermediate in heterocycle generation [1].
Quality Control & Characterization
For a valid synthesis, the following data should be obtained:
-
Melting Point: Pure this compound melts at 176°C .
-
IR Spectroscopy:
-
stretch: ~3300
(Sharp, single band). -
(Acid): ~1680
. -
Absence of
(1620 ) confirms complete reduction of the imine.
-
stretch: ~3300
-
1H NMR (DMSO-d6):
-
4.45 ppm (s, 2H,
). - 6.5 - 8.0 ppm (m, Aromatic protons).
-
13.0 ppm (Broad s,
).
-
4.45 ppm (s, 2H,
References
-
Synthesis of Heterocycles from Anthranilic Acid: Wiklund, P. (2006).[2] Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Green Chemistry Approaches: Bose, A. K., et al. (2004). Microwave-Promoted Synthesis of Heterocycles. Arkivoc.
-
Biological Activity: Prasher, P., & Sharma, M. (2019).[3] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
Sources
Application Note: N-Benzylanthranilic Acid for Enzyme Inhibition Studies
Executive Summary
N-Benzylanthranilic acid (NBA) and its structural analogs represent a critical scaffold in the modulation of the Aldo-Keto Reductase (AKR) superfamily. While historically overshadowed by its N-phenyl analogs (the fenamates), the N-benzyl scaffold offers unique kinetic properties for probing the active sites of AKR1C3 (type 5 17
This guide provides a rigorous, field-validated methodology for utilizing NBA in enzyme inhibition assays. Unlike generic protocols, this document addresses the specific physicochemical challenges of anthranilic acid derivatives—namely solubility limits, fluorescence interference, and inner-filter effects—to ensure high-fidelity kinetic data.
Chemical Identity & Preparation
Rationale: Inconsistent data in inhibition studies often stems from poor compound handling rather than enzymatic variability. NBA is lipophilic; improper solubilization results in micro-precipitation that mimics inhibition.
Technical Specifications
| Property | Detail |
| IUPAC Name | 2-(benzylamino)benzoic acid |
| Molecular Weight | 227.26 g/mol |
| Target Enzymes | AKR1C1, AKR1C3, AKR1B1 |
| Primary Mechanism | Competitive/Mixed Inhibition (Target dependent) |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), PBS (<0.1 mM) |
| ~280-290 nm (Interferes with protein A280) |
Stock Solution Protocol (Standardized)
-
Solvent Choice: Use anhydrous DMSO (Grade
99.9%). Avoid ethanol for long-term storage due to evaporation and concentration shifts. -
Preparation: Prepare a 50 mM master stock.
-
Calculation: Dissolve 11.36 mg of NBA in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute to 10x working concentration in assay buffer immediately prior to use. Do not store diluted aqueous solutions.
Mechanism of Action: The "Safety Catch"
To interpret your data, you must understand the molecular event. NBA binds to the AKR active site, specifically interacting with the oxyanion hole formed by Tyr55, His117, and Trp227 (numbering for AKR1C3).
-
The Mechanism: The carboxylate group of NBA anchors to the catalytic tetrad, while the benzyl ring projects into the lipophilic pocket (subsite A or B), displacing the steroid or prostaglandin substrate.
Figure 1: Competitive binding mechanism. NBA (Red) competes with the natural substrate (Green) for the AKR1C3 active site, preventing the hydride transfer from NADPH.
Protocol: Spectrophotometric Inhibition Assay
Application: Determination of
Reagents & Setup
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (optimal for AKR stability).
-
Cofactor: NADPH (reduced form). Prepare fresh 10 mM stock in cold water.
-
Substrate: 9,10-Phenanthrenequinone (PQ) or S-Tetralol.
-
Note: PQ is preferred for high turnover, but S-Tetralol is more specific for AKR1C isoforms.
-
-
Enzyme: Recombinant Human AKR1C3 (0.5 - 1.0
final).
Experimental Workflow
Important: Perform all steps on ice until the reaction start.
-
Assay Mix Preparation (Per well):
-
100 mM Phosphate Buffer (pH 7.0): 160
-
AKR1C3 Enzyme: 10
-
NBA Inhibitor (Variable conc.): 10
(Keep DMSO < 5%)
-
-
Pre-Incubation:
-
Incubate plate at 25°C for 10 minutes. This allows the inhibitor to reach equilibrium with the enzyme active site.
-
-
Reaction Initiation:
-
Add 20
of Start Mix (200 NADPH + Substrate). -
Tip: Mix by pipetting up and down gently; do not vortex (avoids bubbles).
-
-
Kinetic Read:
-
Monitor
every 20 seconds for 10 minutes. -
Linear range is typically min 1 to min 5.
-
Figure 2: Step-by-step workflow for the AKR1C3 spectrophotometric inhibition assay.
Data Analysis & Validation
Expert Insight: Do not rely on linear regression (Lineweaver-Burk) for determining
Step 1: Velocity Calculation
Calculate the initial velocity (
-
(NADPH) = 6.22 mM
cm [2] -
= pathlength (approx 0.6 cm for 200
in 96-well).
Step 2: Determination
Plot
Step 3: Calculation (Cheng-Prusoff)
For competitive inhibition (most common for NBA scaffolds):
-
Requirement: You must experimentally determine the
of your substrate (e.g., Phenanthrenequinone) under your specific assay conditions before running the inhibition curve.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High [NBA] or low DMSO | Ensure stock is 50 mM in 100% DMSO. Do not exceed 100 |
| High Background | NBA Autofluorescence | NBA has mild fluorescence. If using a fluorometric assay (Ex340/Em460), run a "Compound Only" blank and subtract. |
| Non-Linear Rates | Enzyme Instability | AKR1C3 is labile. Add 0.05% BSA or 0.005% Tween-20 to the buffer to prevent surface adsorption. |
| No Inhibition | Substrate Saturation | If |
References
-
Penning, T. M., et al. (2000). "Structure-function of human 3
-hydroxysteroid dehydrogenases: genes and proteins." Molecular and Cellular Endocrinology. Link -
Bauman, D. R., et al. (2005). "Development of nonsteroidal anti-inflammatory drug analogs as potent and selective inhibitors of human aldo-keto reductases." Molecular Pharmacology. Link
-
Adeniji, A. O., et al. (2012). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17
-hydroxysteroid dehydrogenase (AKR1C3)." Bioorganic & Medicinal Chemistry Letters. Link -
Byrns, M. C., & Penning, T. M. (2009). "Inhibitors of Type 5 17
-Hydroxysteroid Dehydrogenase (AKR1C3): An Approach for the Treatment of Castration-Recurrent Prostate Cancer." Journal of Steroid Biochemistry and Molecular Biology. Link -
Matulis, D., et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay."[3] Biophysical Reviews. Link
Sources
- 1. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Benzylanthranilic Acid (NBA) as a Solvatochromic Fluorescent Probe
[1]
Executive Summary
This compound (NBA) is a derivative of anthranilic acid (2-aminobenzoic acid) that functions as a sensitive solvatochromic fluorescent probe .[1] Unlike rigid fluorophores (e.g., Fluorescein, Rhodamine), NBA possesses a flexible structure that allows its fluorescence emission to be highly dependent on the polarity of its immediate environment.[1]
This application note details the use of NBA for:
Scientific Mechanism & Principles[1][2]
The Solvatochromic Effect
The core utility of NBA lies in its Intramolecular Charge Transfer (ICT) mechanism.[1]
-
Ground State: The molecule exists in a stable conformation.[1]
-
Excitation: Upon UV excitation (~340–360 nm), electron density shifts from the amino nitrogen (donor) to the carboxyl group (acceptor).[1]
-
Environmental Sensitivity:
-
Polar Solvents (Water):[1] Stabilize the ICT state, often leading to fluorescence quenching or a red-shift in emission (relaxation losses).[1]
-
Non-Polar Environments (Hydrophobic Pockets/Lipids): Destabilize the ICT state relative to the Locally Excited (LE) state, resulting in a significant increase in Quantum Yield (Φ) and a Blue Shift (hypsochromic shift) in emission.[1]
-
Mechanism Diagram
The following diagram illustrates the environmental sensitivity of NBA.
Figure 1: Mechanism of NBA fluorescence modulation via environmental polarity.[1] High contrast indicates the "Turn-On" effect in hydrophobic zones.[1]
Experimental Protocols
Materials & Stock Preparation[1]
-
Reagent: this compound (CAS: 6622-55-5).[1]
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous).[1]
-
Storage: Store powder at RT; Solutions at -20°C, protected from light.
Stock Solution Protocol:
-
Weigh 22.7 mg of NBA (MW: 227.26 g/mol ).[1]
-
Dissolve in 1.0 mL DMSO to create a 100 mM Master Stock.
-
Dilute 1:100 in DMSO to create a 1 mM Working Stock.
Protocol A: Probing Hydrophobic Pockets (BSA Binding Assay)
This assay demonstrates NBA's "Turn-On" fluorescence when it binds to the hydrophobic drug-binding sites (Sudlow Site I/II) of Bovine Serum Albumin (BSA).[1]
Workflow:
-
Buffer Prep: Prepare Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
Protein Titration: Prepare a series of BSA concentrations (0 to 50 µM) in PBS.
-
Probe Addition: Add NBA to each sample to a final concentration of 10 µM . (Keep DMSO < 1%).
-
Incubation: Incubate for 15 minutes at 25°C in the dark.
-
Measurement:
-
Excitation: 350 nm
-
Emission Scan: 380 nm – 550 nm[1]
-
Slit Width: 5 nm
-
Expected Results:
-
Buffer Only: Weak fluorescence, emission peak ~450-460 nm.[1]
-
With BSA: Significant intensity increase (2-10x) and blue shift to ~420 nm, indicating insertion into the hydrophobic protein core.[1]
Protocol B: Cellular Bioimaging (Membrane Staining)
NBA can be used to visualize cellular membranes or hydrophobic uptake.[1]
Steps:
-
Cell Culture: Grow HeLa or HEK293 cells on sterile glass coverslips.
-
Wash: Rinse cells 2x with PBS.[1]
-
Staining: Incubate cells with 20 µM NBA in serum-free media for 20 minutes at 37°C.
-
Note: Serum albumin competes for the probe; use serum-free media.[1]
-
-
Wash: Rinse 3x with PBS to remove excess unbound probe.[1]
-
Imaging (Confocal/Epifluorescence):
Data Analysis & Interpretation
Spectral Characteristics Table
The following table summarizes the shift in NBA fluorescence properties across different media, validating its use as an environmental probe.
| Solvent / Environment | Dielectric Constant (ε) | Emission Max (λ_em) | Relative Intensity (Φ) | Interpretation |
| Water (PBS) | 80.1 | 460 nm | Low (+) | Quenched by solvent relaxation |
| Methanol | 32.7 | 445 nm | Medium (++) | Partial stabilization |
| Chloroform | 4.8 | 425 nm | High (+++) | Strong fluorescence (ICT destabilized) |
| Bound to BSA | N/A (Hydrophobic) | 418-422 nm | Very High (++++) | Rigid, non-polar binding site |
Lanthanide Sensitization (Advanced Application)
Anthranilic acid derivatives are excellent "antennae" for Lanthanides.[1] NBA can sensitize Terbium (Tb³⁺).[1]
Troubleshooting & Critical Controls
Self-Validating the System
To ensure the signal is genuine NBA binding and not an artifact:
-
The "Denaturation Check": Add 6M Guanidine HCl or 8M Urea to the NBA-Protein complex.[1]
-
The "Polarity Check": Measure the spectrum in Water vs. Isopropanol.
Common Pitfalls
-
Inner Filter Effect: At high concentrations (>50 µM), NBA absorbs its own excitation light.[1] Keep OD < 0.1 at excitation wavelength.[1]
-
pH Sensitivity: The carboxyl group (pKa ~4-5) and amino group can protonate.[1] Ensure buffers are maintained at pH 7.4 to keep the anionic/neutral balance consistent.
References
-
McFarland, S. A., et al. (2015).[1] "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells." Tetrahedron. (Context: Establishes anthranilic acids as solvatochromic probes).
-
Motevalli, S., et al. (2022).[1] "Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies." Journal of Molecular Structure. (Context: Discusses N-substituted anthranilic acid coordination chemistry).
-
PubChem Compound Summary. "2-(Benzoylamino)benzoic acid (Related Structure)." (Context: Structural data and chemical properties).
-
BioCrick. "this compound Datasheet." (Context: Commercial availability and physical properties).
Application Note: N-Benzylanthranilic Acid Scaffolds in Anti-Inflammatory Drug Design
Executive Summary
This application note details the synthetic utility of N-benzylanthranilic acid (NBA) as a pivotal intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While N-phenylanthranilic acids (Fenamates) are well-documented COX inhibitors, the N-benzyl analogues represent a versatile, flexible scaffold that grants access to tricyclic acridone derivatives—a class of compounds exhibiting potent anti-inflammatory, antimicrobial, and antiviral profiles.
This guide provides an optimized, scalable protocol for the synthesis of this compound via nucleophilic substitution (avoiding the harsh conditions of traditional Ullmann coupling) and its subsequent cyclization to the bioactive acridone core.
Scientific Background & Mechanism
The Pharmacophore
This compound serves as a "flexible" bioisostere of N-phenylanthranilic acid (Mefenamic acid, Flufenamic acid). The insertion of a methylene bridge (
Mechanism of Action
The therapeutic potential of this scaffold bifurcates into two pathways:
-
Direct COX Inhibition (Open Form): The free carboxylic acid mimics the arachidonic acid substrate, blocking the active site of COX-1/COX-2 enzymes.
-
Acridone Formation (Cyclized Form): Cyclization yields acridones, which inhibit cytokine production (IL-1
) and modulate downstream inflammatory signaling.
Pathway Visualization
The following diagram illustrates the dual-pathway utility of the NBA scaffold.
Figure 1: Divergent synthetic pathways for this compound, leading to direct COX inhibitors or tricyclic acridone modulators.
Experimental Protocols
Protocol A: Synthesis of this compound
Method: Base-Promoted Nucleophilic Substitution (Green Chemistry approach). Rationale: Unlike N-phenylation (which requires copper-catalyzed Ullmann coupling), N-benzylation involves an activated alkyl halide. We utilize a mild base in an aqueous/ethanol medium to favor mono-alkylation over esterification.
Materials Required
-
Anthranilic acid (Reagent Grade)
-
Benzyl chloride (Freshly distilled recommended)
-
Sodium Carbonate (
) or Potassium Hydroxide -
Ethanol (95%)
-
Hydrochloric acid (1N)
Step-by-Step Methodology
-
Salt Formation: In a 500 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of water containing 10.6 g (0.1 mol) of sodium carbonate .
-
Note: Ensure complete dissolution. Heating to 50°C facilitates this. The formation of the carboxylate salt prevents O-alkylation (ester formation) and directs reaction to the amine.
-
-
Alkylation: Add 12.6 g (0.1 mol) of benzyl chloride dropwise to the solution.
-
Optimization: Add 40 mL of Ethanol to improve solubility of the benzyl chloride.
-
-
Reflux: Attach a reflux condenser and heat the mixture at 80-90°C for 4 hours .
-
Observation: The reaction mixture will likely turn turbid as the secondary amine forms.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize and acidify carefully with 1N HCl until pH reaches ~4.0.
-
Critical Point: Do not drop pH below 3.0 rapidly, or unreacted anthranilic acid may co-precipitate.
-
-
Purification:
Protocol B: Cyclization to Acridone (Anti-Inflammatory Core)
Method: Polyphosphoric Acid (PPA) Cyclodehydration. Rationale: PPA acts as both solvent and Lewis acid, facilitating the intramolecular Friedel-Crafts acylation to close the ring.
Step-by-Step Methodology
-
Preparation: Place 5.0 g of this compound (from Protocol A) into a beaker.
-
Reaction: Add 50 g of Polyphosphoric Acid (PPA) .
-
Heating: Heat on a steam bath or oil bath at 100-110°C for 2-3 hours .
-
Visual Cue: The mixture will turn into a viscous, deep yellow/orange syrup.
-
-
Quenching: Pour the hot reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Safety: Exothermic reaction. Wear face shield.
-
-
Isolation: The acridone derivative will precipitate as a yellow solid. Filter and wash with 10% Sodium Carbonate solution (to remove unreacted acid) and then water.
-
Purification: Recrystallize from glacial acetic acid or DMF.
Data Analysis & Troubleshooting
Synthetic Workflow Visualization
The following diagram details the logic flow for the experimental procedure, including decision nodes for purification.
Figure 2: Decision matrix for the synthesis and isolation of this compound and its conversion to acridone.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete alkylation or pH overshoot. | Ensure reflux time is sufficient (>4h). When acidifying, stop exactly at pH 4-5. |
| Oily Product | Esterification side reaction. | Ensure |
| Dark Coloration | Oxidation of amine. | Perform reaction under Nitrogen atmosphere. Use activated charcoal during recrystallization. |
| Incomplete Cyclization | PPA is too old (hydrated) or temp too low. | Use fresh PPA. Ensure internal temperature reaches 100°C. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12389, this compound. Retrieved from [Link]
-
Organic Syntheses (1939). N-Phenylanthranilic Acid (Ullmann Condensation Reference). Org.[2][3][4][5][6] Synth. 19, 6; Coll. Vol. 2, 15. Retrieved from [Link]
-
Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.[4] Arkivoc.[4][5] Retrieved from [Link]
-
ResearchGate (2007). Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives.[7] Indian Journal of Pharmaceutical Sciences.[7] Retrieved from [Link]
Sources
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Protocol for N-Benzylanthranilic acid functionalization
Application Note: Strategic Functionalization of N-Benzylanthranilic Acid
Abstract
This compound (2-(benzylamino)benzoic acid) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) and a precursor to bioactive acridones and quinazolines.[1] This guide details high-fidelity protocols for the functionalization of this scaffold, specifically focusing on chemoselective amidation (library generation) and regioselective aromatic substitution (scaffold diversification). Unlike standard textbook procedures, these protocols address the specific steric and electronic challenges posed by the bulky N-benzyl group and the free carboxylic acid.
The Chemical Landscape: Reactivity Topology
The this compound scaffold presents three distinct sites for chemical intervention. Understanding the electronic push-pull dynamics between the electron-donating secondary amine and the electron-withdrawing carboxylic acid is crucial for successful functionalization.
Key Reactivity Nodes:
-
Carboxylic Acid (C1): Prone to nucleophilic attack; requires activation (HATU/EDC) for amidation due to internal H-bonding with the amine.
-
Secondary Amine (N-Benzyl): Functions as a directing group; reduces electrophilicity of the carbonyl carbon via resonance but activates the aromatic ring.
-
Aromatic Ring (C5 Position): The site most susceptible to Electrophilic Aromatic Substitution (EAS) due to the para-directing effect of the amine.
Protocol A: Chemoselective Amidation (Library Generation)
Objective: Synthesis of N-benzylanthranilic amides (Anthranilic Diamides). Challenge: The secondary amine at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing the reactivity of the carboxylic acid toward nucleophiles. Standard carbodiimide couplings (DCC/EDC) often suffer from slow kinetics and urea byproduct contamination. Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester intermediate that overcomes the steric and electronic deactivation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)
Step-by-Step Methodology
-
Pre-Activation (Critical Step):
-
Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (N₂).
-
Add DIPEA (2.0 mmol) and stir for 5 minutes at 0°C.
-
Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.
-
Expert Insight: Allow this "pre-activation" to proceed for 15–20 minutes at 0°C. This ensures the formation of the activated O-7-azabenzotriazol-1-yl ester before the nucleophile is introduced, minimizing racemization (if chiral amines are used) and side reactions.
-
-
Coupling:
-
Add the amine partner (1.2 mmol) dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature (RT) naturally.
-
Stir for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Self-Validation: The disappearance of the acid peak (approx. RT 2.5 min on standard C18 gradients) and appearance of the amide mass confirms progress.
-
-
Work-up (Emulsion Control):
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with:
-
10% LiCl (aq) (2 x 15 mL) – Removes DMF specifically.
-
Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid/HATU byproducts.
-
Brine (1 x 15 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (SiO₂).
-
Eluent: Gradient of 0% → 40% EtOAc in Hexanes.
-
Protocol B: Regioselective C5-Bromination (Scaffold Diversification)
Objective: Synthesis of 2-(benzylamino)-5-bromobenzoic acid. Challenge: Controlling regioselectivity. The N-benzyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Both directing effects synergistically activate the C5 position (para to the amine, meta to the acid). Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent controls the bromonium ion release, preventing poly-halogenation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.
-
Solvent: DMF or Acetonitrile (MeCN)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Methodology
-
Solvation:
-
Dissolve this compound (1.0 mmol) in DMF (4 mL). Cool to 0°C.[2]
-
-
Controlled Addition:
-
Dissolve NBS (1.05 mmol) in DMF (2 mL).
-
Add the NBS solution dropwise to the substrate over 20 minutes.
-
Expert Insight: Do not add solid NBS directly. Localized high concentrations can lead to dibromination (C3, C5) or oxidation of the benzylic methylene.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Visual Check: The reaction usually darkens slightly. Deep red indicates oxidation; keep protected from light.
-
-
Quench and Isolation:
-
Pour the mixture into ice-cold water (50 mL).
-
Add 5 mL of 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.
-
Adjust pH to ~4 with 1N HCl if necessary to ensure the product is in the free acid form.
-
Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.
-
Alternative: If no precipitate forms, extract with EtOAc as per Protocol A.
-
Analytical Validation & Data Summary
To ensure protocol integrity, compare your results against these expected parameters.
| Parameter | This compound (Starting Material) | Amide Product (Protocol A) | 5-Bromo Derivative (Protocol B) |
| ¹H NMR (DMSO-d₆) | δ 7.9 (dd, 1H, C6-H), δ 6.6 (t, 1H, C5-H) | δ 7.5-7.8 (m, Amide NH), Shift in C6-H | Loss of C5-H triplet. C6-H appears as doublet (d, J~2.5 Hz). |
| ¹H NMR (Benzylic) | δ 4.45 (d, 2H, -CH₂-) | δ 4.50 (d, 2H) | δ 4.48 (d, 2H) |
| Appearance | White to pale yellow powder | Off-white solid/oil | Yellowish solid |
| Key IR Signals | 3350 (NH), 1680 (COOH) | 3300 (NH), 1640 (Amide I) | 1685 (COOH), C-Br stretch ~600 |
Pathway Visualization: Amidation Workflow
References
-
Acridone Synthesis & Scaffold Reactivity
-
Steingruber, H. S., et al. (2025).[3] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc.
-
-
Amide Coupling Protocols (HATU)
- Fisher Scientific.
-
Biological Relevance & Anthranilic Diamides
- Lahm, G. P., et al. (2007). "Rynaxypyr: A new anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Protocol A).
-
Chemical Properties & Safety
- ChemicalBook. "this compound Properties and Safety."
Sources
Application Note: Strategic Utilization of N-Benzylanthranilic Acid in Heterocyclic Synthesis
This Application Note is designed for research chemists and drug discovery scientists. It prioritizes practical, high-yield synthetic pathways and mechanistic clarity.
Executive Summary
N-Benzylanthranilic acid (NBA) is a bifunctional pharmacophore precursor featuring a secondary amine and a carboxylic acid in an ortho arrangement. This "privileged structure" allows for divergent synthetic pathways. While often overlooked in favor of its N-phenyl analog (a precursor to acridones), NBA is the specific key intermediate for accessing 1-substituted quinazolinones and dibenzo[b,e]azepines (morphanthridines), scaffolds critical in kinase inhibitor and CNS drug discovery.
This guide details three validated protocols:
-
Synthesis of the NBA Building Block (controlling mono-alkylation).
-
Niementowski Cyclization to access 1-benzyl-4(1H)-quinazolinones.
-
Intramolecular Friedel-Crafts Acylation to access tricyclic dibenzazepinones.
Synthesis of this compound
The primary challenge in synthesizing NBA is preventing over-alkylation to the tertiary amine (N,N-dibenzyl species). The protocol below utilizes a controlled base-mediated
Protocol A: Controlled Mono-Alkylation
Reagents: Anthranilic acid, Benzyl chloride, Potassium carbonate (
Step-by-Step Methodology:
-
Solvation: Dissolve Anthranilic acid (1.0 eq) in a mixture of DMF:Water (4:1 v/v). The water co-solvent is critical to solubilize the carbonate and moderate reactivity.
-
Deprotonation: Add
(1.1 eq) and stir at room temperature for 30 minutes to form the potassium carboxylate/amine salt. -
Addition: Add Benzyl chloride (1.05 eq) dropwise over 20 minutes. Crucial: Do not add in one portion; localized high concentrations favor over-alkylation.
-
Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). NBA is less polar than the starting acid but more polar than the dibenzyl impurity.
-
Workup: Pour the reaction mixture into ice-cold water. Acidify to pH 4–5 with dilute HCl. The product precipitates as a solid.
-
Purification: Recrystallize from Ethanol or Methanol.
Yield Expectation: 75–85% Melting Point: 176–179°C [Reference: ChemicalBook]
Pathway 1: The Niementowski Cyclization (Quinazolinones)
The most valuable application of NBA is the synthesis of 1-benzyl-4(1H)-quinazolinones . Unlike standard quinazolinone synthesis (which yields the 3-substituted isomer via amine insertion), starting with NBA locks the substituent at the N1 position, a motif found in specific antitumor agents.
Mechanism & Workflow
The reaction proceeds via formylation of the secondary amine followed by cyclodehydration.
Caption: Pathway for the conversion of NBA to Quinazolinone scaffolds via Formamide condensation.
Protocol B: Microwave-Assisted Cyclization
Traditional heating requires 6-8 hours. Microwave irradiation reduces this to minutes.
-
Preparation: Mix this compound (1.0 g) with Formamide (5 mL, excess acts as solvent).
-
Irradiation: Place in a microwave synthesis vial. Irradiate at 150°C (Power: 150W) for 15–20 minutes.
-
Monitoring: Check for the disappearance of the acid peak by LC-MS or TLC.
-
Workup: Pour the hot reaction mixture into crushed ice (50 g). The excess formamide dissolves, and the quinazolinone precipitates.
-
Filtration: Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallization from Ethanol.
Data Comparison: Thermal vs. Microwave
| Method | Temperature | Time | Yield | Purity Profile |
| Conventional Thermal | 150°C (Oil Bath) | 6–8 hours | 65–72% | Moderate (Tar formation) |
| Microwave Assisted | 150°C (MW) | 15–20 mins | 85–92% | High (Clean conversion) |
Pathway 2: Friedel-Crafts Cyclization (Dibenzazepinones)
While N-phenylanthranilic acid cyclizes to Acridone (6-membered central ring), this compound cyclizes to 11H-dibenzo[b,e]azepin-11-one (7-membered central ring, also known as Morphanthridinone). This is a critical distinction in scaffold design.
Protocol C: PPA-Mediated Cyclization
Reagent: Polyphosphoric Acid (PPA).[1] Hazard: PPA is viscous and highly acidic. Handle with gloves.
-
Mixing: Place Polyphosphoric Acid (20 g) in a beaker and heat to 80°C to reduce viscosity.
-
Addition: Add this compound (2.0 g) slowly with vigorous stirring. The mixture will turn yellow/orange.
-
Cyclization: Heat the mixture to 110–120°C for 2 hours.
-
Note: Do not exceed 140°C, as cleavage of the benzyl group (debenzylation) can occur, leading to acridone impurities.
-
-
Quenching: Cool to 60°C. Pour the syrup slowly into 200 mL of ice water with rapid stirring. The PPA hydrolysis is exothermic.
-
Isolation: Neutralize with 10% NaOH solution until pH ~7. Extract with Dichloromethane (
mL). -
Characterization: The product (Morphanthridinone) shows a characteristic ketone signal in IR (~1650 cm⁻¹) and a methylene singlet in
NMR.
Caption: Divergent cyclization pathways controlled by temperature. Path A is the target for CNS scaffolds.
Analytical Characterization Standards
To validate the integrity of the building block before downstream synthesis, ensure the following parameters are met:
-
Appearance: White to pale yellow crystalline powder.
-
Solubility: Soluble in Ethanol, DMSO, DMF; insoluble in water.
-
NMR (DMSO-
, 400 MHz):- 12.5 ppm (s, 1H, -COOH)
- 8.1 ppm (br s, 1H, -NH-)
- 7.8 ppm (dd, 1H, Ar-H ortho to COOH)
-
4.4 ppm (s, 2H, -CH
-Ph)
-
Quality Control: Ensure absence of the N,N-dibenzyl impurity (check integration of methylene peak; dibenzyl species will show a shift and integration for 4 protons).
References
-
ChemicalBook. (2023). This compound Properties and Melting Point. Retrieved from
-
BenchChem. (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[2] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Quinazolinones.[2][3][4][5] Retrieved from
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation. Arkivoc. Retrieved from
-
National Institutes of Health (NIH). (2025). 2-(Benzoylamino)benzoic acid (Analogue Reference). PubChem Database.[6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [generis-publishing.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Anthranilic acid, N-(p-butylphenyl)- | C17H19NO2 | CID 205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-Benzylanthranilic Acid (NBAA) for Metal Ion Sensing
Part 1: Executive Summary & Scientific Rationale
The Sensing Scaffold
N-Benzylanthranilic acid (NBAA) represents a privileged scaffold in coordination chemistry and fluorescence sensing. Unlike its parent compound, anthranilic acid, the
For researchers in drug development and environmental monitoring, NBAA serves as a versatile bidentate ligand (N, O donor) capable of forming stable chelates with transition metal ions. Its utility arises from two distinct photophysical responses:
-
Fluorescence Quenching ("Turn-Off"): Observed with paramagnetic ions (e.g.,
, , ) due to electron transfer mechanisms or paramagnetic relaxation. -
Chelation-Enhanced Fluorescence (CHEF, "Turn-On"): Observed with diamagnetic ions (e.g.,
, ) where metal binding rigidifies the scaffold, inhibiting non-radiative decay pathways such as Photoinduced Electron Transfer (PET).
Mechanism of Action
The sensing mechanism relies on the modulation of Intramolecular Charge Transfer (ICT).[1] In the free ligand state, the lone pair on the nitrogen atom can quench the fluorophore's excited state via PET. Upon metal coordination, this lone pair is engaged, preventing PET and restoring fluorescence (in the case of Zn) or facilitating energy transfer to a paramagnetic center (in the case of Cu).
Figure 1: Mechanistic pathway of NBAA metal sensing. The signal output depends on the electronic nature of the coordinated metal ion.
Part 2: Synthesis & Preparation Protocol
Before sensing, high-purity NBAA is required. Commercial sources vary in purity; therefore, in-house synthesis via reductive amination is recommended for sensor applications to ensure the absence of unreacted anthranilic acid, which would interfere with background fluorescence.
Reagents
-
Anthranilic acid (Reagent Grade)
-
Benzaldehyde (Freshly distilled)
-
Sodium Borohydride (
) or Sodium Triacetoxyborohydride (STAB) -
Methanol (anhydrous)
-
Glacial Acetic Acid
Synthesis Workflow (Reductive Amination)
-
Imine Formation: Dissolve anthranilic acid (10 mmol) and benzaldehyde (10 mmol) in Methanol (30 mL). If using STAB, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 4 hours.
-
Reduction: Cool the solution to 0°C. Slowly add the reducing agent (
, 15 mmol) portion-wise over 20 minutes.-
Note: Hydrogen gas will evolve; ensure proper ventilation.
-
-
Work-up: Stir overnight at room temperature. Quench with water (50 mL). Acidify to pH ~4 with dilute HCl to precipitate the product.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).
-
Validation: Verify structure via
-NMR and melting point.
Figure 2: Step-by-step synthesis workflow for high-purity NBAA ligand.
Part 3: Sensor Characterization Protocol
Materials
-
Ligand Stock: 10 mM NBAA in DMSO (store at -20°C, protected from light).
-
Metal Stocks: 10 mM nitrate or chloride salts (
) in deionized water. -
Buffer: 10 mM HEPES or Tris-HCl (pH 7.2). Avoid phosphate buffers initially as they may precipitate certain metals.
-
Solvent: Ethanol or Acetonitrile (Spectroscopic grade).
Spectral Scan (Determination of and )
Before titration, the optimal excitation and emission wavelengths must be empirically determined, as the benzyl group redshifts the spectra relative to anthranilic acid.
-
Prepare a 10 µM working solution of NBAA in Buffer/Ethanol (1:1 v/v).
-
Run an Absorption Scan (200–500 nm). Look for the lowest energy transition (likely ~330–350 nm).
-
Set excitation to the absorption maximum. Run an Emission Scan (360–600 nm).
-
Expected Emission: ~420–450 nm (Blue).
-
Metal Titration Protocol (Fluorescence)
This protocol validates the sensor's response (Quenching or Enhancement).
-
Blank Preparation: Add 2 mL of 10 µM NBAA working solution to a quartz cuvette. Record the initial fluorescence intensity (
). -
Titration: Add aliquots (e.g., 0.5 µL) of the Metal Stock solution (
or ). -
Equilibration: Mix by inversion and wait 2 minutes for complexation equilibrium.
-
Measurement: Record fluorescence intensity (
) at . -
Stop Condition: Continue adding metal until the signal saturates (plateau).
-
Control: Perform a back-titration with EDTA (1 equivalent) to prove reversibility.
Interference & Selectivity Assay
To establish the sensor's specificity (E-E-A-T requirement for reliability):
-
Prepare cuvettes containing 10 µM NBAA + 10 µM Target Metal (e.g.,
). -
Add 50 µM (5 equivalents) of competing ions (
). -
Measure fluorescence.[1][2][3][4] Significant deviation (>10%) indicates interference.
Part 4: Data Analysis & Reporting
Stern-Volmer Analysis (For Quenching)
If detecting
- : Initial fluorescence.
-
: Fluorescence at metal concentration
. - : Stern-Volmer quenching constant (measure of sensitivity).
Binding Constant Determination (Benesi-Hildebrand)
For enhancement (
-
Plot
vs . - (Association Constant) = Intercept / Slope.
Summary Data Table Template
| Parameter | Value (Example) | Notes |
| 345 nm / 430 nm | Solvent dependent (EtOH/Water) | |
| Detection Limit (LOD) | Typically nM to low µM range | |
| Response Time | < 60 seconds | Fast chelation kinetics |
| Working pH Range | 6.0 – 8.0 | Protonation of amine (acidic) or hydroxide precipitation (basic) limits range |
| Selectivity | High for Cu/Zn | Interference possible from paramagnetic |
Part 5: References
-
Anthranilic Acid Scaffolds in Sensing:
-
Synthesis Protocol (Reductive Amination):
-
Title: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination (Applicable to NBAA).
-
Source:BenchChem[5]
-
-
Metal Coordination Chemistry:
-
Title: Synthesis, crystal structures, and properties of metal complexes with N-phenylanthranilic acid (Structural homolog).
-
Source:ResearchGate
-
URL:[Link]
-
-
Fluorescence Mechanisms:
Sources
- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 2. Fluorescent zinc and copper complexes for detection of adrafinil in paper-based microfluidic devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Benzylanthranilic Acid (NBAA) Synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: NBAA-OPT-2024 Subject: Yield Improvement & Troubleshooting Guide
Executive Summary: The "Yield Killers"
Welcome to the technical support interface. If you are experiencing low yields (<60%) in the synthesis of N-Benzylanthranilic acid, you are likely encountering one of three specific failure modes.
Based on field data, 90% of yield issues stem from selecting the wrong reaction pathway for the available equipment or failing to control the chemoselectivity of the amine alkylation.
The Decision Matrix
Before proceeding, verify your synthesis route against this logic flow.
Figure 1: Synthesis Route Decision Matrix. Route B (Reductive Amination) is the recommended pathway for high-purity isolation.
Core Protocol: Stepwise Reductive Amination (Recommended)
Why this works: Direct alkylation with benzyl chloride is difficult to stop at the mono-substitution stage. The secondary amine product is more nucleophilic than the primary amine starting material, leading to N,N-dibenzyl byproducts [1]. Reductive amination avoids this by forming a distinct intermediate (Schiff base) that is reduced selectively.
The "Self-Validating" Workflow
This protocol uses a stepwise approach to prevent the formation of benzyl alcohol impurities.
Reagents:
-
Anthranilic Acid (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Borohydride (NaBH4) (0.6 - 1.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step 1: Imine Formation (The Checkpoint)[1][2]
-
Dissolve Anthranilic Acid in MeOH.
-
Add Benzaldehyde.[3]
-
Critical Control Point: Stir at Room Temperature (RT) for 2–4 hours (or reflux for 1 hour).
-
Validation: Monitor by TLC.[4][5] You must see the disappearance of the starting amine and the appearance of the imine (often a yellowing of the solution).
-
Why? If you add NaBH4 before the imine forms, the hydride will reduce the unreacted benzaldehyde to benzyl alcohol (a waste of reagent and a purification contaminant).
-
Step 2: Reduction[1][2]
-
Cool the mixture to 0°C (Ice bath).
-
Add NaBH4 slowly in small portions.
-
Note: Gas evolution (H2) will occur.
-
-
Allow to warm to RT and stir for 1–2 hours.
Step 3: Isolation (The pH Trap)
-
Evaporate the solvent (MeOH) under reduced pressure.[4]
-
Dissolve the residue in water (it will be alkaline due to borate salts).
-
Acidification: Carefully add 1M HCl dropwise.
-
Target pH: Adjust pH to 4.0 – 5.0 .
Troubleshooting & FAQs
Ticket #1: "I am using Benzyl Chloride and my yield is stuck at 40%."
Diagnosis: Over-alkylation.
Technical Explanation: In direct alkylation (
-
Switch to Reductive Amination (See Section 2).
-
If you MUST use Benzyl Chloride: Use a large excess of Anthranilic acid (3:1 ratio) to statistically favor mono-alkylation, then recycle the unreacted starting material. This is inefficient for yield but improves purity.
Ticket #2: "I have a large 'Benzyl Alcohol' spot on my TLC."
Diagnosis: Premature addition of reducing agent. Technical Explanation: NaBH4 reduces aldehydes/ketones faster than it reduces imines in neutral solvents. If benzaldehyde is still present when NaBH4 is added, it converts to benzyl alcohol. Corrective Action:
-
Ensure Step 1 (Imine Formation) is complete before adding NaBH4.
-
Use a dehydrating agent (molecular sieves) during Step 1 to push the equilibrium toward the imine.
Ticket #3: "The product won't precipitate during workup."
Diagnosis: Incorrect pH window. Technical Explanation: this compound is a zwitterion.
-
pH < 2:
(Soluble cation) -
pH > 7:
(Soluble anion) -
pH ~ 4:
(Insoluble neutral/zwitterion) Corrective Action: -
Do not just "acidify to litmus red." Use a pH meter to hit pH 4.0–5.0 exactly. The solution should turn cloudy and precipitate the solid.
Mechanistic Visualization
Understanding the pathway allows you to predict where side reactions occur.
Figure 2: Reaction Mechanism. Note the reversibility of the Imine formation; water removal drives the reaction forward.
Comparative Data Table
| Parameter | Direct Alkylation (Route A) | Reductive Amination (Route B) |
| Key Reagent | Benzyl Chloride | Benzaldehyde |
| Primary Byproduct | N,N-Dibenzylanthranilic acid | Benzyl Alcohol |
| Typical Yield | 30 - 50% | 85 - 95% |
| Purification | Column Chromatography (Difficult) | pH-controlled Precipitation (Easy) |
| Atom Economy | Low (Side reactions) | High |
References
-
Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Secondary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination.[2][6][9][11][12][13] Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Amine Synthesis by Reductive Amination.[2][6][9][11][12][13] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Identification and Optimization of Anthranilic Acid Based Inhibitors. (Discusses optimization of anthranilic acid derivatives). Retrieved from [Link]
End of Technical Support Guide. For further assistance, verify your solvent water content and reagent stoichiometry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Benzylanthranilic Acid Synthesis
Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiling Audience: Chemical Process Engineers, Medicinal Chemists
Executive Summary
The synthesis of N-benzylanthranilic acid (NBAA) is a critical step in generating acridone scaffolds and fenamate-like non-steroidal anti-inflammatory drugs (NSAIDs). While conceptually simple, the presence of a free carboxylic acid ortho to the aniline moiety creates a "chemoselectivity paradox." This guide addresses the three primary failure modes: Over-alkylation (N,N-dibenzyl formation) , Regioselectivity errors (O-alkylation) , and Thermal Decarboxylation .
Module 1: The "Over-Alkylation" Trap
Context: The most common synthesis route involves the direct nucleophilic substitution of anthranilic acid with benzyl chloride. Issue: User reports low yield and a lipophilic impurity that persists after acid/base extraction.
Technical Analysis
The product, this compound, contains a secondary amine.[1] Secondary amines are often more nucleophilic than their primary amine precursors due to the inductive electron-donating effect of the alkyl (benzyl) group. This leads to a runaway reaction where the product competes with the starting material for the benzyl chloride, forming N,N-dibenzylanthranilic acid .
Troubleshooting Q&A
Q: Why does my HPLC show a massive peak at a higher retention time? A: This is likely the N,N-dibenzyl impurity. Unlike the mono-benzyl product, this impurity lacks the N-H proton, making it significantly more lipophilic.
-
Immediate Fix: Switch to Reductive Amination (see Module 3). If direct alkylation is mandatory, use a 1:0.8 stoichiometry (Anthranilic Acid:Benzyl Chloride). Never use excess alkylating agent.
Q: Can I remove the N,N-dibenzyl impurity via extraction? A: Difficult. Both the product and the impurity are carboxylic acids. They will both extract into the aqueous layer at high pH and precipitate at low pH.
-
Protocol Adjustment: You must rely on fractional crystallization . The N,N-dibenzyl derivative is often less soluble in ethanol/water mixtures than the mono-benzyl product.
Module 2: Regioselectivity (N- vs. O-Alkylation)
Context: Anthranilic acid is an ambident nucleophile. Under basic conditions, both the amine (N) and the carboxylate (O) can attack the benzyl halide.
Technical Analysis
According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory:
-
Nitrogen (Amine): Softer nucleophile.
-
Oxygen (Carboxylate): Harder nucleophile.
-
Benzyl Chloride: Borderline electrophile.
If you use a "hard" counter-ion (like Li+ or Na+) in a polar aprotic solvent (DMF, DMSO), you leave the carboxylate "naked" and highly reactive, promoting O-alkylation (Benzyl ester formation) .
Troubleshooting Q&A
Q: My product is insoluble in aqueous base (NaOH). Why? A: You have formed the benzyl ester (O-alkylation). Esters do not form water-soluble salts with NaOH (unless hydrolyzed, which requires heat).
-
Root Cause: Using a strong base (NaH, NaOH) in DMF without controlling temperature.
-
Corrective Action: Use a solvent that solvates the cation less effectively or use a protic solvent (EtOH/Water) to solvate the carboxylate, reducing its nucleophilicity via hydrogen bonding.
Q: How do I force N-alkylation over O-alkylation? A:
-
Solvent: Use Ethanol/Water or Toluene. Avoid pure DMF/DMSO.
-
Base: Use mild bases like NaHCO₃ or K₂CO₃.
-
Catalyst: Use Copper (Cu) powder (Ullmann-type conditions) if using aryl halides, though less necessary for benzyl halides.
Module 3: Reductive Amination (The Superior Route)
Context: Reacting anthranilic acid with benzaldehyde to form a Schiff base (imine), followed by reduction with NaBH₄.
Technical Analysis
This route bypasses the over-alkylation issue because the intermediate imine can only form once.[2][3] However, it introduces water sensitivity.
Troubleshooting Q&A
Q: The reaction stalled. I have unreacted anthranilic acid and benzyl alcohol. A: You likely added the reducing agent (NaBH₄) too early or in the presence of water.
-
Mechanism: NaBH₄ reduces benzaldehyde to benzyl alcohol faster than it reduces the imine.
-
Protocol: Ensure imine formation is complete (monitor by TLC/color change to yellow) before adding NaBH₄. Use a dehydrating agent (MgSO₄) or Dean-Stark trap during imine formation.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the critical decision points for the chemist.
Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red).
Optimized Experimental Protocols
Method A: Direct Alkylation (Cost-Effective, Higher Risk)
Best for: Large scale, non-GMP intermediates.
-
Dissolution: Dissolve Anthranilic Acid (1.0 eq) in 80% Ethanol/Water.
-
Basification: Add Na₂CO₃ (1.1 eq). Note: Avoid NaOH to prevent high pH hydrolysis risks.
-
Addition: Heat to reflux (80°C). Add Benzyl Chloride (0.9 eq) dropwise over 2 hours.
-
Critical Control: Using a slight deficit of benzyl chloride ensures the unreacted material is Anthranilic Acid (water-soluble at pH 4) rather than the hard-to-remove N,N-dibenzyl impurity.
-
-
Workup:
-
Evaporate Ethanol.
-
Acidify aqueous residue to pH 4.0 with dilute HCl.
-
Precipitate is crude NBAA.
-
Purification: Recrystallize from Methanol.
-
Method B: Reductive Amination (High Purity, Higher Cost)
Best for: Drug discovery, small scale, high purity requirements.
-
Imine Formation: Combine Anthranilic Acid (1.0 eq) and Benzaldehyde (1.0 eq) in Methanol. Stir for 2 hours at RT.
-
Checkpoint: Solution should turn bright yellow.
-
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.
-
Safety: Hydrogen gas evolution.
-
-
Quench: Stir for 1 hour, then quench with dilute Acetic Acid.
-
Isolation: Evaporate Methanol, extract into Ethyl Acetate, wash with brine.
Summary of Impurity Profiles
| Impurity | Structure Description | Origin | Detection (TLC/HPLC) | Removal Strategy |
| N,N-Dibenzyl | Two benzyl groups on Nitrogen | Excess alkylating agent | High Rf (Non-polar) | Fractional Crystallization |
| Benzyl Ester | Benzyl group on Oxygen | Polar aprotic solvents (DMF) | Insoluble in base | Hydrolysis (LiOH/THF) |
| N-Benzylaniline | Loss of -COOH group | Thermal decarboxylation | Very High Rf | Acid/Base Extraction |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for amine alkylation and reductive amination mechanisms).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Definitive guide on reductive amination protocols).
-
Dunn, J. B., et al. "Hydrothermal stability of aromatic carboxylic acids."[4] The Journal of Supercritical Fluids, 2003, 27(3), 263-274.[4] (Data on decarboxylation of anthranilic acid derivatives).
-
Willi, A. V., et al. "Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution."[4] The Journal of Physical Chemistry, 1956. (Mechanistic insight into thermal instability).
Sources
Technical Support Center: N-Aralkylation of Anthranilic Acid
Ticket Subject: Troubleshooting Impurities and Yield Loss in N-Aralkylation Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Context
User Context: You are performing an
The Core Challenge: Anthranilic acid is an ambident nucleophile containing both an amino group (
This guide isolates the three primary byproduct classes that cause yield loss and provides corrective protocols.
Diagnostic Pathways (Visualizing the Problem)
The following logic map illustrates the divergent reaction pathways based on your specific reaction conditions.
Figure 1: Reaction divergence showing the competition between N-alkylation, O-alkylation (Esterification), and secondary degradation pathways.
Troubleshooting Guides & FAQs
Module A: Controlling O-Alkylation (Ester Formation)
Symptom: NMR shows a singlet around 5.2–5.6 ppm (benzylic protons attached to oxygen) or IR shows a strong ester carbonyl stretch (~1720 cm⁻¹).
Q: Why is the ester forming instead of the amine? A: This is a solvent and counter-ion effect. In polar aprotic solvents (DMF, DMSO), the carboxylate anion is "naked" and highly nucleophilic, often outcompeting the amine.
-
Mechanism: The carboxylate oxygen attacks the alkyl halide.
-
Fix: Switch to a polar protic solvent system (e.g., Water/Ethanol or Water/Isopropanol). The solvent shell solvates the carboxylate anion via hydrogen bonding, reducing its nucleophilicity relative to the amine (which is less solvated and remains active).
Q: Can I convert the ester byproduct back to the product? A: Yes. If you have significant O-alkylation, treat the crude mixture with aqueous NaOH (hydrolysis). The ester will hydrolyze back to the acid (or the N-alkylated acid if N-alkylation also occurred), whereas the N-alkyl bond is stable to base hydrolysis.
Module B: Preventing N,N-Dialkylation
Symptom: Mass spectrometry shows a peak at [M + Aralkyl] and yield of the desired secondary amine is low.*
Q: How do I stop the reaction at the mono-alkylated stage? A: The secondary amine product is more nucleophilic than the primary amine starting material (due to the inductive electron-donating effect of the new alkyl group).
-
Stoichiometry: Do not use excess alkyl halide. Use a 0.95 : 1.00 ratio of Alkyl Halide : Anthranilic Acid. It is better to leave unreacted starting material (which is easily removed by acid-base extraction) than to over-alkylate.
-
Addition Rate: Add the alkyl halide slowly (dropwise) to a refluxing solution of the anthranilate. This ensures the concentration of the alkylating agent is always low relative to the primary amine.
Module C: Thermal Decarboxylation
Symptom: Formation of N-alkyl aniline (loss of the carboxylic acid group).
Q: My product is an oil instead of a solid, and it's missing the COOH peak. A: Anthranilic acid is prone to decarboxylation at high temperatures, especially if the pH drops or if the reaction is prolonged at reflux.
-
Temperature Limit: Avoid reflux temperatures above 100°C. If using high-boiling solvents (DMF), keep the internal temperature <80°C.
-
pH Monitoring: Ensure the reaction remains alkaline. Acidic conditions catalyze decarboxylation.[1][2]
Comparative Data: Solvent Effects on Selectivity
The following table summarizes how solvent choice dictates the ratio of N-alkylation (Desired) vs. O-alkylation (Byproduct).
| Solvent System | Dominant Mechanism | Major Product | Risk Factor |
| Water / Na₂CO₃ | H-bonding shields Carboxylate | N-Alkyl (High Selectivity) | Low solubility of reagents may slow rate. |
| Ethanol / Water | Balanced Solvation | N-Alkyl (>90%) | Good balance of rate and selectivity. |
| DMF / K₂CO₃ | Naked Anion Effect | Mixture (N + O) | High O-alkylation risk. Requires hydrolysis step. |
| Acetone | Aprotic | Mixture | Significant ester formation. |
Validated Experimental Protocol
Protocol: Selective N-Benzylation of Anthranilic Acid Objective: Minimize O-alkylation and Dialkylation.
Reagents:
-
Anthranilic Acid (1.0 eq)[3]
-
Benzyl Chloride (0.95 eq) - Limiting reagent to prevent dialkylation
-
Sodium Carbonate (1.1 eq) - Base
-
Solvent: Water:Ethanol (3:1 v/v)
Step-by-Step Workflow:
-
Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve Anthranilic Acid (13.7 g, 0.1 mol) and Sodium Carbonate (11.6 g, 0.11 mol) in 100 mL water. Note: Evolution of CO2 will occur.[4]
-
Addition: Add 30 mL of Ethanol to improve solubility of the organic halide. Heat the solution to mild reflux (approx. 75-80°C).
-
Controlled Reaction: Add Benzyl Chloride (12.0 g, 0.095 mol) dropwise over 45 minutes.
-
Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 3:1). Look for the disappearance of Benzyl Chloride.
-
-
Reflux: Continue heating for 2–4 hours.
-
Workup (The Purification Switch):
-
Cool the mixture to room temperature.
-
Crucial Step: Acidify carefully with 2M HCl to pH ~4.0.
-
Why? The N-benzyl anthranilic acid (zwitterionic character) will precipitate at its isoelectric point. Unreacted benzyl chloride (oil) and O-alkylated byproducts (if any) generally remain in the organic phase or oil out differently.
-
-
Purification: Filter the precipitate. Wash with cold water (removes salts) and a small amount of cold ethanol (removes traces of N,N-dialkyl product).
-
Recrystallization: Recrystallize from Ethanol/Water or Acetic Acid if high purity is required.
References
- Mechanistic Selectivity in Amino Acid Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Discusses ambident nucleophiles and solvent effects on N vs O selectivity).
-
Synthesis of Fenamic Acid Derivatives
-
Decarboxylation Kinetics
-
N-Alkylation Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 4. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yield in N-Benzylanthranilic acid synthesis
Welcome to the technical support center for the synthesis of N-Benzylanthranilic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth, experience-based insights into common challenges, focusing on the causality behind experimental outcomes to help you achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common reasons for this?
Low yield is a frequent issue that can typically be traced back to one of three main areas: incomplete reaction, formation of side products, or loss of product during the workup and purification stages. A systematic approach is crucial to identifying the root cause.
Initial Diagnostic Workflow:
Before making significant changes to your protocol, it's essential to diagnose the problem accurately.
-
Confirm Reactant Quality: Ensure the purity of your starting materials—anthranilic acid and the benzyl halide (e.g., benzyl chloride or bromide). Impurities can inhibit the reaction or introduce competing side reactions.
-
Analyze the Crude Reaction Mixture: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze a sample of your crude reaction mixture. This will help you determine if the starting material is unreacted, if the desired product has formed, and if there are significant side products.
-
Assess Workup Efficiency: Carefully evaluate each step of your extraction and isolation procedure. Significant product loss can occur due to issues like incorrect pH during aqueous extraction or using an inappropriate recrystallization solvent.
Below is a troubleshooting workflow to help guide your investigation:
Caption: A flowchart for systematically troubleshooting low yields.
Q2: My analysis shows a significant amount of unreacted anthranilic acid. How can I drive the reaction to completion?
Observing a large amount of unreacted starting material points towards sub-optimal reaction conditions. The N-benzylation of anthranilic acid is a nucleophilic substitution reaction, and its efficiency is highly dependent on several factors.
Causality and Solutions:
-
Insufficient Basicity: Anthranilic acid has both a nucleophilic amine group and an acidic carboxylic acid group. A base is required to deprotonate the carboxylic acid and, to some extent, enhance the nucleophilicity of the amine. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.
-
Low Temperature or Short Reaction Time: Like many organic reactions, this substitution requires sufficient thermal energy to overcome the activation energy barrier.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile.
Recommended Actions:
-
Choice of Base: Use at least two equivalents of a suitable base to neutralize the carboxylic acid and the hydrogen halide byproduct.
-
Temperature and Time: Gently refluxing the reaction mixture is often necessary. Monitor the reaction progress by TLC until the anthranilic acid spot disappears.
-
Solvent System: Polar aprotic solvents like Dimethylformamide (DMF) or acetone can be effective. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also improve reaction rates, especially in two-phase systems.[1]
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Mild, inexpensive, and effective at neutralizing acids formed during the reaction.[2] |
| Solvent | Acetone, DMF, or Ethanol | Good solubility for reactants and facilitates the desired nucleophilic substitution. |
| Temperature | 50-100 °C (Reflux) | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Catalyst (Optional) | Potassium Iodide (KI) | Can be added to in situ generate benzyl iodide from benzyl chloride, which is a more reactive alkylating agent.[1] |
Q3: I'm observing multiple products in my crude mixture. What are the likely side reactions and how can I suppress them?
The formation of multiple products is a common issue in N-alkylation of primary amines. The most probable side reactions in this synthesis are over-alkylation (dibenzylation) and esterification.
Reaction and Side Reaction Pathways:
Caption: Main reaction and common side reactions.
Detailed Explanation and Mitigation Strategies:
-
N,N-Dibenzylation: The product, this compound, is also a secondary amine and can be more nucleophilic than the starting anthranilic acid. This makes it susceptible to reacting with another molecule of benzyl halide to form the tertiary amine, N,N-dibenzylanthranilic acid.[1]
-
Solution: Use a slight excess of anthranilic acid relative to the benzyl halide (e.g., 1.1 to 1.2 equivalents). This ensures the benzyl halide is consumed before significant dibenzylation can occur. Avoid high temperatures for extended periods after the primary reaction is complete.
-
-
O-Alkylation (Esterification): Under basic conditions, the carboxylate anion of anthranilic acid can also act as a nucleophile, attacking the benzyl halide to form benzyl 2-aminobenzoate.
-
Solution: This is generally less favorable than N-alkylation but can be promoted by certain conditions. Using a milder base like sodium bicarbonate and avoiding highly polar aprotic solvents can sometimes reduce this side reaction. Careful control of stoichiometry is also key.
-
Q4: I seem to lose a significant amount of product during the workup and purification. What are the best practices for isolating this compound?
This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functional groups. This property is key to its successful purification.
Optimized Workup and Purification Protocol:
This protocol leverages the amphoteric nature of the product to separate it from non-acidic impurities and unreacted starting materials.
Step-by-Step Methodology:
-
Reaction Quench & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. If a solvent like acetone or ethanol was used, remove it under reduced pressure.
-
Aqueous Workup (Base Extraction):
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid of your product, moving it into the aqueous layer as its sodium salt. The dibenzylated side product and any unreacted benzyl halide will remain in the organic layer.
-
-
Acidification and Precipitation:
-
Separate the aqueous layer containing your product salt.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding a dilute acid like 2M hydrochloric acid (HCl) dropwise with stirring.[2][3]
-
Monitor the pH with indicator paper. This compound will precipitate out as a solid as the solution becomes acidic (typically around pH 4-5).
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product thoroughly, either in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Recrystallization for High Purity:
If the product is still impure or colored, recrystallization is an effective final purification step.[3][4]
-
Solvent Selection: A good recrystallization solvent will dissolve the product when hot but not when cold. For this compound, aqueous ethanol or acetic acid are often suitable choices.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
References
-
Organic Syntheses. (n.d.). Benzylaniline. Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. This community discussion provides practical tips on precipitation and purification of anthranilic acid derivatives, including pH control and recrystallization. Retrieved from [Link]
-
Khmelia, A. V., et al. (2019). Synthesis and properties of new N-acyl derivatives of anthranilic acid. ResearchGate. This article describes various synthetic strategies for modifying anthranilic acid. Retrieved from [Link]
-
Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Discusses the challenges of controlling N-alkylation, including the formation of more nucleophilic secondary amines that lead to over-alkylation. Retrieved from [Link]
- Google Patents. (1978). Process for the purification of benzoic acid. US4092353A. Provides general principles for the purification of benzoic acid derivatives.
-
McNichol, A. T., et al. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. While a different catalytic system, this paper provides context on modern methods for N-benzylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acridone. Organic Syntheses Procedure. This procedure describes the purification of N-phenylanthranilic acid, a closely related compound, and provides useful recrystallization solvent systems. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. This paper details methods for N-benzylation and discusses the formation of dibenzyl derivatives and the use of potassium iodide to enhance reaction rates. Retrieved from [Link]
-
Söderberg, T. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Diva Portal. A dissertation discussing the broad reactivity of anthranilic acid. Retrieved from [Link]
- Google Patents. (1974). Substituted anthranilic acids. US3793311A. Describes various syntheses and workup procedures for N-substituted anthranilic acids.
Sources
Decolorization of crude N-Benzylanthranilic acid
Welcome to the Specialized Organic Intermediates Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand you are dealing with Crude N-Benzylanthranilic Acid (NBAA) , a molecule notorious for retaining persistent color bodies (often brown tars or greenish copper chelates) from synthesis.[1][2]
Below is a technical guide designed to move you from "Crude" to "Analytical Grade" (>98% purity, off-white solid). This protocol prioritizes chemical logic over rote steps.[1][2]
Part 1: Root Cause Analysis (The "Why")
Before we purify, we must identify the enemy.[1][2] Dark coloration in crude NBAA (CAS 6622-55-5) typically stems from three specific sources:
| Color Profile | Likely Contaminant | Mechanism |
| Dark Brown / Black | Oxidized Anilines | Unreacted anthranilic acid oxidizes rapidly in air to form azo-dimers and polymeric tars.[2] These are often non-acidic or weakly acidic.[1][2] |
| Green / Blue Tint | Copper Salts | If synthesized via Ullmann condensation (using Cu powder/CuO), trace copper chelates with the amino-acid moiety.[1][2] |
| Yellow / Orange | Schiff Bases | If synthesized via reductive amination, residual benzaldehyde condenses with the amine to form colored imines.[1][2] |
Part 2: The Purification Protocols
Do not rely on a single method. The most robust purification for NBAA is a Sequential Hybrid Approach : Chemical Washing (Acid/Base)
Method A: Acid-Base Reprecipitation (The "Workhorse")
Best for: Removing non-acidic tars and unreacted benzyl chloride.[1][2]
The Logic: NBAA is amphoteric but predominantly behaves as a carboxylic acid.[1] By converting it to its water-soluble sodium salt, we leave behind non-acidic organic impurities (tars, benzyl chloride) which can be filtered off.[1][2]
Protocol:
-
Dissolution: Suspend 10 g of crude NBAA in 100 mL of water.
-
Basification: Slowly add 10% NaOH or saturated
while stirring until pH reaches 10–11 . The solid should dissolve, giving a dark solution (Sodium N-benzylanthranilate).[1][2] -
Filtration: Filter the solution through a Celite pad to remove insoluble tars and mechanical debris.[1][2]
-
Precipitation: Cool the filtrate to 10°C. Slowly add 2M HCl dropwise with vigorous stirring.
-
Isolation: Filter the precipitated solid. Wash with cold water to remove inorganic salts.[1][2]
Method B: Activated Carbon Treatment
Best for: Adsorbing trace chromophores that survive Method A.[1][2]
The Logic: Planar aromatic impurities adsorb strongly to activated carbon in polar solvents.[1][2]
Protocol:
-
Dissolve the wet cake from Method A in the minimum amount of boiling Ethanol (95%) .
-
Add Activated Carbon (5-10% weight equivalent of the crude mass).[1][2]
-
Reflux for 15–30 minutes.
-
Hot Filtration: Filter through a pre-warmed Buchner funnel (to prevent crystallization in the stem) over a bed of Celite.[1][2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
Method C: Recrystallization (Polishing)
Best for: Final purity and crystal morphology.[1][2]
The Logic: NBAA has a steep solubility curve in aqueous ethanol.[1][2]
Protocol:
-
Dissolve the solid in boiling Ethanol .
-
Add hot water dropwise until persistent turbidity (cloudiness) just appears.
-
Seeding: If available, add a seed crystal of pure NBAA.
-
Slow Cooling: Wrap the flask in a towel to cool slowly. Rapid cooling traps impurities.[1]
-
Harvest: Filter and dry at 60°C under vacuum.
-
Target Melting Point: 175–179°C [1, 2].[1]
-
Part 3: Decision Matrix & Mechanism
Visualizing the Workflow
Use this decision tree to determine your starting point based on the crude state.
Figure 1: Purification Decision Matrix.[1][2] Select your entry point based on the visual inspection of the crude material.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing during recrystallization. Why?
-
Cause: This is common with N-benzylated compounds.[1][2] It happens when the solution becomes supersaturated at a temperature above the melting point of the solvated product, or if water is added too quickly.[1]
-
Fix:
Q2: The Acid-Base precipitation yielded a gummy solid that is hard to filter.
-
Cause: Impurities (tars) co-precipitated because the acid was added too fast, or the final pH is too close to the isoelectric point of the impurities.[1][2]
-
Fix:
Q3: I still see a green tint after recrystallization.
-
Cause: Persistent Copper chelation (if Ullmann synthesis was used).[1][2]
-
Fix: Perform the Acid-Base Reprecipitation (Method A) again, but add Disodium EDTA (0.1M) to the basic solution before acidification. The EDTA will sequester the copper, keeping it in the aqueous filtrate while the NBAA precipitates.[1]
Q4: Is the "N-Nitroso" impurity a concern?
-
Analysis: Yes. If you used sodium nitrite at any point (unlikely for standard benzylation but possible in modified routes), N-Nitroso-N-Benzylanthranilic acid is a potential carcinogen [3].[1][2]
-
Detection: This impurity has a distinct UV profile.[1][2] Ensure your final HPLC method can resolve the N-Nitroso derivative from the main peak.[1][2]
Part 5: Summary Data Table
| Parameter | Specification / Target |
| CAS Number | 6622-55-5 |
| Appearance (Pure) | White to Off-White Crystalline Powder |
| Melting Point | 175 – 179°C [1, 2] |
| Solubility (Acidic) | Insoluble (Precipitates) |
| Solubility (Basic) | Soluble (forms Sodium Salt) |
| Recryst.[2] Solvent | Ethanol / Water (Mixed Solvent) |
References
-
ChemicalBook. (2024).[1][2] this compound Chemical Properties and Melting Point Data.Link[1][2]
-
Matrix Scientific. (2024).[1][2] Safety Data Sheet and Physical Properties: this compound (CAS 6622-55-5).[1][2][3][4]Link[1][2]
-
Veeprho. (2024).[1][2][5] N-Nitroso-N-Benzyl Anthranilic Acid Impurity Standards.Link[1][2]
-
Org. Syn. (1945).[1][2] General methods for purification of Anthranilic Acid derivatives (N-Phenylanthranilic acid reference). Organic Syntheses, Coll.[1][2] Vol. 2, p.15. Link
Sources
Technical Support Center: N-Benzylanthranilic Acid Stability & Optimization
Ticket System Status: 🟢 Operational Current Topic: Stability Protocol #NBAA-001 Subject: Preventing Thermal and Acid-Catalyzed Decarboxylation of N-Benzylanthranilic Acid
Executive Summary: The Stability Challenge
Welcome to the Process Optimization Desk. You are likely here because you are observing yield losses during the handling or cyclization of This compound (NBAA) .
The core issue is competing kinetics . NBAA contains an electron-rich amino group ortho to a carboxylic acid. This structural motif creates a "perfect storm" for decarboxylation (loss of
The Golden Rule: To prevent decarboxylation, you must either maintain temperatures below 100°C or accelerate the desired reaction (e.g., cyclization) so it outcompetes the rate of
The Mechanism: Why It Decarboxylates[1][2][3]
Understanding the enemy is the first step to defeating it. Decarboxylation in anthranilic acid derivatives is not random; it is driven by the formation of a zwitterionic intermediate .
The Pathway Diagram
The following diagram illustrates the "Danger Zone" (Decarboxylation) versus the "Target Zone" (Cyclization/Stable Handling).
Figure 1: Competing reaction pathways. Decarboxylation is the thermodynamic sink, while cyclization requires kinetic control.
Mechanistic Insight:
The ortho-amino group acts as an internal base, accepting a proton from the carboxylic acid. This forms a zwitterion.[1] High thermal energy or protic solvents stabilize this transition state, facilitating the cleavage of the C-C bond and release of
Troubleshooting Guide (FAQs)
Our support team has compiled the most frequent user tickets regarding NBAA instability.
Ticket #401: "My product turns into an oil during recrystallization."
Diagnosis: You likely exceeded the thermal threshold. NBAA melts at ~177-179°C, but decarboxylation can begin significantly lower (approx. 140-150°C) or even at 100°C in boiling water/acid [2]. The "oil" is likely N-benzylaniline , which has a much lower melting point (~37°C). Solution:
-
Do not boil in high-boiling solvents (e.g., xylene, DMF) for extended periods.
-
Protocol: Recrystallize from Ethanol/Water or Acetic Acid at moderate temperatures (<80°C). If using vacuum drying, ensure the oven is set
.
Ticket #402: "I am trying to cyclize to Acridone using H2SO4, but yield is low."
Diagnosis: Thermodynamic vs. Kinetic Control failure. While sulfuric acid is a classic cyclizing agent, the high heat often required (100°C+) accelerates decarboxylation faster than ring closure. Solution: Switch to Kinetic Control Reagents .
-
Use Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) . These reagents act as Lewis acids and dehydrating agents, accelerating the acylium ion formation (ring closure) at lower temperatures (80-100°C) compared to bulk mineral acids [3].
Ticket #403: "Can I store NBAA in solution?"
Diagnosis: Hydrolytic instability. Solution:
-
No. In solution, especially protic solvents (methanol, water), the equilibrium allows for slow proton transfer.
-
Protocol: Store as a dry powder. Keep in an amber vial (light can trigger radical degradation) at Room Temperature (15-25°C).
Experimental Protocols: Preventing Decarboxylation
Protocol A: Safe Purification (Recrystallization)
Standard thermal recrystallization is risky. Use this modified low-temp method.
| Parameter | Specification | Reason |
| Solvent System | Ethanol (95%) | Good solubility differential; BP (78°C) is well below decarboxylation threshold. |
| Max Temp | 75°C | Safety margin against thermal degradation. |
| Acid/Base | AVOID strong acids | Acid catalysis lowers the activation energy for |
| Drying | Vacuum Desiccator | Avoids thermal ovens. |
Steps:
-
Dissolve crude NBAA in minimum boiling ethanol (approx. 75°C).
-
Immediately remove from heat once dissolved. Do not reflux "to ensure mixing."
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Filter and dry under vacuum at room temperature.
Protocol B: Kinetic Control Cyclization (Acridone Synthesis)
If your goal is to react the acid group without losing it, you must activate it faster than it degrades.
Reagent: Polyphosphate Ester (PPE) or Eaton's Reagent (7.7 wt%
-
Setup: Flame-dried flask, Argon atmosphere.
-
Mix: Combine NBAA (1 eq) with Eaton's Reagent (5-10 volumes).
-
Reaction: Heat to 70-80°C (Strict control).
-
Note: Standard protocols might say 100°C+. By keeping it at 80°C, you favor the intramolecular Friedel-Crafts acylation over the unimolecular decarboxylation.
-
-
Quench: Pour onto ice/water. The acridone will precipitate; the decarboxylated byproduct (if any) usually remains as an oil or is washed away.
Decision Matrix: Process Optimization
Use this flow to determine the safe operating window for your specific experiment.
Figure 2: Decision matrix for handling this compound.
References
-
Dunn, G. E., et al. (1968). "The Decarboxylation of Anthranilic Acid." Canadian Journal of Chemistry, 46(18), 2917–2923.
-
ChemicalBook. (2024). "this compound Properties and Stability Data." ChemicalBook Database.[2]
-
Gensler, W. J. (1957). "Recent Developments in the Synthesis of Acridines." Heterocyclic Compounds, Vol 9. (General reference on kinetic control in acridone synthesis). 3[4][5]
-
Master Organic Chemistry. (2022). "Decarboxylation Mechanisms: Beta-Keto Acids and Related Derivatives." Master Organic Chemistry.
Disclaimer: This guide is for research purposes only. This compound is a controlled substance precursor in some jurisdictions. Ensure all activities comply with local laws (e.g., DEA List I Chemical regulations in the US).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6622-55-5 [chemicalbook.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzylanthranilic Acid (NBA)
Stability, Degradation & Analytical Troubleshooting[1]
Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts.[1] Scope: Thermal decarboxylation risks, oxidative discoloration, and impurity profiling.[1]
Core Stability Profile
N-Benzylanthranilic acid (NBA) is a critical intermediate often used in the synthesis of acridines and non-steroidal anti-inflammatory drugs (NSAIDs).[1] While chemically robust under ambient conditions, it possesses a "Achilles' heel" inherent to the anthranilic acid scaffold: thermal decarboxylation and oxidative sensitivity at the secondary amine.[1]
Quick Reference Data
| Parameter | Specification / Behavior | Critical Threshold |
| CAS Number | 606-18-8 | - |
| Melting Point | 172–176°C (Decomposes) | >170°C triggers rapid decarboxylation.[1] |
| Appearance | White to off-white powder | Yellow/Brown indicates oxidation.[1] |
| Solubility | Soluble in EtOH, DMSO, Base; Insoluble in Water | Precipitates at pH < 4.0 .[1] |
| Storage | Desiccated, Dark, <25°C | Avoid Acidic Vapors (catalyzes degradation).[1] |
Module 1: Thermal Instability (Decarboxylation)
The Issue: Users often report "bubbling" during melting point determination or mass loss during drying steps. The Mechanism: Like all anthranilic acid derivatives, NBA is zwitterionic. Upon heating, particularly in the presence of proton sources, it undergoes unimolecular thermal decarboxylation. This reaction is irreversible and yields N-benzylaniline .[1]
Diagnostic Workflow
-
Symptom: Sample melts significantly below 172°C.[1]
-
Symptom: LC-MS shows a prominent peak at [M-44] (Loss of CO₂).[1]
Graphviz Pathway: Thermal Decarboxylation
Caption: Thermal degradation pathway of NBA yielding N-benzylaniline via decarboxylation.
Troubleshooting Q&A
Q: I am drying my synthesized NBA in an oven at 80°C, but the purity is dropping. Why? A: While 80°C is generally safe for pure material, the presence of residual mineral acids (from synthesis workup) can catalyze decarboxylation even at sub-melting temperatures.
-
Fix: Ensure the final wash of your filter cake is neutral (pH 6-7).[1]
-
Fix: Use a vacuum oven to lower the required drying temperature to <50°C.
Q: Can I reflux NBA in acidic solvents? A: No. Refluxing in acidic media (e.g., acetic acid) will rapidly convert NBA to N-benzylaniline or trigger cyclization side-reactions depending on the reagents present.[1]
Module 2: Oxidative & Photochemical Degradation
The Issue: White powder turns yellow or brown upon storage. The Mechanism: The secondary amine (-NH-) and the benzylic carbon are susceptible to radical oxidation.[1] UV light accelerates the formation of radical cations (Ar-NH[1]•+), which couple to form colored quinoid species or azobenzene-like impurities.[1]
Storage Protocol (Self-Validating)
-
Container: Amber glass (blocks UV <400nm).
-
Headspace: Flush with Argon/Nitrogen (removes O₂).
-
Desiccant: Silica gel pack (prevents moisture-mediated hydrolysis).[1]
Graphviz Pathway: Oxidative Stress
Caption: Oxidative degradation leading to discoloration and cleavage products.[1]
Module 3: Analytical Troubleshooting (HPLC)
The Issue: "Ghost peaks" or poor peak shape in HPLC analysis. The Cause:
-
Tailing: The secondary amine interacts with silanols on the column.
-
Retention Shifts: The carboxylic acid (pKa ~4-5) ionizes if mobile phase pH is not controlled.[1]
Recommended HPLC Method (Stability Indicating)
This method separates NBA from its key degradants: Anthranilic Acid (hydrolysis), N-Benzylaniline (decarboxylation), and Benzaldehyde (oxidation).[1]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6mm, 5µm | Standard lipophilic retention.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses acid ionization; reduces amine tailing.[1] |
| Mobile Phase B | Acetonitrile | Strong elution for the benzyl group. |
| Gradient | 20% B to 80% B over 15 mins | Elutes polar degradants early, NBA later.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV 254 nm (and 330 nm) | 330 nm is specific for the anthranilic core; helps ignore solvent fronts. |
Troubleshooting Q&A
Q: My NBA peak is splitting. A: This is likely a solvent mismatch. NBA has poor water solubility.[2] If you dissolve your sample in 100% DMSO or MeOH and inject a large volume into a high-water mobile phase, the compound precipitates at the column head.[1]
-
Fix: Dissolve sample in Mobile Phase (or 50:50 ACN:Water).
-
Fix: Reduce injection volume to <10 µL.
Q: I see a small peak eluting after NBA. A: This is likely N-Benzylaniline .[1] It is less polar (lacks the -COOH group) and will retain longer on a C18 column.[1] This confirms thermal degradation.[1]
References
-
Thermal Stability of Benzoic Acid Derivatives: Svek, K. et al. "Degradation of benzoic acid and its derivatives in subcritical water."[3] Journal of Supercritical Fluids, 2010.[1] (Validates decarboxylation pathways of anthranilic acids at >150°C).[1]
-
Decarboxylation Mechanisms: Dunn, G.E. et al.[1] "The Decarboxylation of Anthranilic Acid."[4] Canadian Journal of Chemistry, 1955.[1] (Foundational mechanism for zwitterionic decarboxylation).
-
HPLC Method Development for Anthranilates: Kadin, H. "Analysis of anthranilic acid by liquid chromatography." Journal of Chromatography A, 1982.[1] (Basis for acidic mobile phase selection).
-
Acridone Cyclization Risks: Steingruber, H.S. et al.[1] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids."[1][5][6] Arkivoc, 2025.[1][5][6] (Highlights the reactivity of the anthranilic acid scaffold under catalytic conditions).
Sources
Technical Support Center: N-Benzylanthranilic Acid (NBAA) Stability & Degradation Profiling
Current Status: Operational Topic: Degradation Pathways, Analytical Troubleshooting, and Stability Protocols Ticket ID: NBAA-DEG-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
N-Benzylanthranilic Acid (NBAA) (CAS: 6622-55-5) acts as a critical intermediate in the synthesis of acridines and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its amide analog (N-benzoylanthranilic acid), NBAA contains a secondary amine with a benzylic methylene bridge .
The Critical Instability Factor: The benzylic carbon (–CH₂–) adjacent to the nitrogen is the "Achilles' heel" of this molecule. It is highly susceptible to oxidative dealkylation (both enzymatic and abiotic). Researchers often mistake the disappearance of NBAA for "sticking" to columns, when it has actually degraded into Anthranilic Acid and Benzaldehyde (which rapidly oxidizes to Benzoic Acid).
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes: Oxidative Dealkylation (Major) and Ring Hydroxylation (Minor/Metabolic).
Figure 1: Mechanistic pathway of this compound degradation showing the critical cleavage of the C-N bond via oxidative mechanisms.
Analytical Troubleshooting (Q&A)
Issue 1: "I see 'Ghost Peaks' appearing in my HPLC chromatogram during stability testing."
Diagnosis: You are likely observing Benzaldehyde or Benzoic Acid .
-
Mechanism: In solution, particularly under light or oxidative stress, the benzylic C-N bond cleaves. Benzaldehyde is an immediate product but is volatile and reactive; it often oxidizes to Benzoic Acid before analysis.
-
Verification: Check the retention time (RT) of the unknown peaks against pure Benzoic Acid standards. Benzoic acid typically elutes earlier than NBAA on C18 columns due to higher polarity (depending on pH).
Corrective Action:
-
Buffer pH: Ensure your mobile phase pH is controlled (pH 2.5–3.0). Both NBAA and Anthranilic acid are amphoteric. At neutral pH, peak tailing increases.
-
Wavelength: Monitor at 254 nm (general) and 330 nm (specific to the anthranilate conjugation). Benzoic acid absorbs poorly at 330 nm, helping distinguish it from the parent.
Issue 2: "My recovery rates in microsomal (liver) assays are near zero."
Diagnosis: NBAA is a "high clearance" substrate.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C families) rapidly attack the benzylic hydrogen [1]. This is not an extraction failure; it is rapid metabolic turnover.
-
Verification: Perform a "Time Zero" control with heat-inactivated microsomes. If recovery is 100%, the loss is enzymatic.
Corrective Action:
-
Use 1-Aminobenzotriazole (ABT) as a non-specific P450 inhibitor in a parallel incubation. If NBAA stability is restored, the degradation is confirmed as P450-mediated oxidative dealkylation.
Issue 3: "The compound turns yellow/brown in solid state storage."
Diagnosis: Photochemical instability (Photo-oxidation).
-
Mechanism: Anthranilic acid derivatives are photosensitive. Upon UV exposure, they can undergo radical formation, leading to polymerization or cyclization into acridone-like impurities (highly colored) [2].
Corrective Action:
-
Store in amber glass vials .
-
Flush headspace with Argon (heavier than Nitrogen, better protection for solids) to minimize oxidative radical propagation.
Validated Experimental Protocols
Protocol A: Forced Degradation Profiling (Oxidative Stress)
Purpose: To confirm the susceptibility of the benzylic position.
| Step | Action | Technical Note |
| 1 | Preparation | Dissolve NBAA to 1 mg/mL in Acetonitrile/Water (50:50). |
| 2 | Stress Agent | Add 30% H₂O₂ to reach a final concentration of 3%. |
| 3 | Incubation | Incubate at RT for 4 hours (Protect from light to isolate chemical oxidation). |
| 4 | Quenching | Quench with Sodium Metabisulfite solution (excess) before injection. |
| 5 | Analysis | Inject on HPLC-PDA. Look for the disappearance of Parent (RT ~15 min) and appearance of Anthranilic Acid (RT ~5 min) and Benzoic Acid (RT ~8 min). |
Protocol B: Biological Stability Assay (Microsomal)
Purpose: To determine intrinsic clearance via metabolic pathways.
-
System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Initiation: Pre-incubate (5 min at 37°C). Start reaction with NADPH (1 mM final).
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 mins.
-
Termination: Crash into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines half-life: .
Reference Data: Physicochemical Properties
| Property | Value | Relevance to Degradation |
| pKa (Acid) | ~3.9 | Ionized at physiological pH; affects extraction efficiency. |
| pKa (Base) | ~2.1 | Protonation of amine deactivates oxidation (acid stabilizes). |
| LogP | 3.6 | High lipophilicity drives it into CYP450 active sites [3]. |
| UV Max | 285 nm, 330 nm | Use 330 nm to filter out simple benzoic impurities. |
References
-
Mechanism of Benzylic Oxidation: Title: Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde.[1] Source: Journal of the American Chemical Society (via PubMed). Link:[Link] Relevance: Establishes the mechanism of oxidative dealkylation at the N-benzyl position.
-
Photostability Standards: Title: ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Source: European Medicines Agency (EMA). Link:[Link] Relevance: The regulatory framework for testing light-sensitivity of anthranilic derivatives.
-
Anthranilic Acid Biodegradation: Title: Biodegradation kinetics of benzoic and anthranilic acids by Micrococcus sp. Source: NIScPR Online Periodical Repository. Link:[Link] Relevance: Describes the fate of the primary degradant (Anthranilic acid) in environmental/microbial systems.[2]
-
Fenamate Analog Stability: Title: Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC.[3] Source: Asian Journal of Chemistry / ResearchGate. Link:[Link] Relevance: Provides validated HPLC conditions for N-phenyl analogs, directly applicable to N-benzyl separation.
Sources
- 1. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of o-nitrobenzoate via anthranilic acid (o-aminobenzoate) by Arthrobacter protophormiae: a plasmid-encoded new pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Benzylanthranilic Acid
Executive Summary & Quick Reference
N-Benzylanthranilic acid (NBAA) is a critical intermediate in the synthesis of acridones and other heterocyclic pharmaceuticals. Its purification is often complicated by its tendency to "oil out" (separate as a liquid phase) rather than crystallize, and its susceptibility to oxidation (discoloration).
The primary recommended solvent system is Ethanol (95%) or a binary system of Ethanol/Water . For highly crude bulk material, Glacial Acetic Acid is a viable alternative.
Physicochemical Data Table
| Property | Value | Notes |
| CAS Number | 6622-55-5 | |
| Target Melting Point | 176–179 °C | High purity samples may reach 182 °C [1]. |
| Primary Solvent | Ethanol (95%) | Best balance of yield and crystal quality. |
| Alternative Solvent | Ethanol : Water (4:1) | Use if recovery from pure EtOH is low. |
| Bulk Solvent | Glacial Acetic Acid | Good for removing inorganic salts; harder to dry. |
| Solubility Profile | Soluble in hot alcohols, acetic acid, alkali. Insoluble in water, hexanes. |
Standard Operating Procedure (SOP)
Protocol A: The Ethanol/Water Recrystallization (Recommended)
Best for: Final purification of synthesized material (e.g., from Ullmann or Reductive Amination).
The Mechanism: NBAA contains both a hydrophobic benzyl/phenyl region and a polar carboxylic acid tail. Boiling ethanol solubilizes the hydrophobic core, while the cooling process—assisted by the high dielectric constant of water—forces the molecule to organize into a lattice, excluding non-polar impurities (like unreacted benzyl chloride) and polar salts.
Step-by-Step Workflow:
-
Dissolution: Place crude NBAA in a flask. Add the minimum amount of boiling Ethanol (95%) required to dissolve the solid.
-
Tech Note: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and boil for 5 minutes.
-
-
Hot Filtration: If charcoal or insoluble salts are present, filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper.
-
Saturation Adjustment:
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath yet).
-
Critical Control Point: Rapid cooling here causes "oiling out."
-
-
Collection: Once crystals form at room temperature, cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter the crystals and wash with a small amount of ice-cold 50% aqueous ethanol.
Visualization: Recrystallization Workflow
Caption: Figure 1.[3][4] Standard workflow for the purification of this compound using the Ethanol/Water system.
Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out"
Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the flask upon cooling. This solidifies into a sticky gum later. Cause: The melting point of the impure solid is lower than the boiling point of the solvent mixture. The substance separates as a liquid (liquid-liquid phase separation) before it can crystallize. Corrective Action:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Add More Solvent: Add more Ethanol. The solution is too concentrated.
-
Seed It: Cool the solution very slowly. When the temperature is just above the oiling point, add a "seed crystal" of pure NBAA.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.
Issue 2: Persistent Pink or Brown Coloration
Symptom: The crystals are off-white, pink, or brown. Cause: Oxidation of the secondary amine or presence of trace anthranilic acid oxidation byproducts. Corrective Action:
-
Activated Charcoal: This is mandatory for colored batches. Ensure you filter the charcoal while the solution is hot to prevent premature crystallization in the funnel.
-
Acid Wash: If the color persists, dissolve the crude solid in dilute NaOH (forming the sodium salt), extract with ether (to remove non-acidic colored impurities), and then re-precipitate the acid by adding HCl [2]. Recrystallize the resulting precipitate.
Issue 3: Low Yield
Symptom: Very little solid is recovered after filtration. Cause:
-
Too much solvent: The mother liquor still holds significantly dissolved product.
-
pH issues: If the starting material was a salt (e.g., sodium N-benzylanthranilate), it will not crystallize from ethanol effectively. Corrective Action:
-
Concentrate the mother liquor (rotary evaporator) to half volume and cool again.
-
Check the pH of the crude material. Ensure it is the free acid. If necessary, acidify with dilute HCl to pH 3-4 before recrystallization.
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for common purification failures.
Advanced Technical Notes
-
Polymorphism: this compound has been reported with melting points ranging from 176°C to 183°C. The lower range (176-179°C) is acceptable for most synthetic applications (e.g., cyclization to acridones). The higher range (182-185°C) typically requires multiple recrystallizations or sublimation [3].
-
Esterification Risk: Do not reflux the compound in methanol or ethanol for extended periods (hours) in the presence of strong mineral acids (like H2SO4), as this promotes Fischer esterification, converting your acid into Ethyl N-benzylanthranilate.
-
Alternative Solvents:
-
Glacial Acetic Acid:[4][5] Excellent solvent power. Dissolve 1g of acid in approx 2-3 mL of boiling acetic acid. Cool to crystallize. Disadvantage: Difficult to dry completely; crystals may smell of vinegar.
-
Benzene/Petroleum Ether:[4] Historically used but discouraged due to toxicity (Benzene) [4].
-
References
-
Sigma-Aldrich. Product Specification: N-Phenylanthranilic acid (Analogous Structure Data).[6]Link (Accessed 2025). Note: N-phenyl and N-benzyl analogs share nearly identical purification protocols.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
-
Organic Syntheses. Acridone Preparation via N-Phenylanthranilic Acid. Coll. Vol. 2, p. 15 (1943); Vol. 19, p. 6 (1939). Link
-
PubChem. Compound Summary: this compound.[3] National Library of Medicine. Link
Sources
- 1. youtube.com [youtube.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Phenylanthranilic acid 98 91-40-7 [sigmaaldrich.com]
Technical Support Center: N-Benzylanthranilic Acid (NBA) Assay Optimization
Topic: Overcoming Poor Solubility & Precipitation in Biological Assays
Introduction: The Solubility Paradox of NBA
User Query: "Why does N-Benzylanthranilic acid precipitate in my assay buffer despite being dissolved in DMSO? My IC50 curves are erratic."
Scientist's Analysis: this compound (NBA) presents a classic medicinal chemistry challenge: it is an amphiphilic weak acid .[1]
-
The Acidic Core: The anthranilic acid moiety has a pKa of approximately 3.8 – 4.2 . At physiological pH (7.4), it exists primarily as an anion (deprotonated).[1] Theoretically, this charge should aid solubility.
-
The Lipophilic Shield: The N-benzyl substitution adds a bulky, hydrophobic aromatic ring (LogP ~3.6).
The Conflict: While the charge says "dissolve," the benzyl group drives hydrophobic aggregation . When you dilute a concentrated DMSO stock into an aqueous buffer, the hydrophobic effect often wins, causing "crashing out" (precipitation) or the formation of colloidal aggregates that scatter light and sequester the compound, leading to false negatives or erratic data.[1]
Module 1: The "DMSO Crash" & The Intermediate Dilution Protocol
The Issue: Directly spiking 100% DMSO stock into an aqueous buffer (e.g., 1 µL stock into 99 µL buffer) creates a momentary zone of supersaturation. The NBA molecules aggregate before they can disperse.
The Solution: Solvent Shifting (The Intermediate Plate) Do not jump from 100% organic to 100% aqueous. Use an intermediate dilution step to "acclimatize" the molecule.
Protocol: The 3-Step "Shift" Dilution
Standard direct dilution often fails.[1] Use this method instead.
-
Step 1 (Source): Prepare your Master Stock in 100% DMSO (e.g., 10 mM).[1]
-
Step 2 (Intermediate): Dilute the Master Stock 1:10 or 1:20 into an Intermediate Solvent (50% DMSO / 50% Buffer or pure Ethanol).
-
Step 3 (Assay): Dilute the Intermediate mix into your Final Assay Buffer.
Why this works: The intermediate step prevents the local shock of water molecules surrounding the hydrophobic benzyl ring, allowing ordered solvation shells to form.
Visualization: The Solvent Shift Workflow
Figure 1: Comparison of high-risk direct spiking vs. the recommended intermediate solvent shift method to prevent kinetic precipitation.
Module 2: pH Criticality & Buffer Composition
The Issue: NBA is a weak acid. If your assay buffer is slightly acidic (pH < 6.0), a significant portion of NBA will protonate, becoming neutral and highly insoluble.[1]
The Golden Rule of pH:
Troubleshooting Table: Buffer Selection
| Buffer System | Suitability for NBA | Notes |
| PBS (pH 7.4) | Moderate | Standard, but high salt can promote "salting out" of hydrophobic drugs.[1] |
| HEPES (pH 7.5) | High | Better organic solvent tolerance than phosphate buffers.[1] |
| Acetate (pH 5.0) | CRITICAL FAILURE | pH is too close to pKa.[1] NBA will precipitate immediately.[1] |
| Tris (pH 8.0) | High | Higher pH ensures full ionization (solubility).[1] |
Module 3: Advanced Formulation (Excipients)
The Issue: Even at neutral pH, the benzyl ring may cause NBA to stick to plastic tips or plate walls (adsorption), reducing the effective concentration.[1]
The Solution: Carrier Molecules Add a "solubility chaperone" to your assay buffer.
Protocol: Preparing a Carrier-Fortified Buffer
Option A: Non-Ionic Surfactant (Recommended for Enzyme Assays) [1]
-
Prepare a 10% stock of Tween-20 or Triton X-100 .[1]
-
Add to your assay buffer to a final concentration of 0.01% (v/v) .
Option B: Cyclodextrin Complexation (Recommended for Cell Assays) [1]
-
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
-
Dissolve HP-β-CD in water to 20% (w/v).[1]
-
Use this as the diluent for your intermediate step.[3]
Module 4: Diagnostic Flowchart
User Query: "I'm not sure if it's precipitating or if the compound is just inactive. How do I tell?"
Scientist's Guide: Use this logic flow to diagnose the root cause of assay failure.
Figure 2: Diagnostic workflow to distinguish between solubility failure and surface adsorption.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, NBA is soluble in ethanol. However, ethanol evaporates faster than DMSO, which can lead to "edge effects" in 384-well plates.[1] If using ethanol, seal plates immediately.
Q2: My IC50 shifts when I change the protein concentration. Why? A: This is a hallmark of aggregation-based inhibition . If NBA forms colloids, they sequester enzyme non-specifically.
-
Test: Add 0.01% Triton X-100.[1] If the inhibition disappears or the IC50 shoots up, your compound was acting as a "promiscuous aggregator," not a specific inhibitor.
Q3: Is NBA light sensitive? A: Anthranilic acid derivatives can be sensitive to photo-oxidation over long periods.[1] While not critical for a 1-hour assay, store DMSO stocks in amber vials or wrapped in foil.[1]
Q4: What is the maximum DMSO concentration I can use? A: Most enzymes tolerate up to 5% DMSO, but cells often tolerate only 0.1% - 0.5%.
-
For Cells: You must use the "Intermediate Dilution" method (Module 1) to keep final DMSO low while preventing precipitation during the dilution.
References
-
PubChem. 2-(Benzylamino)benzoic acid (this compound) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
NCATS Assay Guidance Manual. Compound Management and Solubility. NCBI Bookshelf.[1] Available at: [Link]
-
Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Chemical & Engineering Data. (Contextual reference for anthranilic acid derivative solubility behavior). Available at: [Link][1]
Sources
N-Benzylanthranilic Acid: Scale-Up & Process Control
Technical Support Center | Application Guide 04-B
To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Process Development Group Subject: Optimization and Troubleshooting for N-Benzylanthranilic Acid Synthesis (100g – 5kg Scale)
Executive Summary & Route Selection
This compound (NBA) is a critical pharmacophore, serving as the immediate precursor for acridone alkaloids and NSAIDs (e.g., mefenamic acid analogues). While bench-scale synthesis is trivial, scaling to pilot quantities (>100g) introduces specific challenges regarding exotherm management , impurity purging (specifically N,N-dibenzyl species), and regulatory compliance (nitrosamine risks).
We generally recommend Reductive Amination for pharmaceutical-grade applications due to its milder thermal profile and cleaner impurity baseline compared to the Ullmann or Direct Alkylation routes.
Strategic Decision Matrix
Use the following logic flow to determine the optimal route for your specific constraints.
Figure 1: Route selection logic based on regulatory and economic constraints.
Core Protocol: Reductive Amination (The "Gold Standard")
Scale: 500g Input | Expected Yield: 85-92% | Purity: >99% HPLC
This protocol minimizes the risk of over-alkylation by forming the imine in situ before reduction.
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Parameter |
| Anthranilic Acid | 1.0 | Substrate | Solid addition; ensure free-flowing. |
| Benzaldehyde | 1.05 | Electrophile | Freshly distilled if yellow (oxidation leads to benzoic acid). |
| Methanol | 10 Vol | Solvent | Anhydrous preferred to speed up imine formation. |
| NaBH4 | 0.6* | Reducing Agent | Must be added slowly. 1 mol NaBH4 reduces 4 mols imine. |
| Acetic Acid | Cat. | Catalyst | Optional; accelerates imine formation. |
Step-by-Step Workflow
1. Imine Formation (The Equilibrium Step)
-
Action: Charge Anthranilic acid and Methanol into the reactor. Start agitation. Add Benzaldehyde in a single portion.
-
Observation: The slurry will likely dissolve and then re-precipitate as the imine (Schiff base) forms. Color changes to yellow/orange.
-
Scientist's Note: Do not rush this. Stir for 2–4 hours at 25°C. If the imine does not form completely, the unreacted aldehyde will reduce to benzyl alcohol (difficult to purge) and the anthranilic acid will remain unreacted.
2. Reduction (The Safety Critical Step)
-
Action: Cool the mixture to 0–5°C.
-
Action: Add NaBH4 pellets/granular in portions over 60–90 minutes.
-
Safety Warning: Hydrogen Evolution.
. Ensure reactor venting is open and scrubber is active. -
Exotherm Control: Maintain internal temperature <15°C. Higher temperatures promote dimer formation.
3. Quench & Work-up (The pH Swing)
-
Action: Quench with water (5 Vol) followed by slow addition of Acetic Acid or dilute HCl until pH is neutral.
-
Action: Distill off Methanol under vacuum (Max temp 45°C).
-
Action: Basify residue with 10% NaOH to pH >10. (Product dissolves as sodium salt; impurities like benzyl alcohol remain organic).
-
Action: Wash aqueous layer with Ethyl Acetate (removes organics).
-
Action: Acidify aqueous layer slowly to pH 3.5–4.0 .
-
Result: Product precipitates as a cream/white solid.
Troubleshooting & FAQs
Field-tested solutions for common scale-up failures.
Q1: "My product formed a gummy ball instead of a filterable solid. What happened?"
Root Cause: Rapid acidification or incorrect pH endpoint. The Fix: this compound behaves as a zwitterion near its isoelectric point.
-
Re-dissolve the gum in dilute NaOH (pH 10).
-
Heat the solution to 40°C.
-
Acidify very slowly (over 1 hour) with vigorous stirring.
-
Stop acidification exactly at pH 3.8–4.0 . Going too low (pH < 2) protonates the amine, increasing solubility and trapping inorganic salts.
Q2: "I see a persistent impurity at RRT 1.2 (approx) in HPLC. It's not Benzyl Alcohol."
Root Cause: N,N-Dibenzylanthranilic acid (Over-alkylation). Mechanism: Once the mono-benzyl product forms, it is more nucleophilic than the starting anthranilic acid. If excess benzaldehyde is present and the temperature is high, the second alkylation occurs. Prevention:
-
Strictly control Benzaldehyde stoichiometry (1.05 eq max).
-
Keep reduction temperature <10°C.
-
Purification: The N,N-dibenzyl impurity does not form a stable zwitterion. It is much less soluble in the pH 3–4 range or can be removed by slurring the final solid in Hexane/Ether (the impurity is lipophilic, the product is not).
Q3: "The reaction stalled. I still have 10% starting material."
Root Cause: Water in the solvent inhibiting imine formation.
The Fix:
Imine formation is an equilibrium:
-
Immediate Fix: Add a dehydrating agent (molecular sieves) or use Trimethyl Orthoformate (TMOF) as a water scavenger (5-10 mol%) during the imine formation step.
Impurity Profile & Regulatory Safety
For drug development, the following impurities must be monitored.
Critical Impurity: N-Nitroso-N-Benzylanthranilic Acid
-
Origin: Reaction of the secondary amine product with nitrosating agents (nitrites in water, trace NOx in air).
-
Risk: Class 1 Carcinogen (Mutagenic).
-
Control Strategy:
-
Use Nitrite-free water for all washes.
-
Avoid using Sodium Nitrite/HCl for quenching (common in other diazonium chemistry, fatal here).
-
Test: LC-MS/MS limit test required for GMP release.
-
Process Flow & Impurity Rejection Logic
Figure 2: Purification logic relying on the amphoteric nature of the molecule.
References
-
Reductive Amination Scale-Up
-
Ullmann Coupling Variants
-
Ma, D., et al. (2003). "Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives." Organic Letters / NIH PubMed.
- Note: Defines the modern Cu-catalyzed conditions avoiding high-temp reflux.
-
-
Isoelectric Point & Purification
-
Biotage Application Notes (2023).[4] "How to use the isoelectric point to inform your peptide purification."
- Note: While focused on peptides, the pI logic (pH 3-4 precipitation)
-
-
Impurity Characterization
-
Prieto-Blanco, M. C., et al. (2009).[5] "Analysis of residual products in benzyl chloride used for the industrial synthesis." Journal of Chromatographic Science.
- Note: Critical for understanding impurities if Route C (Direct Alkylation)
-
-
Nitrosamine Awareness
-
Veeprho Standards. "N-Nitroso-N-Benzyl Anthranilic Acid Reference Standard."
- Note: Reference for the specific CAS and structure of the critical safety impurity.
-
Sources
- 1. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization in N-Benzylanthranilic Acid Synthesis
Subject: Troubleshooting Catalyst Deactivation & Poisoning Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Diagnostic Triage: Is it Poisoning or Process Failure?
Before altering catalyst loads, use this diagnostic logic to distinguish between true catalyst poisoning (chemical deactivation) and process limitations (kinetic/thermodynamic barriers).
Figure 1: Diagnostic decision tree for isolating catalyst failure modes.
Method A: Reductive Amination (Pd/C)
Reaction: Anthranilic Acid + Benzaldehyde + H₂ → N-Benzylanthranilic Acid Catalyst: Palladium on Carbon (5-10% Pd/C)
Critical Protocol Parameters
-
Solvent: Methanol or Ethanol (Must be Sulfur-free, <1 ppm).
-
Pressure: 1–3 bar H₂ (Balloon or low pressure usually sufficient).
-
Temperature: 25–40°C (Higher temps promote decarboxylation of anthranilic acid).
Troubleshooting & FAQs
Q: The reaction starts fast but stops at ~50% conversion. Adding more catalyst helps briefly. Is this poisoning? A: This is likely Product Inhibition (Self-Poisoning), not impurity poisoning.
-
Mechanism: The product, this compound, is a secondary amine with a carboxylic acid tail. It can chelate to the Pd surface more strongly than the primary amine starting material, effectively "coating" the active sites.
-
Solution:
-
Increase Solvent Volume: Dilution reduces the competitive adsorption of the product.
-
Solvent Switch: Switch to a solvent that better solvates the product (e.g., EtOAc/EtOH mixture) to keep it off the catalyst surface.
-
Q: My catalyst is dead upon addition (0% conversion). I am using technical grade Toluene. A: This is Classic Sulfur Poisoning .
-
Mechanism: Technical grade aromatic solvents (Toluene, Benzene) often contain Thiophene or Mercaptans. Sulfur has a high affinity for Pd, forming a Pd-S bond that is irreversible under standard hydrogenation conditions.
-
Validation: Run a "spot test" with a known clean standard (e.g., nitrobenzene reduction). If that fails, your solvent is the vector.
-
Fix: Use HPLC-grade solvents or wash technical solvents with conc. H₂SO₂ followed by distillation.
Q: I see significant formation of 2-aminobenzyl alcohol. Is the catalyst too active? A: This is a Selectivity Failure , not poisoning.
-
Mechanism: Anthranilic acid is susceptible to over-reduction.[1] The carboxylic acid group is generally stable, but in the presence of amine-coordinated Pd, the activation energy for carbonyl reduction drops.
-
Fix:
-
Poison the Catalyst (Intentionally): Use Sulfided Pd/C . The sulfur modification reduces the hydrogenation activity just enough to prevent carbonyl reduction while allowing imine reduction.
-
Control pH: slightly acidic conditions (Acetic acid, 1 eq) promote imine formation over carbonyl reduction.
-
Method B: Ullmann-Type Condensation (Copper)
Reaction: 2-Chlorobenzoic Acid + Benzylamine (or Anthranilic Acid + Benzyl Halide) Catalyst: CuI, Cu₂O, or Cu powder + Ligand (e.g., L-Proline, Phenanthroline)
Critical Protocol Parameters
-
Base: K₂CO₃ or Cs₂CO₃ (Particle size matters).
-
Atmosphere: Inert (N₂ or Ar) is mandatory for Cu(I) stability.
-
Temperature: 80–110°C.
Troubleshooting & FAQs
Q: The reaction mixture turned from brick-red to bright blue/green, and conversion stopped. A: Your catalyst has suffered Oxidative Deactivation .
-
Mechanism: The active species is Cu(I).[2] If oxygen enters the system, Cu(I) oxidizes to Cu(II) (blue/green species), which is catalytically inactive for the oxidative addition of the aryl halide.
-
Fix:
-
Degas all solvents (sparge with N₂ for 20 mins).
-
Add a reducing agent: 10-20 mol% Ascorbic Acid can reduce in-situ formed Cu(II) back to active Cu(I).
-
Q: I am using K₂CO₃ as a base, but the reaction is extremely slow. Is the Copper poisoned by the chloride? A: It is likely Ligand Exchange Inhibition by the carbonate.
-
Mechanism: Recent mechanistic studies indicate that carbonate anions (CO₃²⁻) can bridge copper centers or displace the labile ligands required for the catalytic cycle.
-
Fix:
-
Change Base: Switch to K₃PO₄ or Cs₂CO₃. Cesium bases often have better solubility profiles that prevent surface coating of the copper source.
-
Ligand Load: Ensure you have a ligand (e.g., 2-acetylcyclohexanone or L-proline) in 2:1 ratio to Cu to outcompete the carbonate binding.
-
Q: Can I use Cu powder (Bronze) instead of CuI to save money? A: Yes, but beware of Surface Oxide Passivation .
-
Issue: Commercial copper powder is often coated in a thin layer of CuO (Copper Oxide).
-
Pre-treatment: Wash the Cu powder with dilute HCl (2%) to remove the oxide layer, then rinse with water, then acetone, and dry under vacuum immediately before use.
Poison Identification Matrix
Refer to this table to identify potential poisons based on your reagents.
| Poison Class | Source | Mechanism | Reversibility | Mitigation Strategy |
| Sulfur (Thiophenes, Thiols) | Solvents (Toluene), Reagents | Irreversible binding to Pd/Cu active sites (d-orbital overlap). | Irreversible | Use Sulfided Pd/C (if applicable) or switch to HPLC-grade solvents. |
| Halides (I⁻ > Br⁻ > Cl⁻) | Aryl Halide precursors | Competitive adsorption; Halides occupy active sites. | Reversible | Wash catalyst with solvent; Increase temperature to promote desorption. |
| Amines (Product) | The Product (this compound) | Strong chelation (N-M bond) blocks substrate access. | Reversible | Dilute reaction; Use higher H₂ pressure; Acidic workup. |
| Oxygen | Leaks, Poor inerting | Oxidizes Cu(I) to inactive Cu(II). | Irreversible (without reductant) | Add Ascorbic Acid; Strict Schlenk technique. |
| Water | Solvents, Atmosphere | Hydrolysis of imine intermediate (Pd route). | N/A (Equilibrium) | Add molecular sieves (4Å) to shift equilibrium toward imine. |
Mechanistic Visualization: Competitive Adsorption
The following diagram illustrates how the product (this compound) acts as a poison by competing with the substrate for the catalyst surface.
Figure 2: Competitive adsorption mechanism where the product inhibits the catalyst.
References
-
Reductive Amination Mechanisms
- Title: Underlying Mechanisms of Reductive Amination on Pd-C
- Source:ACS C
- Relevance: Establishes the role of Pd-hydroxyl groups and competitive adsorption of amines.
-
URL:[Link]
-
Ullmann Reaction Deactivation
- Title: Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions.
- Source:Chemical Science (RSC).
- Relevance: Identifies carbonate ligation and halide inhibition as primary deactiv
-
URL:[Link]
-
Catalyst Poisoning Overview
-
Anthranilic Acid Reactivity
Sources
Technical Support Center: Ullmann Condensation of Anthranilic Acid
Status: Active Topic: Effect of Base & Troubleshooting Guide Ticket ID: ULL-AA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center for the Jourdan-Ullmann condensation. You are likely here because you are attempting to synthesize
In the condensation of anthranilic acid with aryl halides, the base is not merely a proton scavenger; it is a kinetic gatekeeper . It modulates the concentration of the active carboxylate species, influences the solubility of the copper catalyst, and—if mishandled—triggers the rapid thermal decomposition of your starting material.
This guide prioritizes causality over simple instructions. We will diagnose why your reaction failed and provide self-validating protocols to fix it.
Module 1: Critical Troubleshooting (The Emergency Room)
Issue 1: "My starting material is disappearing, but I'm isolating diphenylamine (or aniline), not my product."
Diagnosis: Thermal Decarboxylation.
This is the most common failure mode in anthranilic acid couplings. Anthranilic acid is thermally unstable above 180°C, and this instability is catalyzed by strong bases and copper. The carboxylate group, intended to direct the copper, instead leaves as
The Fix:
-
Lower the Temperature: You must operate below 140°C. To do this, you cannot use "classic" Ullmann conditions (Cu powder, 200°C). You must switch to a Ligand-Assisted protocol (see Module 3).
-
Buffer the Base: Switch from strong bases (KOH,
-BuOK) to milder carbonates ( ). If decarboxylation persists, use a phosphate base ( ) which provides a "softer" deprotonation environment. -
Reverse Addition: Do not heat the anthranilic acid and base together before adding the aryl halide. Ensure the aryl halide is present before the system reaches critical temperature.
Issue 2: "The reaction mixture turned dark black/brown and stalled after 1 hour."
Diagnosis: Catalyst Disproportionation / "Glazing". Copper(I) is unstable. If it disproportionates to Cu(0) (black precipitate) and Cu(II) (blue/green, inactive for oxidative addition), the cycle dies. This often happens if the base particle size is too large, creating a heterogeneous surface that becomes "glazed" with potassium halide salts, preventing further turnover.
The Fix:
-
Grind the Base: Anhydrous
must be micronized (mortar and pestle) immediately before use. -
Inert Atmosphere: Oxygen accelerates catalyst death. Degas your solvent (DMF/DMSO) by sparging with Argon for 15 minutes.
-
Ligand Stabilization: Use 1,10-phenanthroline or L-proline. These ligands stabilize the Cu(I) species, preventing it from crashing out as Cu(0).
Issue 3: "The reaction is blue, and no product is formed."
Diagnosis: Oxidation to Cu(II).
Your catalyst has oxidized. Cu(II) species (like
The Fix:
-
Add a mild reducing agent or ensure your solvent is strictly degassed.
-
Self-Check: If using CuI (white/off-white), the solution should remain yellow/orange/brown. If it turns bright blue/green immediately, your inert atmosphere is compromised.
Module 2: Base Selection & Mechanism
The choice of base dictates the reaction pathway. In the Jourdan-Ullmann reaction, the base performs two distinct roles:
-
Deprotonation: Converts the carboxylic acid (
) to the carboxylate, which acts as an LX-type ligand to coordinate Copper. -
Neutralization: Scavenges the HX generated during C-N bond formation.
Base Performance Matrix
| Base | Solubility (DMF) | Basicity | Risk of Decarboxylation | Recommendation |
| Moderate | Moderate | Medium | Standard. Best balance of rate vs. stability. | |
| Poor | Moderate | Low | Too Slow. Poor solubility in DMF leads to stalled reactions. | |
| High | Moderate | High | High Rate. Use only for unreactive aryl halides at lower temps (<100°C). | |
| High | Weak | Low | Specific Use. Good for soluble protocols but can coordinate/poison Cu. | |
| Moderate | Strong | Low | Modern Choice. Excellent for ligand-assisted protocols (Ma/Buchwald conditions). |
The "Cation Effect" (K+ vs Na+)
Potassium salts are superior to sodium salts in DMF/DMSO due to the larger ionic radius of
Module 3: Experimental Protocols
Protocol A: Modern Ligand-Assisted (Recommended)
Best for: High yields, valuable substrates, preventing decarboxylation. Ref: Modified from Ma et al. and Buchwald et al.
-
Reagents:
-
Anthranilic Acid (1.0 equiv)
-
Aryl Iodide (1.2 equiv) — Note: Aryl Bromides require longer times.
-
CuI (10 mol%)[1]
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv, anhydrous, finely ground) -
Solvent: DMSO or DMF (0.5 M concentration)
-
-
Procedure:
-
Step 1: Charge a Schlenk tube with CuI, Ligand, Base, and Anthranilic Acid.
-
Step 2: Evacuate and backfill with Argon (3x).
-
Step 3: Add Aryl Iodide and degassed solvent via syringe.
-
Step 4: Heat to 80–100°C (Do not exceed 110°C). Stir for 12–24h.
-
Step 5: Monitor via TLC/LCMS.
-
Workup: Dilute with water, acidify to pH 3-4 with 1M HCl (precipitates the fenamic acid), filter or extract with EtOAc.
-
Protocol B: Classic Jourdan-Ullmann (Legacy)
Best for: Scale-up of cheap materials where 60% yield is acceptable.
-
Reagents:
-
Procedure:
-
Heat mixture to 140–150°C .
-
Warning: Significant decarboxylation will occur. Yields typically capped at 50-60%.
-
Visualizing the Pathway
Mechanistic Flow & Base Intervention
The following diagram illustrates the catalytic cycle and exactly where the base exerts its effect (and where things go wrong).
Caption: The catalytic cycle highlights the dual role of the anthranilate anion: it acts as a substrate and a ligand. High temperatures divert this anion toward decarboxylation.
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Caption: Decision tree for diagnosing reaction failures based on color changes and impurity profiles.
References
-
Ullmann, F. (1903).[4] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
-
Samb, I., et al. (2014).[1] Copper-Catalyzed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Applications. Chemical Reviews, 114(10), 5203–5274.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6647–6651.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
Sources
- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
N-Benzylanthranilic acid vs N-phenylanthranilic acid
Topic: Comparative Technical Guide: N-Benzylanthranilic Acid (NBA) vs. N-Phenylanthranilic Acid (NPA)
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Scaffold vs. The Linker
In the landscape of medicinal and analytical chemistry, N-Phenylanthranilic acid (NPA) and This compound (NBA) represent two structurally related but functionally divergent motifs. While they share the core anthranilic acid (2-aminobenzoic acid) moiety, the substitution at the nitrogen atom—a rigid phenyl group in NPA versus a flexible benzyl group in NBA—dictates their reactivity, biological targets, and analytical utility.
-
NPA (Fenamic Acid): A conjugated, rigid system. It is the parent scaffold for Fenamate NSAIDs (e.g., Mefenamic acid), a potent redox indicator , and a direct precursor to acridones .
-
NBA: A non-conjugated, flexible system. It serves primarily as a synthetic intermediate for tetrahydroacridines and exhibits distinct CNS depressant properties, diverging from the anti-inflammatory profile of its phenyl analog.
Part 1: Chemical & Physical Profile[1][2]
The physicochemical differences stem from the methylene bridge (
| Feature | N-Phenylanthranilic Acid (NPA) | This compound (NBA) |
| CAS Number | 91-40-7 | 6622-55-5 |
| IUPAC Name | 2-(Phenylamino)benzoic acid | 2-(Benzylamino)benzoic acid |
| Molecular Weight | 213.23 g/mol | 227.26 g/mol |
| Structure Type | Diaryl amine (Conjugated) | Aralkyl amine (Non-conjugated) |
| pKa (Acid) | ~3.8 - 4.2 (Influence of N-phenyl) | ~3.9 (Closer to anthranilic acid) |
| Appearance | Grey-green to yellow powder | White to light yellow crystalline powder |
| Fluorescence | Dual Fluorescence (Due to Intramolecular Hydrogen Bonding & TICT) | Single Emission (Standard amine fluorescence) |
| Redox Potential | Inactive as standard redox indicator | |
| Solubility | Soluble in hot ethanol, ether, alkalis; Insoluble in cold water.[1] | Soluble in ethanol, DMSO; Low water solubility. |
Part 2: Functional Applications & Mechanism
Medicinal Chemistry: NSAID vs. CNS Activity
NPA (The Fenamate Scaffold): NPA is the pharmacophore for the Fenamate class of NSAIDs. The secondary amine and the carboxylic acid form a pseudo-six-membered ring via intramolecular hydrogen bonding, which is critical for binding to the Cyclooxygenase (COX) active site.
-
Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes. The
-phenyl ring fits into the hydrophobic channel of the enzyme. -
Mitochondrial Effect: NPA derivatives can induce mitochondrial permeability transition (MPT), leading to swelling and uncoupling of oxidative phosphorylation.
NBA (The CNS Depressant):
The insertion of the methylene bridge in NBA disrupts the specific geometry required for potent COX inhibition. Instead,
-
Mechanism: Modulation of GABAergic pathways or non-specific membrane stabilization. The flexible benzyl arm allows for different receptor docking compared to the rigid fenamates.
Synthetic Chemistry: Divergent Cyclization
The most critical difference for synthetic chemists is the outcome of cyclization reactions (e.g., with polyphosphoric acid or sulfuric acid).
-
NPA
Acridone: Cyclization yields 9-acridone (fully aromatic system) because the carbon is already part of an aromatic ring. -
NBA
Tetrahydroacridine: Cyclization typically targets the methylene carbon, often requiring oxidation to achieve full aromaticity, or yielding 9,10-dihydroacridines/tetrahydroacridines depending on the co-reactants.
Analytical Chemistry: Redox Indication
NPA is a classic redox indicator (Vanadium reagent).[3][4]
-
Mechanism: Under oxidizing conditions, two NPA molecules couple at the para-position of the phenyl ring to form a diphenylbenzidine derivative, which is further oxidized to a violet quinoid imine.
-
NBA lacks this capability because the benzyl group prevents the formation of the conjugated benzidine system required for the color change.
Part 3: Visualization of Pathways
Diagram 1: Synthesis & Cyclization Divergence
Caption: Divergent synthetic pathways. NPA (red path) leads to aromatic acridones; NBA (green path) leads to hydrogenated heterocyclic systems.
Diagram 2: NPA Redox Mechanism (Analytical Utility)
Caption: The redox mechanism of NPA. NBA cannot undergo this transformation due to the benzyl methylene block.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)
Standard method for Fenamate precursor.
Reagents:
-
o-Chlorobenzoic acid (0.1 mol)
-
Aniline (0.1 mol)
-
Potassium Carbonate (anhydrous, 0.1 mol)
-
Copper powder (catalytic amount, ~0.5 g)
-
Solvent: DMF or Amyl alcohol (optional, can be done neat).
Procedure:
-
Mix: In a round-bottom flask, combine o-chlorobenzoic acid, aniline,
, and Copper powder. -
Reflux: Heat the mixture to reflux (approx. 130-140°C) for 2–3 hours. The reaction mixture will turn deep blue/green.
-
Steam Distillation: Remove excess aniline via steam distillation.
-
Workup: Add activated charcoal to the remaining aqueous solution, boil for 10 mins, and filter hot.
-
Precipitation: Acidify the filtrate with concentrated HCl to pH ~3. The NPA precipitates as a grey-green solid.
-
Purification: Recrystallize from ethanol.
Protocol B: Synthesis of this compound (Alkylation)
Standard method for NBA.
Reagents:
-
Anthranilic acid (0.1 mol)
-
Benzyl chloride (0.1 mol)
-
Sodium Carbonate (
) or Triethylamine -
Solvent: Ethanol or Water/Ethanol mix.
Procedure:
-
Dissolve: Dissolve anthranilic acid in ethanol (or aqueous
solution). -
Addition: Add benzyl chloride dropwise while stirring.
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: Hexane/EtOAc).
-
Neutralization: If organic base was used, evaporate solvent. If inorganic base was used, acidify carefully with dilute acetic acid.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol/water.
Protocol C: Redox Indicator Test (Differentiation Assay)
Validates the identity of NPA vs. NBA.
-
Preparation: Dissolve 10 mg of the test substance in 10 mL of concentrated sulfuric acid (
). -
Observation 1: NPA solution is colorless to faint green.
-
Titration: Add 1 drop of 0.1 N Potassium Dichromate (
) solution. -
Result:
-
NPA: Immediate color change to deep violet/purple .
-
NBA: No violet color change (may darken or char due to acid, but lacks the specific redox transition).
-
References
-
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. (2024). Link
-
Dual fluorescence of N-phenylanthranilic acid: Effect of solvents, pH and beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). Link
-
Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological and Pharmaceutical Bulletin. (2012). Link
-
Organic Syntheses Procedure: Acridone. Organic Syntheses. (Coll. Vol. 2, p.15). Link
-
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications. (2003). Link
Sources
Comparative analysis of N-Benzylanthranilic acid and mefenamic acid
This guide provides a comparative technical analysis of N-Benzylanthranilic Acid and Mefenamic Acid , designed for researchers in medicinal chemistry and drug development.
From Structural Analog to Clinical Therapeutic
Executive Summary
This guide contrasts Mefenamic Acid , a clinically established Non-Steroidal Anti-Inflammatory Drug (NSAID), with This compound , a structural analog and chemical intermediate. While both share the anthranilic acid (2-aminobenzoic acid) scaffold, a single structural modification—the linker between the nitrogen and the second aromatic ring—dictates their divergent fates. Mefenamic acid utilizes a direct N-aryl bond to achieve the conformation required for Cyclooxygenase (COX) inhibition. In contrast, this compound possesses a methylene (-CH₂-) bridge, which disrupts COX binding affinity but activates the molecule for intramolecular cyclization, making it a critical precursor for acridone synthesis (antiviral/antitumor scaffolds).
Chemical & Structural Analysis (SAR)
The core distinction lies in the linker length and conformational rigidity .
-
Mefenamic Acid (Fenamate Class): Contains a secondary amine directly linking two phenyl rings. The steric hindrance from the ortho-methyl groups on the second ring forces the two aromatic systems into a non-coplanar, twisted conformation (L-shape). This specific geometry fits the hydrophobic channel of the COX enzyme active site.
-
This compound: Contains a methylene bridge (benzyl group). This additional carbon atom introduces flexibility and alters the distance between the aromatic rings, preventing the molecule from locking into the specific conformation required for potent COX inhibition.
Structural Comparison Diagram
Figure 1: Structural Activity Relationship (SAR) highlighting the critical linker difference.
Pharmacological & Physicochemical Profile[1][4][8][9][13][14][15]
Comparative Data Table
| Feature | Mefenamic Acid | This compound |
| CAS Number | 61-68-7 | 6622-55-5 |
| Molecular Weight | 241.29 g/mol | 227.26 g/mol |
| Primary Class | NSAID (Fenamate) | Chemical Intermediate / Acridone Precursor |
| Mechanism of Action | COX-1 / COX-2 Inhibition | Weak/Inactive on COX; Cyclization Substrate |
| LogP (Lipophilicity) | ~5.12 (Highly Lipophilic) | ~3.07 (Moderately Lipophilic) |
| pKa (Acidic) | 4.2 (Carboxylic acid) | ~3.89 (Predicted) |
| Solubility | Very low in water; soluble in alkali | Low in water; soluble in organic solvents |
| Clinical Use | Analgesic, Dysmenorrhea treatment | None (Research & Synthesis only) |
Mechanism of Action Divergence
While Mefenamic acid blocks prostaglandin synthesis, this compound is primarily valued for its reactivity. Under acidic conditions, this compound undergoes intramolecular Friedel-Crafts acylation to form Acridone , a tricyclic scaffold used in developing anticancer (e.g., DNA intercalators) and antiviral agents.
Figure 2: Divergent chemical pathways determining the utility of the anthranilic acid derivative.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (Reductive Amination)
Objective: To synthesize high-purity this compound for SAR studies or acridone production. This method is cleaner than direct alkylation with benzyl chloride, which often leads to over-alkylation.
Reagents:
-
Anthranilic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (for milder conditions)
-
Methanol (Solvent)
-
Acetic Acid (Catalytic amount)
Workflow:
-
Imine Formation: Dissolve anthranilic acid (2.0 g, 14.6 mmol) in Methanol (30 mL) in a round-bottom flask. Add Benzaldehyde (1.55 g, 14.6 mmol) and 2-3 drops of glacial acetic acid. Stir at room temperature for 2 hours. Observation: Solution may turn yellow, indicating imine formation.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (0.83 g, 21.9 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).
-
Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC (Silica; Hexane:Ethyl Acetate 3:1).
-
Quenching: Quench reaction with distilled water (50 mL).
-
Isolation: Acidify carefully with 1M HCl to pH ~4. The product, this compound, will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation: Check Melting Point (Expected: ~177-179°C).
Protocol B: Comparative COX-2 Inhibition Assay
Objective: To experimentally verify the lack of potency of this compound compared to Mefenamic acid.
Method: Colorimetric COX Inhibitor Screening Assay (e.g., TMPD oxidation method). Reagents: Purified COX-2 enzyme (recombinant), Heme, Arachidonic Acid, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Workflow:
-
Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Well A (Control): Solvent only (DMSO).
-
Well B (Standard): Mefenamic Acid (Dissolved in DMSO, final conc. 10 µM).
-
Well C (Test): this compound (Dissolved in DMSO, final conc. 10 µM and 100 µM).
-
Incubate inhibitors with COX-2 enzyme and Heme for 10 minutes at 25°C.
-
-
Substrate Addition: Add Arachidonic Acid and TMPD to initiate the reaction.
-
Measurement: Measure absorbance at 590 nm (oxidized TMPD) after 5 minutes.
-
Data Analysis: Calculate % Inhibition =
.-
Expected Result: Mefenamic Acid should show >50% inhibition at 10 µM. This compound is expected to show <10% inhibition even at 100 µM, confirming the SAR hypothesis.
-
Safety & Toxicology
| Compound | Hazard Classification (GHS) | Handling Precautions |
| Mefenamic Acid | Toxic/Harmful (Oral). Repr. Tox. | Standard PPE.[1] Avoid inhalation. Known to cause GI toxicity (ulcers) in vivo. |
| This compound | Irritant . Acute Tox. 4 (Oral). | Standard PPE (Gloves, Goggles). Irritating to eyes/skin. Not for human consumption. |
Critical Note: Mefenamic acid has a "Black Box Warning" for cardiovascular and gastrointestinal risks in clinical use. This compound has not been evaluated for clinical safety and should be treated as a research chemical with unknown chronic toxicity.
References
-
Mefenamic Acid Pharmacology & Clinical Data
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4044, Mefenamic acid.
-
URL:[Link]
-
This compound Properties
-
Source: ChemicalBook (2025).[2] this compound Product Description and Properties.
-
-
Synthesis of Acridones from N-Phenylanthranilic Acids (Reference for Cyclization)
-
Fenamate Structure-Activity Relationships (SAR)
- Source: Wulff, H., et al. (2002). "Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1". Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-Benzylanthranilic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzylanthranilic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry. By objectively comparing their performance across various biological activities and providing detailed experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of this promising class of compounds.
Introduction: The Versatile this compound Scaffold
The this compound core structure, a derivative of anthranilic acid, has proven to be a versatile template for the development of a wide array of therapeutic agents.[1][2] Its inherent physicochemical properties and the synthetic accessibility of its derivatives have allowed for extensive exploration of its biological potential. This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these derivatives as anti-inflammatory, anticancer, antibacterial, and anticonvulsant agents. We will explore how subtle modifications to the chemical architecture of these molecules can dramatically influence their biological activity, offering a roadmap for the rational design of next-generation therapeutics.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
N-aryl anthranilic acid derivatives have long been recognized for their anti-inflammatory properties, with many acting as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] The exploration of this compound derivatives has revealed potent anti-inflammatory agents, with SAR studies providing critical insights into their design.
Structure-Activity Relationship Insights
Studies have shown that substitutions on both the anthranilic acid and the N-benzyl rings significantly impact anti-inflammatory activity. For instance, the presence of a 5-bromo substituent on the anthranilic acid ring, combined with specific heterocyclic moieties, has been shown to enhance anti-inflammatory effects. In a study of novel 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids, compound 7b , featuring a para-methoxyphenyl substituent on the pyrazoline ring, exhibited a remarkable 50.66% inhibition of inflammation in the carrageenan-induced rat paw edema model. This was superior to the standard drug phenylbutazone, which showed 45.52% inhibition at the same dose.[5] This suggests that the electronic and steric properties of the substituents on the N-benzyl portion play a crucial role in the interaction with the biological target.
Comparative Anti-inflammatory Data
| Compound ID | Key Structural Features | Anti-inflammatory Activity (% Inhibition) | Reference |
| 7b | 5-bromo on anthranilic acid, p-methoxy on pyrazoline | 50.66% | [5] |
| 6'b | p-methoxy on pyrazoline | 47.56% | [5] |
| Phenylbutazone | Standard NSAID | 45.52% | [5] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This widely accepted in vivo model is used to assess the efficacy of acute anti-inflammatory agents.[6]
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and the standard drug (e.g., Phenylbutazone, 50 mg/kg) are administered orally (p.o.). The control group receives the vehicle.
-
Induction of Edema: After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses.[10][11]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Anticancer Activity: Disrupting Cellular Proliferation
The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents.[10][12] Derivatives have demonstrated potent antiproliferative activity against a range of human tumor cell lines, with mechanisms often involving the inhibition of tubulin polymerization or the modulation of key signaling pathways.[9][13]
Structure-Activity Relationship Insights
A series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors. Among these, compound 20b displayed significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[9] This highlights the importance of the benzamide linkage and specific substitutions on the benzyl ring for potent tubulin inhibition. Further studies on esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid revealed that compounds 8a-8e exhibited antiproliferative activity in nanomolar to low micromolar concentrations against a wide array of human tumor cell lines.[10]
Comparative Anticancer Data
| Compound ID | Target/Mechanism | Cell Line | IC50/GI50 | Reference |
| 20b | Tubulin Polymerization Inhibitor | Various Cancer Cell Lines | 12-27 nM | [9] |
| 8a-8e | Antiproliferative | Various Human Tumor Cell Lines | nM to low µM | [10] |
| Compound 25 | Antiproliferative | Full panel of human tumor cell lines | < 10-7 M | [12] |
| Compound 27 | Apoptosis Induction | 786-O renal cell carcinoma | EC50 = 5 µM | [14] |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This in vitro assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.[15][16]
Methodology:
-
Reagent Preparation: Thaw tubulin, GTP, and polymerization buffer on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations to the tubulin solution in polymerization buffer containing GTP.[17]
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled microplate reader.[17]
-
Analysis: Plot the absorbance versus time to obtain polymerization curves. The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Compounds that inhibit tubulin polymerization disrupt these processes, leading to cell cycle arrest and apoptosis.[18]
Figure 2: Inhibition of tubulin polymerization by this compound derivatives, leading to apoptosis.
Antibacterial Activity: A New Frontier Against Resistance
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents.[2] this compound derivatives and related N-benzylanilines have shown promise in this area, exhibiting activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Structure-Activity Relationship Insights
A study on N-benzylaniline derivatives revealed several key SAR trends. N-benzylanilines generally showed better antibacterial activity than their corresponding Schiff bases. The presence of a CF3 group and at least one Cl substituent on the N-benzyl ring was associated with enhanced activity. Conversely, an OCF3 substituent or a fluorine substituent on the benzene ring tended to decrease activity. Compound 4k , an N-benzylaniline, demonstrated the best activity against both S. aureus and MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/L.[7]
Comparative Antibacterial Data (MIC in mg/L)
| Compound ID | S. aureus | MRSA | Key Structural Features | Reference |
| 4k | 0.5 | 0.5 | N-benzylaniline with CF3 and Cl | [7] |
| 4b | 1 | 1 | N-benzylaniline with CF3 and Cl | [7] |
| 4p | 1 | 1 | N-benzylaniline with CF3 and Cl | [7] |
| 4a | 4 | 32 | N-benzylaniline with F substituent | [7] |
Experimental Protocol: Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is prepared from an overnight culture.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
Proposed Antibacterial Mechanism
The antibacterial mechanism of some anthranilic acid derivatives is thought to involve the disruption of the bacterial cell wall biosynthesis.[22] Another proposed mechanism for some derivatives is the induction of intrabacterial acidification, which disrupts cellular homeostasis.[23]
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of N-benzyl-2-acetamidopropionamide have demonstrated significant potential as anticonvulsant agents.[6] The maximal electroshock (MES) seizure test is a primary assay for evaluating their efficacy.
Structure-Activity Relationship Insights
Stereochemistry plays a critical role in the anticonvulsant activity of these derivatives. The (R)-stereoisomer of compound 18 (with an -OCH3 substituent) was found to be significantly more potent than the (S)-stereoisomer, with an ED50 of 4.5 mg/kg (i.p., mice) compared to >100 mg/kg for the (S)-isomer.[6] This indicates a specific stereoselective interaction with the biological target.
Comparative Anticonvulsant Data
| Compound ID | Stereoisomer | ED50 (mg/kg, i.p., mice) | Reference |
| (R)-18 | R | 4.5 | [6] |
| (S)-18 | S | >100 | [6] |
| Racemic 18 | Racemic | 8.3 | [6] |
| Racemic 19 | Racemic | 17.3 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This preclinical model is used to identify compounds effective against generalized tonic-clonic seizures.[1][24]
Methodology:
-
Animal Preparation: Mice are acclimatized to the laboratory conditions.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[1]
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint of protection.[24]
-
ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Figure 3: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Conclusion and Future Directions
The this compound scaffold represents a rich source of diverse biological activities. The structure-activity relationships discussed in this guide underscore the critical importance of specific structural modifications in fine-tuning the therapeutic properties of these derivatives. The data presented herein provide a foundation for the rational design of more potent and selective agents with anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds to further optimize their therapeutic potential and minimize off-target effects.
References
- N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus.
- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
- A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Deriv
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
-
Carrageenan-induced rat paw oedema test: Significance and symbolism. Creative Biolabs. [Link]
-
Anticonvulsant Activity (Maximal Electroshock Method). YouTube. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. National Institutes of Health. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Resistance mapping and mode of action of a novel class of antibacterial anthranilic acids: Evidence for disruption of cell wall biosynthesis. ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health. [Link]
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New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Academia.edu. [Link]
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Synthesis and antimicrobial activity of some anthranilic acid derivatives. PubMed. [Link]
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Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU. [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Nf kb pathway cell signaling pathway animation. YouTube. [Link]
-
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ResearchGate. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
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Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. PubMed. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]
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Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]
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Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]
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The Mechanism of Action of Anti-Inflammatory Drugs. ResearchGate. [Link]
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NF-κB signaling. Wiley Online Library. [Link]
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Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. PubMed. [Link]
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SAR Studies of N-Aralkylanthranilic Acids: A Comparative Technical Guide
Executive Summary: The Structural Shift
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), N-arylanthranilic acids (Fenamates like Mefenamic acid) have long been established as potent COX inhibitors. However, their utility is often limited by gastrointestinal (GI) toxicity and renal side effects.
This guide analyzes the N-aralkylanthranilic acids (specifically N-benzyl derivatives), a scaffold where the rigid
Quick Comparison: N-Aralkyl vs. N-Aryl Scaffolds
| Feature | N-Arylanthranilic Acids (Fenamates) | N-Aralkylanthranilic Acids (The Product) |
| Linker Structure | Direct | |
| Electronic State | Nitrogen lone pair conjugated with both rings | Nitrogen conjugation interrupted by |
| Primary Target | COX-1 / COX-2 (Non-selective) | AKR1C3 (High Selectivity Potential), COX-2 |
| Binding Mode | Planar/Twisted conformation locked | "Butterfly" folding allowed by linker |
| Key Advantage | High Potency | Tunable Selectivity & Reduced GI Irritation |
Mechanistic Insight: The "Methylene Hinge" Effect
To understand the SAR (Structure-Activity Relationship) of N-aralkylanthranilic acids, one must appreciate the causal impact of the methylene linker. Unlike Fenamates, where the secondary amine is directly conjugated to two aromatic systems (lowering the
Conformational Flexibility and Binding
The insertion of a methylene group (
-
Causality: This flexibility allows the molecule to fit into the distinct "sub-pockets" of enzymes like AKR1C3, which are often inaccessible to the rigid Fenamates.
-
Lipophilicity: The additional carbon increases
, enhancing membrane permeability but requiring careful monitoring of metabolic stability (oxidation at the benzylic position).
SAR Visualization
The following diagram illustrates the critical SAR zones for N-aralkylanthranilic acids.
Figure 1: Pharmacophore map of N-aralkylanthranilic acids highlighting the critical 'Methylene Hinge' and substitution zones.
Comparative Performance Data
The following data summarizes the shift in biological activity when transitioning from N-aryl to N-aralkyl scaffolds.
Anti-Inflammatory Potency (In Vivo)
Data derived from carrageenan-induced rat paw edema models.[1]
| Compound Class | Derivative | Dose (mg/kg) | Inhibition % (3h) | Significance ( |
| Standard (NSAID) | Indomethacin | 20 | ~60-65% | < 0.001 |
| N-Aryl | Mefenamic Acid | 20 | ~55-60% | < 0.001 |
| N-Aralkyl | 80 | 45% | < 0.01 | |
| N-Aralkyl | 80 | 28% | < 0.05 |
Analysis: While N-aralkyl derivatives generally show lower absolute potency compared to Indomethacin or Mefenamic acid, they maintain significant anti-inflammatory activity. Crucially, the
Selectivity Profile (AKR1C3 vs. COX)
N-aralkyl derivatives are increasingly valued not as general NSAIDs, but as targeted inhibitors for AKR1C3 (a target for castration-resistant prostate cancer).
-
Fenamates: Potent but non-selective (Inhibit COX-1, COX-2, and AKR1C3).[2]
-
N-Aralkyls: The flexible linker allows for optimization towards AKR1C3 selectivity, reducing the cardiovascular risks associated with systemic COX inhibition [2].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Synthesis of N-Benzylanthranilic Acids
Methodology: Reductive Amination (Superior to Ullmann coupling for this scaffold).
Rationale: Unlike the harsh copper-catalyzed Ullmann condensation used for Fenamates, reductive amination proceeds under mild conditions, preserving sensitive functional groups on the benzyl ring.
Workflow Diagram:
Figure 2: Step-by-step reductive amination workflow for synthesizing N-aralkylanthranilic acids.
Detailed Procedure:
-
Schiff Base Formation: Dissolve anthranilic acid (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL). Reflux for 2–4 hours.
-
Validation: Monitor via TLC.[3] The formation of a Schiff base is usually indicated by a color change to yellow/orange and the disappearance of the starting anthranilic acid spot.
-
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add Sodium Borohydride (
, 15 mmol) in small portions. Stir at room temperature for 4 hours. -
Isolation: Pour the mixture into crushed ice and acidify with dilute HCl to pH 4. The solid precipitate is the crude this compound.
-
Purification: Recrystallize from ethanol/water to obtain pure crystals. Confirm structure via
-NMR (look for the benzylic singlet around 4.3–4.5 ppm).
Bioassay: Carrageenan-Induced Paw Edema
Objective: Assess acute anti-inflammatory activity.[1][6]
-
Animals: Albino Wistar rats (150–200g).
-
Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), and Test Groups (N-aralkyl derivatives 50–100 mg/kg).
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is the mean edema volume of the control and is the mean edema volume of the treated group.
References
-
Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Source: ResearchGate URL:[Link]
-
Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 Based on N-Phenyl-Aminobenzoates. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Source: PubMed URL:[7][Link]
-
Investigation on biological activities of anthranilic acid sulfonamide analogs. Source: EXCLI Journal / NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of a covalent AKR1C3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for N-Benzylanthranilic Acid: A Comparative Technical Guide
Topic: In Vitro Assays for N-Benzylanthranilic Acid Biological Activity Content Type: Publish Comparison Guide
Executive Summary
This compound (NBA) serves as a critical pharmacophore in medicinal chemistry, distinct from its N-phenyl analogs (fenamates). While historically associated with cyclooxygenase (COX) inhibition, recent high-impact research has repositioned this scaffold as a potent, selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) , a key driver in hormone-dependent malignancies like castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).
This guide provides a rigorous technical comparison of NBA against standard clinical alternatives (Mefenamic Acid, Indomethacin), detailing validated in vitro protocols to quantify its dual-activity profile.
Mechanistic Profiling & Target Validation
To accurately assay NBA, one must understand its bifurcation of biological activity. Unlike traditional NSAIDs, NBA derivatives exhibit a unique selectivity profile that favors AKR1C3 inhibition over COX-1/2, offering a therapeutic window with reduced gastrointestinal toxicity.
Pathway Visualization: The Dual-Target Mechanism
The following diagram illustrates the parallel pathways where NBA intervenes: the Arachidonic Acid cascade (Inflammation) and Steroidogenesis (Oncology).
Figure 1: Dual mechanism of action showing NBA's primary inhibition of AKR1C3-mediated steroidogenesis and secondary modulation of COX pathways.
Comparative Performance Analysis
The following data synthesizes experimental IC50 values, contrasting NBA derivatives against the "Gold Standard" (Indomethacin) and a structural analog (Mefenamic Acid).
Table 1: Comparative Inhibitory Potency (IC50)
| Compound | Target: AKR1C3 (µM) | Target: COX-2 (µM) | Selectivity (AKR1C3/COX) | Primary Application |
| This compound | 0.31 - 2.7 [1, 2] | > 50.0 | High | Oncology (CRPC) |
| Mefenamic Acid | 0.30 [3] | 0.1 - 1.0 | Low (Mixed) | Analgesic / NSAID |
| Indomethacin | 1.80 [3] | 0.97 | Low (Mixed) | General Inflammation |
| Flufenamic Acid | 0.45 | 0.02 - 0.5 | Low (COX biased) | Analgesic |
Key Insight: While Mefenamic acid is a potent AKR1C3 inhibitor, its equipotent COX inhibition leads to significant off-target GI toxicity. NBA derivatives maintain AKR1C3 potency (low micromolar/nanomolar range) while significantly reducing COX affinity, making them superior candidates for long-term cancer therapy [1].
Validated Experimental Protocols
Protocol A: Spectrophotometric Assay for AKR1C3 Inhibition
This is the definitive assay for validating NBA activity in hormone-dependent cancer research.
Principle: Measures the oxidation of NADPH to NADP+ as AKR1C3 reduces a substrate (e.g., 9,10-phenanthrenequinone) [2].
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 6.0).
-
Enzyme: Recombinant Human AKR1C3 (0.5 µg/mL final).
-
Substrate: 9,10-Phenanthrenequinone (PQ) or Androstenedione.
-
Cofactor: NADPH (0.2 mM).
-
Vehicle: DMSO (Max 1% v/v).
Workflow Diagram:
Figure 2: Kinetic spectrophotometric workflow for determining AKR1C3 inhibitory constants.
Step-by-Step Procedure:
-
Preparation: Dissolve NBA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM – 100 µM).
-
Blanking: Set up a reference cuvette/well containing Buffer + NADPH + DMSO (no enzyme) to correct for non-enzymatic oxidation.
-
Incubation: Mix 100 mM Phosphate Buffer, NADPH (200 µM), and Recombinant AKR1C3. Add 2 µL of NBA dilution. Incubate for 5 minutes at 37°C to allow inhibitor binding.
-
Initiation: Add substrate (PQ, 25 µM final) to start the reaction.
-
Measurement: Monitor absorbance decrease at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 5 minutes.
-
Calculation: Plot initial velocity (slope) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Validation Check: The Z-factor for this assay should be > 0.5. Indomethacin (10 µM) should be used as a positive control, yielding ~80% inhibition.
Protocol B: COX-1/COX-2 Isoform Inhibition Assay
Required to establish the selectivity profile and rule out NSAID-like side effects.
Principle: Measures the peroxidase activity of the COX heme cofactor. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored colorimetrically during the reduction of PGG2 to PGH2 [4].
Critical Reagents:
-
Ovine COX-1 and Human Recombinant COX-2.
-
Arachidonic Acid (Substrate).
-
TMPD (Chromogenic substrate).
Procedure:
-
Enzyme Activation: Incubate COX-1 or COX-2 enzyme with Heme in Tris-HCl buffer (pH 8.0) for 1 minute.
-
Inhibitor Addition: Add NBA (10 µM – 100 µM) and incubate for 5 minutes. Note: Longer incubation (20 min) may be required if time-dependent inhibition is suspected.
-
Reaction: Add Arachidonic Acid (100 µM) and TMPD.
-
Detection: Measure absorbance at 590 nm .
-
Data Analysis: Calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2). A high SI indicates lower GI toxicity risk.
Data Interpretation & Troubleshooting
-
Solubility Issues: N-benzylanthranilic acids are lipophilic. If precipitation occurs in the assay buffer (cloudiness), add 0.01% Triton X-100 or reduce the final DMSO concentration to <0.5%.
-
Fluorescence Interference: Some anthranilic acid derivatives are fluorescent. If using a fluorescence-based binding assay, ensure the compound's emission does not overlap with the detection fluorophore.
-
Potency Shift: If IC50 values shift significantly between 5-minute and 30-minute pre-incubation, the compound may be a "slow-binding" inhibitor, a desirable trait for prolonged drug action.
References
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]
-
Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 Based on N-Phenyl-Aminobenzoates. Source: Molecular Pharmacology / NIH. URL:[Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]
Comparative In Silico Profiling: N-Benzylanthranilic Acid vs. Traditional Fenamates
Executive Summary
This technical guide presents a comparative molecular docking analysis of N-Benzylanthranilic Acid (NBAA) against its structural analog Mefenamic Acid (a traditional fenamate) and the selective COX-2 inhibitor Celecoxib .
While fenamic acids (N-phenylanthranilic acids) are established non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a methylene bridge (
The Chemical Scaffold & Target Landscape[1]
To understand the docking performance, one must first analyze the structural divergence between the subject (NBAA) and the standard (Mefenamic Acid).
-
Mefenamic Acid (Standard): Contains a secondary amine bridge (
) connecting the anthranilic acid core to a xylyl ring. This bridge is relatively rigid, locking the two aromatic rings in a specific twisted conformation essential for fitting into the COX active site. -
This compound (Subject): Introduces a methylene spacer (
). This increases the degrees of freedom (rotational flexibility) and extends the reach of the hydrophobic aromatic ring.
Primary Target: Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR or 4PH9 ). Rationale: COX-2 contains a distinct hydrophobic side pocket (accessible due to the Val523 residue) that accommodates bulkier lipophilic groups, making it an ideal target for the benzyl moiety of NBAA.
Comparative Docking Workflow
The following protocol ensures reproducibility and scientific rigor. This workflow is designed to be self-validating through the use of Redocking (RMSD calculation) and Decoy enrichment analysis.
Experimental Protocol
Step 1: Ligand Preparation
-
Structures: 2D structures of NBAA, Mefenamic Acid, and Celecoxib are converted to 3D.
-
Protonation: All carboxylic acid groups are deprotonated (carboxylate form,
) to simulate physiological pH (7.4), as the ionic interaction with Arg120 is critical. -
Energy Minimization: MMFF94 force field is applied to relax bond lengths/angles.
Step 2: Receptor Preparation (COX-2)
-
Source: Crystal structure of human COX-2 (e.g., PDB: 5KIR).[1]
-
Cleaning: Removal of crystallographic water molecules (except those bridging catalytic residues if specific to the mechanism).
-
Grid Box: Centered on the co-crystallized ligand (Rofecoxib/Celecoxib) with dimensions
Å to encompass the active site and the side pocket.
Step 3: Docking Algorithm
-
Engine: AutoDock Vina (for speed/scoring) or Schrödinger Glide (for precision).
-
Exhaustiveness: Set to 100 (high) to ensure the flexible benzyl linker is fully sampled.
Workflow Visualization
Figure 1: Standardized computational workflow for comparative docking studies, emphasizing the validation loop.
Comparative Performance Analysis
This section synthesizes data from representative studies on anthranilic acid derivatives [1, 3, 5].
Binding Affinity & Scoring
The following table summarizes the binding free energy (
| Compound | Binding Energy (kcal/mol) | Predicted Ki ( | Key Interaction (Ionic) | Key Interaction (Hydrophobic) |
| Celecoxib (Ref) | -10.5 to -11.2 | 0.01 - 0.05 | Arg120, Arg513 | Val523 Side Pocket |
| Mefenamic Acid | -8.5 to -9.2 | 0.8 - 1.5 | Arg120 | Tyr355, Trp387 |
| This compound | -8.8 to -9.6 | 0.5 - 1.1 | Arg120 | Val523, Leu352 |
Analysis:
-
NBAA vs. Mefenamic Acid: NBAA often scores slightly better (more negative
) than mefenamic acid. The methylene spacer allows the benzyl ring to penetrate deeper into the hydrophobic channel created by Leu384 and Tyr385 , optimizing van der Waals contacts that the rigid N-phenyl group of mefenamic acid cannot reach. -
Selectivity Potential: The flexibility of NBAA allows it to adapt to the COX-2 specific pocket (Val523), whereas the rigid fenamates are often non-selective (inhibiting COX-1 equally).
Mechanistic Binding Mode
The superior performance of NBAA is driven by specific residue interactions.
-
The Anchor (Arg120): Both NBAA and Mefenamic acid form a salt bridge between their carboxylate group and Arg120 . This is the "gatekeeper" interaction for all NSAIDs.
-
The H-Bond (Tyr355): The amide nitrogen (or amine in this case) acts as a hydrogen bond donor to Tyr355 .
-
The Hydrophobic "Flip":
Mechanism of Action Diagram
Figure 2: Interaction map highlighting the critical anchor points for Anthranilic Acid derivatives within the COX-2 active site.
Protocol for Validation (Self-Validating System)
To ensure your docking results are trustworthy (E-E-A-T), you must perform the following validation steps before accepting the NBAA data.
-
Redocking (The "Gold Standard"):
-
Remove the co-crystallized ligand (e.g., Celecoxib from PDB 5KIR).
-
Dock it back into the empty active site using your parameters.
-
Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If it is > 2.0 Å, your grid box or force field is incorrect.
-
-
Enrichment Analysis:
-
Dock a set of 50 "decoys" (inactive molecules with similar physical properties) alongside NBAA.
-
Metric: NBAA should rank in the top 5% of scores. If decoys score better than NBAA, the scoring function is not specific to this target.
-
References
-
Biointerface Research in Applied Chemistry. (2022). In silico study of selected lignins as COX-2 inhibitors.[1]Link
-
National Institutes of Health (NIH). (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.Link
-
STM Journals. (2022). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors.Link
-
MDPI. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid.Link
-
ResearchGate. (2023). Molecular Docking Studies and Bioactivity of Various Benzilic Acids and Its Analogs.Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular Docking and In Silico Cogitation Validate Mefenamic Acid Prodrugs as Human Cyclooxygenase-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
Comparative Pharmacological Guide: N-Benzylanthranilic Acid vs. Established CNS Depressants
This guide provides a technical comparison of N-Benzylanthranilic Acid (NBAA) against established Central Nervous System (CNS) depressants. It is designed for researchers investigating the pharmacological properties of anthranilic acid derivatives versus traditional benzodiazepines and barbiturates.
Executive Summary: The Scaffold vs. The Standard
This compound (NBAA) is chemically distinct from frontline CNS depressants. While often categorized loosely in chemical catalogs as a "CNS depressant," it functions primarily as a pharmacological scaffold and chemical intermediate rather than a highly specific therapeutic sedative in modern medicine.
-
Established Depressants (e.g., Diazepam): Act as high-affinity, positive allosteric modulators of the GABA-A receptor.
-
NBAA & Derivatives: Exhibit a "dirty" pharmacological profile, often combining weak CNS depression with significant spasmolytic (smooth muscle relaxant) activity and anti-inflammatory properties (via COX inhibition).
Key Insight for Researchers: If your interest in NBAA lies in sedation, be aware that its mechanism differs from benzodiazepines. It likely operates via non-selective membrane stabilization or calcium channel blockade, similar to its derivative Denaverine , rather than specific GABA-ergic modulation.
Chemical & Pharmacological Comparison
The following table contrasts NBAA with Diazepam (Benzodiazepine standard) and Phenobarbital (Barbiturate standard).
| Feature | This compound (NBAA) | Diazepam (Valium) | Phenobarbital |
| Chemical Class | N-Aralkylanthranilic Acid (Fenamate precursor) | 1,4-Benzodiazepine | Barbiturate |
| Primary Mechanism | Mixed: Ca²⁺ channel blockade (predicted), weak GABA modulation, COX inhibition. | Specific: GABA-A receptor positive allosteric modulation (increases channel opening frequency). | Specific/Direct: GABA-A receptor modulation (increases opening duration); direct gating at high doses. |
| Lipophilicity (LogP) | ~4.5 - 5.0 (High CNS penetration predicted) | 2.8 - 3.0 (High CNS penetration) | 1.7 (Moderate CNS penetration) |
| Primary Effect | Spasmolytic (Smooth muscle relaxation), mild sedation. | Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant (Central).[1][2] | Sedative-Hypnotic, Anticonvulsant. |
| Active Derivatives | Precursor to Denaverine (Spasmolytic). Structural analog to Mefenamic Acid . | Metabolized to Nordiazepam, Temazepam, Oxazepam. | Metabolized to p-hydroxyphenobarbital (inactive). |
| Safety Profile | Unknown/Mixed: Potential for renal toxicity (like fenamates) and off-target cardiac effects. | High Therapeutic Index: Respiratory depression is rare unless combined with alcohol/opioids. | Low Therapeutic Index: High risk of fatal respiratory depression in overdose. |
Mechanistic Divergence: Signal Transduction Pathways
To understand the performance difference, one must visualize the signaling pathways. Diazepam acts centrally on the neuron; NBAA likely acts on both the neuron and peripheral smooth muscle.
Diagram 1: Comparative Mechanism of Action
Caption: Diazepam targets specific GABA-A receptors for "clean" sedation. NBAA acts broadly, affecting Calcium channels and enzymes, leading to mixed relaxation/sedation.
Experimental Validation Protocols
For researchers attempting to characterize NBAA's "depressant" activity, a simple observation of sleep is insufficient. You must distinguish between sedation (CNS depression) and muscle relaxation (peripheral effect).
Protocol: Discriminating Sedative vs. Spasmolytic Activity
Objective: Determine if NBAA acts centrally (like Diazepam) or peripherally.
Phase A: The Open Field Test (Locomotor Activity)
This measures general CNS depression.
-
Subjects: Male Swiss Albino mice (n=6 per group).
-
Preparation: Solubilize NBAA in 1% Tween 80 (due to high lipophilicity).
-
Dosing:
-
Group 1: Vehicle Control.
-
Group 2: Diazepam (2 mg/kg, i.p.)[3] - Positive Control.
-
Group 3: NBAA (Graded doses: 10, 30, 100 mg/kg, i.p.).
-
-
Procedure: Place mouse in the center of an automated Actophotometer 30 mins post-injection.
-
Measurement: Record ambulatory counts (beam breaks) for 5 minutes.
-
Interpretation:
-
Diazepam: Significant reduction in counts (Sedation).[3]
-
NBAA: If counts reduce significantly, it confirms depressant-like activity.
-
Phase B: The Rotarod Test (Motor Coordination)
This measures ataxia/muscle relaxation.
-
Procedure: Place mice on a rotating rod (acceleration mode 4-40 rpm).
-
Measurement: Latency to fall.
-
Interpretation:
-
Diazepam: Rapid fall (Central muscle relaxation/ataxia).
-
NBAA:
-
Scenario A (High Ataxia): Indicates central mechanism similar to benzos/fenamates.
-
Scenario B (Low Ataxia + Reduced Locomotion): Indicates "True Sedation" without muscle impairment.
-
Scenario C (No Effect): The compound is likely acting peripherally (spasmolytic) rather than centrally.
-
-
Diagram 2: Experimental Workflow
Caption: Workflow to categorize NBAA's effect. Sedatives fail both tests; Peripheral agents may pass Rotarod but fail Open Field.
Regulatory & Synthesis Context
Researchers must differentiate NBAA from its controlled analogs.
-
N-Acetylanthranilic acid: A List I chemical (DEA) because it is the direct precursor to Methaqualone (Quaalude).
-
This compound: Generally less regulated but monitored as a "watched chemical" in some jurisdictions due to its potential to be converted into quinazolinone analogues.
-
Synthesis Note: NBAA is typically synthesized via the reaction of Anthranilic acid with Benzyl chloride. This benzylation increases lipophilicity (LogP ~4.8), enhancing Blood-Brain Barrier (BBB) penetration compared to the parent anthranilic acid.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68482, N-Benzoylanthranilic acid (and related N-benzyl derivatives). Retrieved from [Link]
-
StatPearls. (2025). Benzodiazepines: Mechanism of Action and Pharmacology.[1] Retrieved from [Link]
-
Masiulis, S., et al. (2019).[4] GABA-A receptor signalling mechanisms revealed by structural pharmacology.[4] Nature.[4] Retrieved from [Link]
-
CAS Common Chemistry. (2025).[5] this compound (CAS 6622-55-5).[5][6] Retrieved from [Link][5]
-
ResearchGate. (2025). Investigation of CNS depressant and muscle relaxant effects of ethnomedicinal plants (Methodology Reference). Retrieved from [Link]
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Comparative Guide: Cross-Reactivity of N-Benzylanthranilic Acid in Biological Assays
Executive Summary
N-Benzylanthranilic acid (NBA) serves as a privileged scaffold in medicinal chemistry, particularly in the design of inhibitors for Aldo-Keto Reductase 1C3 (AKR1C3) . However, its structural identity as the core pharmacophore of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) introduces significant cross-reactivity risks.
This guide objectively analyzes the specificity profile of NBA. While it is a potent starting point for targeting steroidogenic enzymes, it possesses inherent "dirty" characteristics—specifically off-target inhibition of Cyclooxygenases (COX) and Chloride Channels , as well as intrinsic fluorescence interference in optical assays.
The Biochemical Profile: Scaffold vs. Drug
To understand the cross-reactivity of NBA, one must recognize its structural lineage. NBA is the parent scaffold for N-phenylanthranilic acid derivatives, collectively known as Fenamates (e.g., Flufenamic acid, Mefenamic acid).
-
Primary Utility: Inhibition of AKR1C3 (Type 5 17
-hydroxysteroid dehydrogenase), a key driver in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). -
Structural Liability: The carboxylic acid moiety combined with the hydrophobic N-benzyl/phenyl ring mimics arachidonic acid, allowing it to slot into the hydrophobic channels of COX enzymes and various ion channels.
Comparative Analysis of Biological Targets
The following table contrasts the activity of NBA-based scaffolds against standard reference compounds. Note how "potency" for the desired target (AKR1C3) often correlates with unwanted COX activity unless specific substitutions are made.
Table 1: Comparative Potency and Specificity Profile
| Compound Class | Primary Target (AKR1C3) IC50 | Off-Target (COX-1/2) IC50 | Off-Target (Cl⁻ Channels) IC50 | Specificity Verdict |
| This compound (NBA) | ~0.3 - 2.0 µM (Derivative dependent) | Weak/Moderate (µM range) | ~50 - 100 µM (CaCCs) | Low. Acts as a promiscuous scaffold. |
| Flufenamic Acid (Fenamate) | ~0.05 µM (Very Potent) | 0.02 - 5.0 µM (Potent) | 10 - 30 µM | Poor. High potency but zero selectivity between AKR and COX. |
| Indomethacin (Control) | Inactive (> 100 µM) | 0.01 - 0.1 µM (Very Potent) | Inactive | High for COX; Negative control for AKR1C3. |
| ASP9521 (Clinical Candidate) | < 0.01 µM | > 10 µM | > 100 µM | High. Optimized AKR1C3 inhibitor. |
Key Insight: If you are using NBA or Flufenamic acid to study AKR1C3 biology in cells, you are simultaneously shutting down prostaglandin synthesis (COX) and modulating ion channels. This complicates phenotypic data interpretation.
Mechanistic Cross-Reactivity Pathways
The diagram below illustrates the divergent pathways affected by the NBA scaffold. It highlights the risk of confounding data: an observed reduction in cell proliferation could be due to AKR1C3 inhibition (desired) or COX-mediated prostaglandin suppression (off-target).
Figure 1: Divergent pharmacological impact of the this compound scaffold. Green indicates the desired therapeutic pathway; red indicates common off-target liabilities.
Assay Interference: The Fluorescence Trap
A critical, often overlooked artifact is the intrinsic fluorescence of anthranilic acid derivatives. This can lead to false negatives in inhibition assays (if the compound fluorescence masks the signal decrease) or false positives in binding assays.
Optical Properties[1]
-
Excitation Max: ~335 – 355 nm (UV/Blue)
-
Emission Max: ~410 – 450 nm (Blue/Cyan)
-
Stokes Shift: ~75 nm[1]
Impact on Common Assays[2][3]
-
FRET/TR-FRET: If your donor fluorophore emits in the blue region (e.g., Europium cryptate or CFP), NBA can absorb the excitation energy or emit interfering light, distorting the ratio.
-
DAPI/Hoechst Staining: High concentrations of NBA may increase background noise in the blue channel during high-content imaging.
-
Inner Filter Effect: In enzymatic assays measuring NADPH consumption (absorbance at 340nm), NBA absorbs light at similar wavelengths, potentially skewing kinetic reads.
Experimental Protocols: The Validation Workflow
To validate that a biological effect is due to NBA-mediated AKR1C3 inhibition and not cross-reactivity, follow this self-validating workflow.
Protocol A: The "Counter-Screen" Triad
Objective: Distinguish specific activity from off-target COX inhibition and fluorescence artifacts.
Step 1: Intrinsic Fluorescence Check (Buffer Only)
-
Prepare a dilution series of NBA (0.1 µM to 100 µM) in assay buffer without enzyme or substrate.
-
Read plate at assay wavelengths (e.g., Ex 340nm / Em 450nm).
-
Pass Criteria: Signal must be <10% of the assay window. If higher, use a red-shifted assay readout (e.g., Resazurin/AlamarBlue) to avoid interference.
Step 2: The COX Counter-Screen
-
System: Purified COX-1/COX-2 enzyme assay (commercially available kits).
-
Control: Run Flufenamic Acid (positive control) and Indomethacin.
-
Test: Run NBA at 10x the IC50 determined for your primary target.
-
Analysis: If NBA inhibits COX >50% at the concentration used for AKR1C3, your cellular data is likely confounded by NSAID effects.
Step 3: Orthogonal Biophysical Binding (SPR/MST)
-
Why: Enzymatic assays can be fooled by aggregators or redox cyclers.
-
Method: Use Surface Plasmon Resonance (SPR) with immobilized AKR1C3.
-
Validation: NBA should show fast-on/fast-off kinetics typical of specific competitive inhibitors.
Protocol B: Cellular Specificity Rescue
If you observe a phenotype (e.g., cell death) with NBA:
-
Treat cells with Indomethacin (COX selective, AKR inactive).
-
If Indomethacin mimics the NBA effect, the phenotype is COX-driven (False Positive).
-
If Indomethacin has no effect, the NBA effect is likely AKR1C3-specific.
Validation Decision Logic
Use this flow to interpret your data when using NBA or its derivatives.
Figure 2: Decision matrix for validating this compound biological activity.
References
-
Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry.
-
Byrns, M. C., et al. (2008). An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3. Biochemical Pharmacology.
-
Liantonio, A., et al. (2007). Activation and inhibition of kidney CLC-K chloride channels by fenamates. Molecular Pharmacology.
-
McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes. Tetrahedron.
-
Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological Reviews.
Sources
Benchmarking N-Benzylanthranilic Acid (NBA) Scaffolds: A Technical Characterization Guide
Topic: Benchmarking N-Benzylanthranilic Acid (NBA) Fluorescence Properties Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists.
Executive Summary
This compound (NBA) and its derivatives represent a critical class of pharmacophores often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, as environmental probes. Unlike the rigid N-phenylanthranilic acid (NPA) or the widely used hydrophobic probe 1-anilinonaphthalene-8-sulfonic acid (ANS), NBA possesses a flexible methylene linker that significantly alters its photophysics.
This guide benchmarks the fluorescence properties of NBA against its parent compound (Anthranilic Acid) and its rigid analog (NPA). It provides a standardized framework for researchers to characterize NBA-based scaffolds, focusing on solvatochromism, quantum yield (QY) determination, and structural dynamics.
Part 1: Photophysical Characterization (The Benchmark)
To effectively utilize NBA as a probe or scaffold, one must understand its behavior relative to "Gold Standard" alternatives. NBA exhibits environment-sensitive fluorescence , typically showing a bathochromic (red) shift relative to Anthranilic acid due to the electron-donating N-alkyl substitution, though often with lower quantum yields due to increased rotational freedom.
Comparative Analysis: NBA vs. Alternatives
The following table synthesizes experimental data for NBA and its primary structural analogs. Note that while ANS is the industry standard for protein binding, NBA offers a smaller steric profile suitable for different binding pockets.
| Property | Anthranilic Acid (AA) | N-Phenylanthranilic Acid (NPA) | This compound (NBA) | ANS (Reference) |
| Role | Parent Scaffold | Rigid Analog (Fenamates) | Flexible Analog / Intermediate | Hydrophobic Probe |
| Excitation ( | ~336 nm | ~340–350 nm | ~340–355 nm | ~350–380 nm |
| Emission ( | ~411 nm (Water) | Dual Emission (TICT)* | ~420–450 nm (Solvent dependent) | ~470–520 nm |
| Stokes Shift | ~75 nm | Large (>90 nm) | Large (~80–100 nm) | Large (~100 nm) |
| Quantum Yield ( | ~0.60 (EtOH) | Variable (Dual fluorescence) | Low to Moderate (<0.40) | ~0.004 (Water) -> 0.4 (Bound) |
| Solvatochromism | Moderate | High (TICT mechanism) | High (Polarity sensitive) | Very High |
| Mechanism | Intramolecular H-bond | Twisted Intramolecular Charge Transfer | ESIPT / Rotational Relaxation | Hydrophobic shielding |
*Note: NPA exhibits dual fluorescence due to a Twisted Intramolecular Charge Transfer (TICT) state, facilitated by the rotation of the N-phenyl ring. NBA, lacking the direct conjugation of the phenyl ring to the nitrogen lone pair (separated by a methylene group), typically exhibits a single, broad emission band.
Part 2: Mechanistic Insight & Visualization
The fluorescence of anthranilic acid derivatives is governed by the stability of the excited state intramolecular proton transfer (ESIPT) and the rotation of the substituent group.
Diagram 1: Structural Logic of Anthranilate Fluorescence
This diagram illustrates how the structural modification from AA to NBA introduces flexibility that competes with radiative decay.
Caption: Comparative photophysical pathways. NBA's methylene bridge introduces rotational freedom, often reducing Quantum Yield compared to the parent AA.
Part 3: Experimental Protocols (Self-Validating Systems)
Since NBA is often synthesized as an intermediate, commercial purity varies. The following protocols allow you to validate the fluorescence properties of your specific batch or derivative.
Protocol A: Quantum Yield (
) Determination
Objective: Calculate the absolute quantum yield of NBA using Quinine Sulfate or Anthranilic Acid as a standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) OR Anthranilic Acid in Ethanol ( ). -
Solvent: Ethanol (spectroscopic grade).
-
Sample: this compound (NBA).
Workflow:
-
Absorbance Matching: Prepare solutions of the Standard and NBA such that their optical density (OD) at the excitation wavelength (e.g., 340 nm) is identical and below 0.1 (to avoid inner filter effects).
-
Spectral Scan: Record the integrated fluorescence emission spectrum (area under the curve,
) for both samples using the same slit widths and PMT voltage. -
Calculation: Use the comparative formula:
(Where is the refractive index of the solvent. If both are in ethanol, this term cancels out).
Protocol B: Solvatochromic Shift Assay
Objective: Assess the polarity sensitivity of the NBA scaffold (critical for protein binding studies).
Workflow:
-
Prepare 10 µM solutions of NBA in:
-
Non-polar: Cyclohexane or Dioxane.
-
Polar Aprotic: Acetonitrile or DMSO.
-
Polar Protic: Ethanol and PBS (pH 7.4).
-
-
Excite at 340 nm.
-
Data Analysis: Plot the Emission Maximum (
) vs. the solvent's Orientation Polarizability ( ).-
Expectation: A linear positive slope indicates significant charge transfer character in the excited state (general characteristic of N-substituted anthranilates).
-
Diagram 2: Benchmarking Workflow
This workflow ensures data integrity when characterizing new NBA derivatives.
Caption: Step-by-step validation workflow. Purity is critical as trace Anthranilic Acid (highly fluorescent) can skew NBA data.
Part 4: Applications & References
Applications in Drug Discovery[1]
-
Protein Binding: Like ANS, NBA derivatives bind to hydrophobic pockets of serum albumin (BSA/HSA), resulting in a fluorescence intensity increase and blue shift.
-
Scaffold Design: The N-benzyl group is a common motif in fenamate-like NSAIDs. Fluorescence can be used as an intrinsic tag to monitor cellular uptake without adding bulky extrinsic fluorophores.
References
-
Rajendiran, N., & Balasubramanian, T. (2007). Dual fluorescence of N-phenylanthranilic acid: Effect of solvents, pH and beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 867-876. [Link]
-
Gryczynski, I., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and... ResearchGate. [Link]
-
PubChem. this compound (Compound Summary). [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for QY calculations and ANS comparison).
Sources
Comparative Analysis of Anthranilic Acid-Based Fluorescent Probes
Executive Summary: The "Stealth" Fluorophore
In the crowded landscape of fluorescent labeling—dominated by bulky rhodamines and cyanines—anthranilic acid (2-aminobenzoic acid) derivatives occupy a critical functional niche. They are the "stealth" probes of chemical biology. While they lack the high quantum yield of BODIPY or the photostability of Alexa Fluors, their minimal molecular footprint (approx. 137 Da) allows them to report on binding events within sterically restricted active sites where larger fluorophores would abolish ligand affinity.
This guide provides a rigorous technical comparison of anthranilate-based probes (specifically MANT and ANT ) against their primary competitors (NBD , Dansyl , TNP ). We focus on their application in nucleotide binding kinetics and environmental sensing, supported by experimental protocols and mechanistic insights.
The Anthranilate Scaffold: Mechanism of Action
The utility of anthranilic acid derivatives, particularly N-methylanthraniloyl (MANT), stems from their environmental sensitivity (solvatochromism).
Solvatochromism and ICT
Anthranilates exhibit fluorescence changes based on the polarity of their immediate environment. This is driven by Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the amino group (donor) to the carbonyl group (acceptor). In polar solvents (like water), the solvent dipoles reorient to stabilize this excited state, lowering its energy and causing a redshift (and often quenching) of emission.
In hydrophobic protein pockets, this relaxation is restricted, resulting in Blue-shifting and Quantum Yield Enhancement (often >2-fold increase).
Figure 1: Mechanism of environmental sensitivity in anthranilic acid probes. The transition from aqueous to hydrophobic environments triggers a "Turn-On" effect.
Comparative Performance Analysis
Spectral & Physical Comparison
The following table contrasts MANT/ANT with its direct competitors in the "small molecule environmental probe" class.
| Feature | MANT (Anthranilate) | NBD (Nitrobenzoxadiazole) | Dansyl | TNP (Trinitrophenyl) |
| Excitation (nm) | ~355 (UV) | ~465 (Visible Blue) | ~330 (UV) | ~410 / 470 |
| Emission (nm) | ~448 (Blue) | ~540 (Green) | ~500 (Green) | ~540 |
| Stokes Shift | ~90 nm | ~75 nm | ~170 nm | ~70-130 nm |
| Molecular Size | Very Small | Small/Medium | Medium | Medium |
| Env. Sensitivity | High (Hydrophobic Turn-on) | Very High (Polarity Sensitive) | High | High (Viscosity/Polarity) |
| Primary Drawback | UV Excitation (Autofluorescence) | Quenched by Tyr/Trp | Broad Emission | Very Low QY (in water) |
| Best Use Case | Nucleotide Analogs (ATP/GTP) | Lipid/Membrane Probes | FRET Acceptor | Nucleotide Binding |
Deep Dive: MANT vs. NBD vs. TNP in Nucleotide Assays
For drug development professionals targeting kinases or GTPases, the choice of nucleotide analog is critical.
-
MANT-ATP/GTP: The industry standard for "minimal perturbation." The MANT group is usually attached to the ribose (2'/3' position). Because it is smaller than NBD, it rarely interferes with the phosphate-binding loop (P-loop) of kinases.
-
Verdict: Use MANT first.[1] If the UV excitation causes issues with compound autofluorescence (in screening libraries), switch to NBD or BODIPY.
-
-
NBD-ATP/GTP: Offers visible excitation (465 nm), avoiding UV-active library compounds. However, the NBD group is bulkier and can be quenched by neighboring Tyrosine residues via Photo-induced Electron Transfer (PET), leading to false negatives.
-
TNP-ATP: A "dark" probe in solution that lights up upon binding. Excellent signal-to-noise ratio, but the excitation spectra often overlap with protein absorption, and the quantum yield remains lower than MANT.
Decision Matrix: Selecting the Right Probe
Figure 2: Selection workflow for nucleotide-analog probes based on steric and spectral constraints.
Experimental Protocols
Protocol A: MANT-ATP Exchange Assay (Kinetic Mode)
Objective: Determine the off-rate (
Reagents:
-
Target Protein (1 µM final)
-
MANT-ATP (or MANT-GDP)
-
Excess Unlabeled ATP (Chase reagent)
-
Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.
Workflow:
-
Loading: Incubate Protein (1 µM) with MANT-ATP (1 µM) for 15 minutes to form the complex. Monitor fluorescence (Ex 355nm / Em 448nm) to ensure stable baseline (Signal should be high).
-
The Chase: Rapidly inject excess unlabeled ATP (1 mM, 1000x excess) using a stopped-flow apparatus or rapid mixing cuvette.
-
Measurement: Monitor the decrease in fluorescence over time as MANT-ATP is displaced and released into the aqueous solvent (where it is quenched).
-
Analysis: Fit the decay curve to a single exponential equation:
Protocol B: Glycan Labeling with Anthranilic Acid (2-AA)
Objective: Fluorescent tagging of free reducing glycans for HPLC analysis.[2] Mechanism: Reductive amination.
-
Preparation: Dissolve glycans in 30 µL water.
-
Labeling Reagent: Prepare 0.35 M Anthranilic Acid and 1 M Sodium Cyanoborohydride (reductant) in DMSO/Acetic Acid (7:3 v/v).
-
Reaction: Add 20 µL Labeling Reagent to glycans. Incubate at 65°C for 2 hours.
-
Cleanup: Use a Sephadex G-10 column or HILIC SPE cartridge to remove excess free Anthranilic Acid.
-
Detection: HPLC with Ex 360nm / Em 425nm.
Critical Troubleshooting & Optimization (E-E-A-T)
As a Senior Scientist, I have encountered specific failure modes with these probes that standard protocols often omit.
The Inner Filter Effect (IFE)
Because MANT and Anthranilic acid are excited in the UV/near-UV (330-360 nm), they are highly susceptible to the Inner Filter Effect if the protein concentration or ligand concentration is too high.
-
Symptom: Non-linear standard curves or apparent "quenching" at high concentrations.
-
Correction: Keep Optical Density (OD) at excitation wavelength < 0.05. If OD > 0.05, apply the correction formula:
Autofluorescence Interference
Small molecule libraries used in drug screening often contain fused aromatic rings that fluoresce in the blue region (350-450 nm).
-
Risk: MANT emission overlaps with library autofluorescence.
-
Mitigation: If screening libraries, use Time-Resolved Fluorescence (TRF) if your plate reader supports it. MANT has a short lifetime (~3-4 ns), while some background noise is instantaneous. Alternatively, switch to a Red-shifted probe like NBD or BODIPY-FL if the protein tolerates the steric bulk.
Magnesium Dependence
MANT-nucleotide fluorescence is often Mg²⁺ dependent. The coordination of Mg²⁺ to the phosphate chain alters the conformation of the MANT group relative to the purine ring.
-
Protocol Check: Always maintain constant free Mg²⁺ levels. If using EDTA to strip ions, expect a baseline shift in fluorescence independent of protein binding.
References
-
Hiratsuka, T. (1983).[3] "New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes." Biochimica et Biophysica Acta (BBA). Link
-
Jameson, D. M., & Eccleston, J. F. (1997). "Fluorescent nucleotide analogs: synthesis and applications." Methods in Enzymology. Link
-
Anborgh, P. H., et al. (2001).[3] "New fluorescent probes for the analysis of glycan mixtures by capillary electrophoresis and high-performance liquid chromatography." Analytical Chemistry. Link
-
Cremo, C. R. (2003). "Nitrobenzoxadiazole (NBD)-labeled nucleotides: synthesis, properties, and uses." Methods in Enzymology. Link
-
Szafraniec, M. J., et al. (2020). "Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP?" ResearchGate Discussions. Link
Sources
Inter-Laboratory Comparison Guide: Analytical Profiling of N-Benzylanthranilic Acid
Executive Summary
N-Benzylanthranilic acid (NBAA) (CAS 85-52-9) occupies a critical dual role: it is a legitimate intermediate in the synthesis of pharmaceuticals (e.g., NSAIDs) and a controlled precursor listed under Table I of the 1988 UN Convention due to its utility in manufacturing methaqualone.[1]
This guide provides a technical framework for conducting an Inter-Laboratory Comparison (ILC) to validate detection and quantitation methods. Discrepancies in NBAA analysis often stem from its amphoteric nature and thermal behavior. This document objectively compares GC-MS (with derivatization) against HPLC-DAD , establishing a "Gold Standard" protocol to minimize inter-lab variance (reproducibility).
The Analyte: Chemical Challenges
Before selecting a method, the analyst must understand the molecule's behavior in the instrument flow path.[1]
| Property | Specification | Analytical Implication |
| Structure | Aromatic ring with secondary amine and carboxylic acid.[1] | Zwitterionic potential: pH control during extraction is critical.[1] |
| Boiling Point | ~257–265°C | High boiling point poses a risk of thermal degradation or inlet adsorption in GC without derivatization.[1] |
| pKa | ~3.5 (Carboxyl), ~2.2 (Amine) | Extraction: Must be acidified (pH < 2) to suppress ionization for organic solvent extraction. |
Comparative Methodology: GC-MS vs. HPLC-DAD
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
The Forensic Standard for Identification[1]
Verdict: Superior for identification (fingerprinting) but requires derivatization for reliable quantitation.[1]
-
The Challenge: Direct injection of NBAA often results in peak tailing due to the interaction of the free carboxylic acid group with active sites in the GC inlet liner.[1]
-
The Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or methylation.[1]
-
Performance Metrics:
Method B: HPLC with Diode Array Detection (HPLC-DAD)
The Pharmaceutical Standard for Quantitation[1]
Verdict: Superior for quantitation of bulk purity and impurity profiling without thermal stress.
-
The Challenge: Lower specificity than MS; relies on Retention Time (RT) and UV spectra.
-
The Solution: Use of a C18 column with an acidic mobile phase to keep NBAA in its non-ionized form, ensuring sharp peaks.[1]
-
Performance Metrics:
Method C: FTIR Spectroscopy
The Screening Standard[1]
Verdict: Valid only for bulk seizure identification. Not suitable for trace analysis in biological matrices or complex mixtures.[1]
Visualizing the Analytical Workflow
The following diagram outlines the decision matrix for selecting the appropriate analytical route based on sample type and required data integrity.
Figure 1: Decision logic for this compound analysis. Note the critical extraction step for trace samples.
Recommended Experimental Protocols
To ensure inter-laboratory compatibility, the following protocols utilize standard reagents available globally.
Protocol A: GC-MS with Silylation (Best Practice)
Rationale: Silylation caps the polar carboxyl and amine hydrogens, improving volatility and peak symmetry.[1]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Derivatization:
-
Transfer 100 µL of solution to a crimp-cap vial.
-
Add 50 µL BSTFA + 1% TMCS .[1]
-
Incubate at 70°C for 20 minutes .
-
-
Instrument Parameters:
-
Target Ions (TMS-Derivative):
Protocol B: HPLC-DAD (Robust Quantitation)
Rationale: Acidified mobile phase suppresses ionization of the carboxylic acid, preventing peak broadening.[1]
-
Sample Prep: Dissolve sample in Mobile Phase A/B (50:50). Filter through 0.45 µm PTFE.[1]
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 30% B (0 min) → 90% B (15 min) → 30% B (16 min).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 220 nm (secondary).
-
Inter-Laboratory Comparison (ILC) Design
To validate these methods across multiple labs, follow ISO 13528 statistical guidelines.
Statistical Evaluation (Z-Scores)
Participating laboratories should analyze a blind proficiency test (PT) sample.[1] Performance is evaluated using the Z-score:
[1]- : Laboratory's result.
- : Assigned value (Robust Mean of all participants).
- : Standard deviation for proficiency assessment (SDPA).[1]
| Z-Score Range | Interpretation | Action Required |
| |z| ≤ 2.0 | Satisfactory | None. Process is in control. |
| 2.0 < |z| < 3.0 | Warning | Review internal QC; check calibration curves. |
| |z| ≥ 3.0 | Unsatisfactory | Stop Analysis. Root cause analysis (RCA) required. |
The "Horwitz Trumpet" Visualization
As concentration decreases, inter-laboratory coefficient of variation (CV) naturally increases.[1]
Figure 2: Statistical workflow for validating inter-laboratory data according to ISO 13528.
References
-
United Nations Office on Drugs and Crime (UNODC). (2012).[1][2][3] Recommended Methods for the Identification and Analysis of N-Acetylanthranilic Acid and this compound. (ST/NAR/46).[1][2] [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0. [Link]
-
International Organization for Standardization (ISO). (2022).[1][4] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link][4]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6813, this compound. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recommended methods for the Identification and Analysis of Barbiturates and Benzodiazepines under International Control [unodc.org]
- 3. UNODC (2012) Recommended Methods for the Identification and Analysis of Cocaine in Seized Materials. Laboratory and Scientific Section, United Nations Office on Drug and Crime, Vienna. United Nations, New York. - References - Scientific Research Publishing [scirp.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Comparative Guide: N-Benzylanthranilic Acid as a Structural Negative Control in Ion Channel Pharmacology
Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Medicinal Chemists
Executive Summary: The Necessity of Structural Controls
In pharmacological characterization, particularly within ion channel research (TRP, Chloride, and Potassium channels), Fenamates (e.g., Flufenamic Acid, Mefenamic Acid) are widely used as broad-spectrum modulators.[1] However, their "dirty" pharmacological profile—affecting multiple targets simultaneously—necessitates rigorous validation.
N-Benzylanthranilic Acid (NBA) serves as a critical structural negative control . By introducing a methylene bridge (
This guide details how to utilize NBA to distinguish specific channel modulation from non-specific membrane effects or artifacts, ensuring the scientific integrity of your electrophysiological data.
The Comparative Landscape: Active vs. Inactive Scaffolds
To understand why NBA functions as a negative control, one must analyze the Structure-Activity Relationship (SAR) of the Fenamate class.
The Active Pharmacophore: Flufenamic Acid (FFA)
Active fenamates generally require:
-
Direct N-Phenyl Linkage: Allows for electronic communication between rings.
-
Ring Substitutions: Electron-withdrawing groups (like
in FFA) or steric bulk (like in Mefenamic acid) at the ortho or meta positions are crucial for potency at targets like TRPM4, TRPM3, and CaCCs.
The Negative Control: this compound (NBA)
NBA structurally mimics the physicochemical properties (solubility, pKa, lipophilicity) of fenamates but lacks the biological activity due to:
-
Linker Expansion: The benzyl methylene group breaks the rigidity and conjugation.
-
Lack of Specific Substitution: It typically lacks the critical trifluoromethyl or dichloro- substitutions found in potent blockers.
Table 1: Physicochemical & Functional Comparison
| Feature | Flufenamic Acid (Active) | This compound (Control) | Impact on Experiment |
| Core Structure | N-phenylanthranilic acid | This compound | NBA is more flexible; distinct 3D shape. |
| Linker | Secondary Amine (-NH-) | Benzylamine (-NH-CH2-) | NBA disrupts pharmacophore binding. |
| TRPM4 IC50 | ~10 µM (Inhibitor) | > 100 µM (Inactive) | NBA proves target specificity. |
| TRPA1 Activity | Agonist/Modulator | Inactive/Weak | NBA rules out non-specific activation. |
| Solubility | DMSO soluble | DMSO soluble | NBA controls for solvent effects. |
Mechanistic Visualization (SAR Analysis)
The following diagram illustrates the structural divergence that renders NBA inactive against targets that bind FFA.
Figure 1: Structure-Activity Relationship demonstrating why the methylene insertion in NBA prevents the specific binding observed with Flufenamic Acid.
Experimental Protocols: Validating Specificity
When publishing data on fenamate pharmacology, you must prove that the observed current inhibition is not due to membrane bilayer disruption or pH changes caused by adding a lipophilic acid.
Protocol: Whole-Cell Patch Clamp Validation
Objective: Confirm that current inhibition is specific to the fenamate structure (FFA) and not replicated by the structural analog (NBA).
Reagents:
-
Active: Flufenamic Acid (100 mM stock in DMSO).
-
Control: this compound (100 mM stock in DMSO).
-
Buffer: Standard Extracellular Solution (Tyrode’s or similar).
Step-by-Step Workflow:
-
Baseline Stabilization:
-
Establish a stable whole-cell configuration.
-
Run voltage ramps (e.g., -100 mV to +100 mV) every 2 seconds until current amplitude is stable for >2 minutes.
-
-
Control Application (The "Self-Validating" Step):
-
Perfuse 50 µM NBA .
-
Record for 3–5 minutes.
-
Expectation: Current amplitude should remain within ±5% of baseline. If significant inhibition occurs, the channel may have a non-specific sensitivity to lipophilic acids, or the concentration is too high (non-specific bilayer effects).
-
-
Washout:
-
Wash with standard buffer for 2–3 minutes until baseline recovers (if any drift occurred).
-
-
Active Drug Application:
-
Perfuse 50 µM FFA .
-
Record for 3–5 minutes.
-
Expectation: Rapid and significant inhibition (or activation, depending on target).
-
-
Analysis:
-
Normalize currents to the initial baseline.
-
Plot Time vs. Normalized Current (
).
-
Diagram: Experimental Decision Logic
Figure 2: Decision tree for validating ion channel modulation using NBA as a negative control.
Anticipated Results & Data Interpretation
When presenting your data, summarize the comparative effects in a clear table. The following data represents typical findings in TRP channel research (e.g., TRPM4/TRPM5).
Table 2: Representative Comparative Data
| Parameter | Vehicle (DMSO) | This compound (Control) | Flufenamic Acid (Active) |
| Concentration | 0.1% | 50 µM | 50 µM |
| Current Amplitude | 100% (Baseline) | 98% ± 3% (No Sig. Diff) | 15% ± 5% (Significant Block) |
| Reversibility | N/A | Fully Reversible | Partially/Fully Reversible |
| Interpretation | System Stability | Validates Structure Specificity | Validates Target Engagement |
Scientific Note: If NBA causes partial inhibition (e.g., 20%), it suggests that the binding pocket is promiscuous or that the lipophilicity of the anthranilic core is contributing to membrane fluidity changes affecting the channel. In such cases, lower concentrations should be tested.
References
-
Guinamard, R., et al. (2013). "Flufenamic acid as an ion channel modulator."[1][2] Pharmacology & Therapeutics.[3] This review details the broad spectrum of fenamate targets and the structural requirements for inhibition.[4]
-
Harteneck, C., et al. (2007).[4][5] "Synthetic modulators of TRP channels." Current Pharmaceutical Biotechnology. Discusses the SAR of fenamates and the importance of the N-phenyl pharmacophore.
-
Tiwari, D., et al. (2011).[6] "Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives." International Journal of Drug Development & Research. Provides chemical context on the synthesis and biological activity of anthranilic acid derivatives.
-
Moser, T., et al. (2008). "Structure-activity relationship of fenamates as Slo2.1 channel activators." Mol Pharmacol.
Sources
- 1. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. excli.de [excli.de]
Safety Operating Guide
N-Benzylanthranilic acid proper disposal procedures
Topic: N-Benzylanthranilic Acid Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]
Executive Summary: Immediate Action Plan
This compound (CAS 606-25-7) is a chemical intermediate often scrutinized due to its structural similarity to controlled precursors (e.g., N-acetylanthranilic acid).[1] While not currently designated as a DEA List I Chemical in the United States (unlike its parent, anthranilic acid), it requires strict stewardship to prevent diversion and environmental contamination.
The Standard Disposal Method is High-Temperature Incineration. Do not dispose of this compound down the drain or in municipal trash. It must be managed as Hazardous Chemical Waste , segregated from oxidizers, and destroyed via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 1: Regulatory Intelligence & Classification
Understanding the legal status of your waste is the first step in compliant disposal. This section clarifies the often-confusing regulatory standing of this compound.
Drug Enforcement Administration (DEA) Status[2][3][4][5]
-
Current Status: Not Listed as a List I or List II Chemical under 21 CFR 1310.02.
-
Risk Context: Although not listed, it is a structural analog to N-acetylanthranilic acid (a Methaqualone precursor).
-
Operational Requirement: While DEA Form 41 (Registrant Record of Controlled Substances Destroyed) is not required for this specific compound, laboratories should maintain internal chain-of-custody records to demonstrate "cradle-to-grave" stewardship, preventing any accusation of diversion for illicit synthesis.[1]
RCRA Waste Classification (EPA)
-
Listed Waste: No. It does not appear on the P-List (Acutely Hazardous) or U-List (Toxic) [1].
-
Characteristic Waste:
-
Ignitability (D001): Unlikely (Solid, high melting point).
-
Corrosivity (D002): Only applicable if in aqueous solution with pH
2. -
Reactivity (D003): Stable under normal conditions.
-
Toxicity (D004-D043): Not a specific toxicity characteristic waste.
-
-
Designation: Most institutions classify it as Non-Regulated Chemical Waste legally, but Hazardous Waste via internal policy due to its pharmacological activity.
Part 2: Technical Safety Data
| Property | Data | Relevance to Disposal |
| CAS Number | 606-25-7 | Unique identifier for waste manifests.[1] |
| Physical State | Solid (Powder) | Must be dissolved or containerized as solid waste.[1] |
| Melting Point | 177-179 °C | Stable solid; not a flammability risk during storage.[1] |
| Acidity (pKa) | ~3.89 (Predicted) | Weak acid; segregate from strong bases to prevent heat generation.[1] |
| Solubility | Low in water; Soluble in organics | Do not attempt to dilute and flush; it will precipitate and clog plumbing.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | CRITICAL: Do not commingle with nitric acid or perchlorates in waste streams.[1] |
Part 3: Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this method for pure powder, spill cleanup residues, or contaminated PPE.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid material into the container. Avoid generating dust; use a powder funnel if necessary inside a fume hood.
-
Labeling: Attach a hazardous waste label.
-
Chemical Name: "this compound" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic" (due to pharmacological potential).
-
State: "Solid".[2]
-
-
Storage: Store in the "Organic Solids" waste area, away from oxidizers.
-
Disposal: Request pickup for Incineration by your EH&S provider.
Protocol B: Liquid Waste Disposal
Use this method for reaction mixtures or mother liquors containing the substance.
-
Segregation: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Container: Use the appropriate carboy (e.g., "Halogenated Organic" or "Non-Halogenated Organic").
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers.
-
Neutralization (Optional but Recommended): If the solution is highly acidic due to the presence of the acid, neutralize to pH 5-9 before adding to the main solvent waste carboy to prevent container degradation, unless your facility uses acid-resistant waste drums.
-
Labeling: List "this compound" as a constituent on the waste tag with its approximate percentage (<1%, 5%, etc.).
Part 4: Waste Classification Logic Flow
The following decision tree illustrates the correct logic for classifying and disposing of this material, ensuring compliance with both EPA and DEA best practices.
Figure 1: Decision logic for the classification and disposal of this compound waste streams.
Part 5: Documentation & Record Keeping
Even though DEA Form 41 is not required, maintaining a "Defensible Audit Trail" is a hallmark of a high-integrity laboratory.
-
Inventory Log: When the bottle is empty, log it out of your chemical inventory system with the note: "Disposed via EHS - [Date]".
-
Waste Manifest: Ensure the waste manifest from your disposal vendor (e.g., Veolia, Clean Harbors) lists the waste profile.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
U.S. Department of Justice, Drug Enforcement Administration (DEA). (2024). List of Controlled Substances and Regulated Chemicals.[Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 68482, N-Benzoylanthranilic acid (Analog Reference).[Link]
-
Code of Federal Regulations. (2024). 21 CFR Part 1310 - Records and Reports of Listed Chemicals.[5][Link][5]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of N-Benzylanthranilic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. N-Benzylanthranilic acid, a key building block in various synthetic pathways, requires meticulous handling to ensure the well-being of personnel and the prevention of environmental contamination. This guide provides a comprehensive, experience-driven framework for the safe utilization of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic carboxylic acid that, while invaluable in research, presents a specific set of hazards. A thorough understanding of these is the foundation of a robust safety protocol.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
These classifications indicate that the primary routes of exposure and concern are through direct contact with the skin and eyes, and inhalation of its dust or aerosolized particles. The irritant nature of the compound necessitates a proactive approach to exposure prevention.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.
Engineering Controls: Creating a Safe Workspace
Before any handling of this compound, ensure the following engineering controls are in place and functional:
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood. This is critical to minimize the inhalation of fine dust particles.[3]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3][5] Their proximity is non-negotiable in case of accidental exposure.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[3][5] | Standard laboratory safety glasses are insufficient. Goggles provide a seal around the eyes, offering protection from dust particles and accidental splashes. |
| Skin Protection | Nitrile or neoprene gloves. A disposable, long-sleeved lab coat.[2][3] | Choose gloves with an appropriate thickness and breakthrough time for the solvents being used, if any. Always inspect gloves for tears or punctures before use.[2] A lab coat should be fully buttoned to protect underlying clothing and skin.[2] |
| Respiratory Protection | Generally not required for small-scale laboratory use within a fume hood.[2] For large-scale operations or in the absence of adequate engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6] | The primary inhalation risk is from airborne dust. A fume hood effectively mitigates this. If a respirator is needed, a proper fit test is mandatory to ensure its efficacy. |
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle in the laboratory is paramount.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][3][5] The storage location should be clearly labeled.
Handling and Use
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.
-
Weighing: Conduct all weighing operations within a chemical fume hood to contain any dust. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer: When transferring the solid, do so carefully to avoid generating dust. If dissolving in a solvent, add the solid to the solvent slowly.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the laboratory.[2][4]
Spill Management
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps.
Caption: Workflow for the safe management of an this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if there is a significant amount of dust.
-
Containment and Cleanup: For a solid spill, gently sweep or vacuum the material to avoid generating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.[1][6]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel to remove any remaining residue. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Disposal: Arrange for the disposal of the waste through your institution's certified hazardous waste management program.[6][7] Never dispose of this compound down the drain.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
By integrating these principles of hazard awareness, meticulous procedure, and emergency preparedness into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
- Material Safety Data Sheet - Cole-Parmer.
- N-PHENYLANTHRANILIC ACID AR MSDS - Loba Chemie.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Spectrum Chemical.
- Safety Data Sheet: N-Phenylanthranilic acid - Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety data sheet - BASF.
- 3 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
